2,3-Dichloro-1,1,1,3-tetrafluoropropane
Description
Properties
IUPAC Name |
2,3-dichloro-1,1,1,3-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2F4/c4-1(2(5)6)3(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCLJRMKYIULFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382027 | |
| Record name | 2,3-dichloro-1,1,1,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146916-90-7 | |
| Record name | 2,3-dichloro-1,1,1,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Dichloro-1,1,1,3-tetrafluoropropane synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da)
Introduction
This compound, designated as HCFC-234da, is a hydrochlorofluorocarbon with the chemical formula C₃H₂Cl₂F₄ and CAS number 146916-90-7.[1] Its molecular structure, CF₃CHClCHFCl, positions it as a subject of interest within the field of fluorinated organic chemistry, often in the context of intermediates for next-generation refrigerants and blowing agents. While dedicated literature on the direct, large-scale synthesis of HCFC-234da is not extensively detailed, a robust and logical synthetic pathway can be engineered from well-established principles of fluorocarbon chemistry.
This guide presents a comprehensive, two-part synthesis strategy. The first part details the production of the key intermediate, 1,3,3,3-tetrafluoropropene (HFO-1234ze), a widely used hydrofluoroolefin. The second part describes the subsequent chlorination of this intermediate to yield the target molecule, HCFC-234da. The methodologies are grounded in peer-reviewed studies and patent literature, providing both the theoretical framework and practical, step-by-step protocols for researchers and chemical development professionals.
Part 1: Synthesis of the Key Intermediate: 1,3,3,3-Tetrafluoropropene (HFO-1234ze)
Strategic Overview
The most logical and efficient precursor for the synthesis of HCFC-234da is 1,3,3,3-tetrafluoropropene (CF₃CH=CHF), commonly known as HFO-1234ze.[2] The double bond in this molecule provides a reactive site for the direct addition of a chlorine molecule (Cl₂) to form the desired dichlorinated alkane structure. Therefore, the first critical phase of the synthesis is the efficient production of HFO-1234ze.
A prevalent industrial method for synthesizing HFO-1234ze is the catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa). This process involves the elimination of a hydrogen fluoride (HF) molecule from the alkane precursor, typically in the gas phase over a metal-based catalyst.
Reaction Mechanism and Causality
The dehydrofluorination of HFC-245fa is an elimination reaction. The process is not spontaneous and requires significant energy input (high temperatures) and a catalyst to lower the activation energy. Chromia-based catalysts (e.g., Cr₂O₃) or other metal fluorides are frequently employed due to their high activity and stability under the harsh, acidic conditions (presence of HF).
The reaction proceeds as follows:
CF₃CH₂CHF₂ (HFC-245fa) → CF₃CH=CHF (HFO-1234ze) + HF
This reaction can produce both the E (trans) and Z (cis) isomers of HFO-1234ze.[3] The ratio of these isomers can be controlled by adjusting reaction conditions such as temperature and the specific catalyst used.[3] For subsequent reactions, a specific isomer, typically the more stable E-isomer, is often isolated via distillation.
Workflow for HFO-1234ze Synthesis
Caption: Workflow for the production of HFO-1234ze from HFC-245fa.
Quantitative Data for HFO-1234ze Synthesis
| Parameter | Value | Rationale & Source |
| Starting Material | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | A common hydrofluorocarbon, readily available as a precursor.[4] |
| Catalyst | Chromia-based (e.g., Cr₂O₃), fluorinated metal oxides | Provides high surface area and activity for dehydrofluorination.[4] |
| Reaction Temperature | 280 - 400 °C | Sufficient thermal energy is required to overcome the activation barrier for HF elimination.[4] |
| Pressure | Atmospheric to moderate (e.g., 0.08 to 0.8 MPa) | Gas-phase reaction is typically controlled by flow rates rather than high pressure.[5] |
| Conversion Rate | 50 - 60% (can be higher) | Dependent on catalyst and conditions; unreacted starting material is often recycled.[4] |
| Selectivity | High for HFO-1234ze | The primary products are the E and Z isomers of HFO-1234ze.[3][4] |
Experimental Protocol: Catalytic Dehydrofluorination of HFC-245fa
-
Catalyst Preparation: A packed-bed reactor is loaded with a suitable catalyst, such as a fluorinated chromia catalyst. The catalyst is typically pre-treated by heating under a flow of nitrogen and then anhydrous HF to ensure it is active and free of moisture.
-
Reactor Setup: The reactor (e.g., a Monel or Inconel tube) is placed in a furnace capable of maintaining a stable temperature between 300-400°C.
-
Reactant Feed: Gaseous HFC-245fa is continuously fed into the reactor at a controlled flow rate. The feed is pre-heated to ensure it is in the vapor phase before contacting the catalyst.
-
Reaction: The dehydrofluorination reaction occurs as the vaporized HFC-245fa passes over the catalyst bed.
-
Product Collection: The effluent gas stream, containing HFO-1234ze, unreacted HFC-245fa, and the HF by-product, is passed through a condenser. The condensed liquid is collected.
-
Purification: The collected liquid is first passed through a scrubber (e.g., a water or mild base wash) to remove the acidic HF. The organic phase is then separated and subjected to fractional distillation to separate the HFO-1234ze isomers from any unreacted starting material and other by-products.
Part 2: Synthesis of HCFC-234da via Chlorination of HFO-1234ze
Strategic Overview
With the key intermediate, HFO-1234ze, in hand, the final step is the addition of chlorine across the C=C double bond. This reaction transforms the alkene into the target saturated dichloro-alkane, HCFC-234da.
CF₃CH=CHF (HFO-1234ze) + Cl₂ → CF₃CHClCHFCl (HCFC-234da)
This type of reaction is a classic example of electrophilic or free-radical halogenation of an alkene. Given the electron-withdrawing nature of the fluorine atoms, a free-radical pathway initiated by ultraviolet (UV) light is a highly effective and controllable method.
Reaction Mechanism and Causality
The photochemical chlorination of an alkene proceeds via a free-radical chain mechanism.
-
Initiation: UV light provides the energy to break the Cl-Cl bond homolytically, generating two highly reactive chlorine radicals (Cl•).
-
Cl₂ + hν → 2 Cl•
-
-
Propagation: A chlorine radical adds to the double bond of HFO-1234ze. This addition can occur at either carbon of the double bond, forming one of two possible radical intermediates.
-
CF₃CH=CHF + Cl• → CF₃CH(•)CHFCl (more stable)
-
CF₃CH=CHF + Cl• → CF₃CHClCHF(•) (less stable) The formation of the radical on the carbon adjacent to the CF₃ group is generally more stable due to hyperconjugation and inductive effects. This radical then abstracts a chlorine atom from another Cl₂ molecule to form the final product and a new chlorine radical, which continues the chain.
-
CF₃CH(•)CHFCl + Cl₂ → CF₃CHClCHFCl + Cl•
-
-
Termination: The reaction terminates when two radicals combine.
Atmospheric chemistry studies confirm that the addition of chlorine atoms to trans-CF₃CH=CHF is a facile process, lending strong support to the viability of this reaction in a synthetic context.[6][7][8]
Workflow for HCFC-234da Synthesis
Caption: Proposed workflow for the photochemical chlorination of HFO-1234ze.
Proposed Experimental Parameters
| Parameter | Value/Condition | Rationale & Source |
| Starting Material | trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) | Provides the correct carbon-fluorine backbone for the target molecule.[3] |
| Reagent | Chlorine Gas (Cl₂) | Source of chlorine atoms for the addition reaction. |
| Initiation | UV Irradiation (hν) | Provides the energy for homolytic cleavage of Cl₂, initiating the radical chain reaction. |
| Temperature | 0 - 50 °C | The reaction is exothermic; lower temperatures help to prevent over-chlorination and other side reactions. |
| Pressure | Atmospheric | The reaction can be effectively carried out in the gas or liquid phase at standard pressure. |
| Solvent (Optional) | Inert solvent (e.g., CCl₄) | If performed in the liquid phase, an inert solvent can help dissipate heat and control concentration. |
| Expected Yield | High | Alkene halogenation is typically a high-yielding reaction. |
Experimental Protocol (Proposed): Photochemical Chlorination of HFO-1234ze
-
Reactor Setup: A quartz or borosilicate glass reactor equipped with a gas inlet, a gas outlet, a condenser, and an internal or external UV lamp is assembled. The reactor outlet is connected to a series of traps, including a cold trap and an alkaline scrubber (e.g., NaOH solution) to neutralize excess chlorine and any HCl formed.
-
Reactant Introduction: The reactor is charged with either gaseous HFO-1234ze or a solution of HFO-1234ze in an inert solvent like carbon tetrachloride.
-
Initiation: The UV lamp is turned on to begin the initiation of chlorine radicals.
-
Reaction: Chlorine gas is bubbled through the liquid or mixed with the gaseous HFO-1234ze at a controlled rate. The molar ratio of HFO-1234ze to Cl₂ should be kept near stoichiometric (1:1) to minimize side reactions. The reaction progress can be monitored by GC analysis of aliquots.
-
Workup: Once the reaction is complete (indicated by the disappearance of the starting alkene), the UV lamp is turned off, and the chlorine gas flow is stopped. The system is purged with nitrogen to remove any residual chlorine.
-
Purification: The crude product is washed with a dilute solution of sodium thiosulfate to remove any remaining traces of chlorine, followed by a water wash. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄). The final product, HCFC-234da, is then purified by fractional distillation.
Conclusion
The synthesis of this compound (HCFC-234da) is highly feasible through a well-structured, two-part process. The initial, industrially established step involves the catalytic dehydrofluorination of HFC-245fa to produce the key intermediate, HFO-1234ze. This is followed by a proposed but scientifically robust photochemical chlorination of HFO-1234ze, which leverages a fundamental and high-yielding reaction in organic chemistry. This guide provides the necessary theoretical foundation and practical protocols to enable the successful synthesis of HCFC-234da for research and development purposes.
References
-
WO/2021/003207 COMPOSITIONS AND METHODS FOR SYNTHESIS OF 2,3-DICHLORO-1,1,1,2-TETRAFLUOROPROPANE AND 2,3,3,3-TETRAFLUOROPROPENE. (2021). WIPO Patent Application. [Link]
-
WO/2021/093029 NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB). (2021). WIPO Patent Application. [Link]
-
trans-1,3,3,3-Tetrafluoropropene. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Processes for synthesis of 1,3,3,3-tetrafluoropropene. (2008).
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Preparation Of 2,3,3,3 Tetrafluoropropene. (n.d.). Quick Company. Retrieved January 12, 2026, from [Link]
- Process for preparing 2,3,3,3-tetrafluoropropene. (2014).
- Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene. (2022).
-
PROCESS FOR THE PREPARATION OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF). (2021). European Patent EP 3325435 B1. [Link]
-
Javadi, M. S., et al. (2008). Atmospheric chemistry of trans-CF3CH=CHF: Products and mechanisms of hydroxyl radical and chlorine atom initiated oxidation. Atmospheric Chemistry and Physics. [Link]
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Process for the preparation of 2,3,3,3-tetrafluoropropene (hfo-1234yf). (n.d.). Eureka | Patsnap. Retrieved January 12, 2026, from [Link]
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Javadi, M. S., et al. (2008). Atmospheric chemistry of trans-CF3CH=CHF. Atmospheric Chemistry and Physics. [Link]
- Process for producing 2,3,3,3-tetrafluoropropene. (2014).
-
Plote, M., et al. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Beilstein Journal of Organic Chemistry. [Link]
-
Mashino, T., et al. (2000). Atmospheric chemistry of CF3CH=CH2 and C4F9CH=CH2: products of the gas-phase reactions with Cl atoms and OH radicals. Journal of Physical Chemistry A. [Link]
-
Javadi, M. S., et al. (2008). Atmospheric chemistry of trans-CF3CH=CHF: products and mechanisms of hydroxyl radical and chlorine atom initiated oxidation. Atmospheric Chemistry and Physics. [Link]
-
Kemnitz, E., et al. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. PMC - NIH. [Link]
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1,3,3,3-Tetrafluoropropene. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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A Comprehensive Technical Guide to 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the hydrochlorofluorocarbon (HCFC) designated as HCFC-234da. It will cover its chemical identity, structural details, and relevant physicochemical properties, offering a foundational understanding for professionals in scientific research and development.
Chemical Identification and Nomenclature
The compound known by the refrigerant designation HCFC-234da is chemically identified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system.
IUPAC Name: 2,3-Dichloro-1,1,1,3-tetrafluoropropane[1]
This systematic name precisely describes the molecular structure of the compound.
-
"Propane" indicates a three-carbon alkane backbone.
-
"1,1,1,3-tetrafluoro" specifies that four fluorine atoms are attached to the propane chain: three on the first carbon atom and one on the third.
-
"2,3-dichloro" indicates that two chlorine atoms are attached to the second and third carbon atoms.
Chemical Formula: C₃H₂F₄Cl₂[2] or more descriptively, CHClFCHClCF₃[1].
CAS Number: 146916-90-7[1]. The CAS (Chemical Abstracts Service) number is a unique identifier for this specific chemical substance.
Molecular Structure
The spatial arrangement of atoms in this compound is crucial for understanding its chemical behavior and physical properties.
Sources
physical and chemical properties of 2,3-Dichloro-1,1,1,3-tetrafluoropropane
An In-depth Technical Guide to 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction to this compound (HCFC-234da)
This compound, designated as HCFC-234da, is a hydrochlorofluorocarbon (HCFC). HCFCs are a class of synthetic organohalogen compounds comprised of hydrogen, chlorine, fluorine, and carbon atoms.[1] Historically, these compounds were developed as transitional replacements for chlorofluorocarbons (CFCs), which were found to be highly damaging to the stratospheric ozone layer.[2][3] The inclusion of a hydrogen atom in the molecular structure of HCFCs makes them more susceptible to degradation in the lower atmosphere (troposphere), reducing their potential to transport ozone-depleting chlorine to the stratosphere.[3]
This guide provides a comprehensive overview of the known physical, chemical, and environmental properties of HCFC-234da. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, draws logical inferences based on the general behavior of HCFCs, and proposes robust methodologies for its analysis and characterization.
Molecular Identity and Structure
The fundamental identity of a chemical compound is established by its unique identifiers and molecular structure. These parameters are critical for regulatory compliance, literature searches, and understanding its basic molecular makeup.
Table 2.1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 146916-90-7 | [4][5] |
| Molecular Formula | C₃H₂Cl₂F₄ | [4][5] |
| Molecular Weight | 184.95 g/mol | [5] |
| Synonym | HCFC-234da | [4] |
| InChI | InChI=1S/C3H2Cl2F4/c4-1(2(5)6)3(7,8)9/h1-2H | [4] |
| InChIKey | IRCLJRMKYIULFK-UHFFFAOYSA-N | [4] |
| SMILES | C(C(F)Cl)(C(F)(F)F)Cl | [4] |
Molecular Structure
The spatial arrangement of atoms dictates the molecule's polarity, reactivity, and spectroscopic properties. The structure of HCFC-234da features a propane backbone with chlorine and fluorine substituents.
Caption: 2D structure of this compound.
Physicochemical and Environmental Properties
This section details the physical characteristics and environmental fate of HCFC-234da. It is important to note that while key environmental metrics are available, many standard physicochemical properties lack experimental determination in published literature.
Table 3.1: Physicochemical and Environmental Data for HCFC-234da
| Property | Value | Notes | Source |
| Boiling Point | Data not available | - | - |
| Melting Point | Data not available | - | - |
| Density | Data not available | - | - |
| Vapor Pressure | Data not available | - | - |
| Solubility | Expected to have low solubility in water and good solubility in non-polar organic solvents. | Inferred from the non-polar nature of similar halocarbons. | [6] |
| Global Atmospheric Lifetime | 2.67 years | The average time the compound remains in the atmosphere. | [7] |
| Tropospheric Lifetime | 2.82 years | The average time it remains in the lower atmosphere before degradation. | [7] |
| Stratospheric Lifetime | 50.3 years | The average time it remains in the stratosphere before degradation. | [7] |
| Ozone Depletion Potential (ODP) | 0.024 | A relative measure of its ability to destroy stratospheric ozone compared to CFC-11 (ODP=1). | [7] |
Chemical Properties and Reactivity
The chemical behavior of HCFC-234da is governed by the functional groups and bond types within its structure. As an HCFC, its reactivity profile is distinct from that of fully halogenated CFCs.
4.1 Atmospheric Reactivity The defining characteristic of HCFCs is the presence of C-H bonds, which are susceptible to attack by hydroxyl radicals (•OH) in the troposphere.[1][3] This reaction is the primary initiation step for the atmospheric degradation of HCFC-234da.
-
Initiation: C₃H₂Cl₂F₄ + •OH → C₃HCl₂F₄• + H₂O
This initial oxidation prevents a large fraction of the released HCFC molecules from reaching the stratosphere, resulting in a significantly lower Ozone Depletion Potential compared to CFCs.[3] The chlorine that is released in the troposphere typically forms water-soluble compounds that are removed by precipitation.[1][3]
4.2 Thermal Decomposition Specific experimental studies on the thermal decomposition of HCFC-234da are not readily available. However, based on studies of similar halogenated propanes and propenes, thermal degradation at elevated temperatures is expected to proceed via elimination reactions and fragmentation.[8][9] Likely decomposition products would include:
-
Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl)
-
Smaller, unsaturated chlorofluorocarbons (olefins)
-
Carbonyl halides (e.g., COF₂, COCl₂) in the presence of oxygen.
These decomposition products are often toxic and corrosive. Therefore, avoiding high temperatures in the presence of this compound is a critical safety measure.
4.3 Nucleophilic Substitution and Elimination The carbon-chlorine bonds in HCFC-234da are the most likely sites for nucleophilic attack or base-induced elimination reactions. The C-F bonds are significantly stronger and less reactive. This reactivity makes the C-Cl bonds potential handles for synthetic transformations.
Methodologies for Analysis and Characterization
For a compound like HCFC-234da, where standard reference data is sparse, a multi-technique approach is essential for unambiguous identification, purity assessment, and structural confirmation. The following workflow represents a robust, self-validating system for its characterization.
Caption: Proposed analytical workflow for the characterization of HCFC-234da.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To determine the purity of the sample and confirm its molecular weight.
-
Causality: The volatility of HCFC-234da makes it an ideal candidate for GC. The gas chromatograph separates the sample from any volatile impurities. The mass spectrometer then provides the mass-to-charge ratio of the parent molecule (confirming molecular weight) and a unique fragmentation pattern that serves as a molecular fingerprint for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide unambiguous structural confirmation.
-
Causality:
-
¹H NMR: Would confirm the presence and chemical environment of the two hydrogen atoms.
-
¹⁹F NMR: Is highly sensitive for fluorine and would show distinct signals for the -CF₃ and -CFCl- groups, confirming their presence and connectivity.
-
¹³C NMR: Would identify the three unique carbon environments in the molecule.
-
2D NMR (e.g., HSQC, HMBC): Would be used to definitively map the connections between the H, C, and F atoms, leaving no ambiguity about the isomer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the characteristic bond vibrations within the molecule.
-
Causality: The FTIR spectrum would display strong absorbance bands corresponding to C-F bond stretching, along with characteristic absorbances for C-Cl and C-H bonds, confirming the presence of these key functional groups.
Safety and Handling Considerations
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on the general properties of HCFCs and related halogenated hydrocarbons.[10]
-
Inhalation: As with many volatile halocarbons, high concentrations of vapor can displace oxygen and may lead to dizziness, central nervous system effects, and at very high levels, asphyxiation.[10]
-
Skin and Eye Contact: The liquid may cause skin or eye irritation upon contact. Prolonged contact can lead to defatting of the skin.
-
Thermal Decomposition Hazards: As noted in Section 4.2, thermal decomposition can release highly toxic and corrosive gases such as HF and HCl.
-
Recommended Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat.
-
Avoid contact with flames, hot surfaces, or other high-temperature sources to prevent decomposition.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Conclusion
This compound (HCFC-234da) is a hydrochlorofluorocarbon with a defined molecular structure and key environmental properties, such as a relatively short atmospheric lifetime and a correspondingly low Ozone Depletion Potential.[7] While a comprehensive dataset of its experimental physical properties is lacking in the public domain, its chemical behavior can be reliably inferred from the established reactivity of the HCFC class of compounds. Its primary atmospheric degradation pathway is initiated by tropospheric hydroxyl radicals, and its chemical reactivity is centered on its C-Cl bonds. The analytical methodologies and safety protocols outlined in this guide provide a robust framework for researchers and scientists to handle, characterize, and study this compound with confidence and scientific integrity.
References
-
Earth Science Answers. (2025). What Are HCFCs? YouTube. [Link]
- Hayman, G.D., & Derwent, R.G. (n.d.). Atmospheric chemical reactivity and ozone-forming potentials of potential CFC replacements. National Meteorological Library & Archive.
-
Wikipedia. (n.d.). Chlorofluorocarbon. [Link]
- Papanastasiou, D. K., et al. (2018). HCFC-234da. [Source URL not fully available, attributed to Papanastasiou et al. (2018)]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Solubility of Things. (n.d.). 2,3-dichloro-1,1,1-trifluoropropane. [Link]
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Matsugi, A., & Takahashi, K. (2017). Thermal Decomposition of 2,3,3,3- and trans-1,3,3,3-Tetrafluoropropenes. The Journal of Physical Chemistry A, 121(26), 4881–4890. [Link]
- Zhang, X., et al. (n.d.). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. RSC Publishing.
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- 9. Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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An In-depth Technical Guide to the Molecular Structure of 2,3-Dichloro-1,1,1,3-tetrafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 2,3-dichloro-1,1,1,3-tetrafluoropropane. Eschewing a rigid template, this document is structured to logically present the core chemical and physical characteristics of this molecule, from its fundamental identification to a detailed exploration of its three-dimensional architecture and stereochemical considerations. The information herein is grounded in established chemical principles and supported by data from authoritative sources, intended to equip researchers with the foundational knowledge necessary for its application in scientific endeavors.
Core Identification and Chemical Properties
This compound, a halogenated propane, is a molecule of significant interest due to the complex interplay of its constituent atoms on its overall structure and potential reactivity. Precise identification is paramount for any scientific investigation.
Nomenclature and Identifiers
The systematic name for this compound is this compound.[1] It is also known by the synonym HCFC-234da.[1] For unambiguous identification in databases and literature, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 146916-90-7 | [1][2] |
| Molecular Formula | C₃H₂Cl₂F₄ | [1][2] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C3H2Cl2F4/c4-1(2(5)6)3(7,8)9/h1-2H | [1] |
| InChIKey | IRCLJRMKYIULFK-UHFFFAOYSA-N | [1] |
| SMILES | C(C(F)Cl)(C(F)(F)F)Cl | [1] |
Physicochemical Properties
The fundamental physicochemical properties of a molecule are dictated by its atomic composition and arrangement.
| Property | Value | Source |
| Molecular Weight | 184.94 g/mol | [1] |
| Monoisotopic Mass | 183.9469681 Da | [1] |
These basic properties are the foundation upon which a more detailed understanding of the molecule's behavior is built.
Molecular Architecture and Stereochemistry
The spatial arrangement of atoms in this compound is complex, giving rise to stereoisomerism and conformational flexibility. A thorough understanding of its three-dimensional structure is critical for predicting its interactions in a biological or chemical system.
Connectivity and Bonding
The structural formula, C₃H₂Cl₂F₄, indicates a three-carbon propane backbone. The numbering of the carbon chain is determined by the IUPAC nomenclature rules, which prioritize the substitution pattern to give the lowest possible locants. The connectivity is as follows:
-
Carbon-1 (C1): Bonded to three fluorine atoms and Carbon-2.
-
Carbon-2 (C2): Bonded to Carbon-1, Carbon-3, one hydrogen atom, and one chlorine atom.
-
Carbon-3 (C3): Bonded to Carbon-2, one hydrogen atom, one chlorine atom, and one fluorine atom.
Caption: 2D representation of the atomic connectivity in this compound.
Chirality and Stereoisomers
A critical feature of the molecular structure of this compound is the presence of a chiral center at the second carbon atom (C2). This carbon is bonded to four different groups:
-
-CF₃ group
-
-CHFCl group
-
-H atom
-
-Cl atom
The presence of this stereocenter means that the molecule can exist as a pair of enantiomers, designated as (R)-2,3-dichloro-1,1,1,3-tetrafluoropropane and (S)-2,3-dichloro-1,1,1,3-tetrafluoropropane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. For any application in a chiral environment, such as in drug development, the separation and characterization of these individual enantiomers would be a critical experimental step.
Caption: The chiral center at C2 with its four distinct substituents.
Conformational Analysis
The single bonds within the propane backbone allow for rotation, leading to different spatial arrangements of the atoms known as conformers. The conformational landscape of fluorinated alkanes is complex due to the interplay of steric hindrance and electrostatic interactions (dipole-dipole and gauche effects).
Spectroscopic Characterization (Theoretical)
While experimental spectra for this compound are not available in public databases, we can predict the key features of its NMR, IR, and mass spectra based on its structure. This theoretical analysis is an essential first step in characterizing a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The molecule contains two non-equivalent protons, one on C2 and one on C3. Therefore, two distinct signals are expected. Each proton signal would be split into a complex multiplet due to coupling with each other and with the neighboring fluorine atoms. The proton on C2 would couple to the fluorine on C3, and the proton on C3 would couple to the three fluorine atoms on C1 and the fluorine on C3.
-
¹³C NMR: Three distinct signals are expected, one for each carbon atom in the propane backbone. The chemical shifts would be influenced by the attached electronegative halogen atoms. The signal for C1 would be a quartet due to coupling with the three attached fluorine atoms. The signals for C2 and C3 would be more complex multiplets due to coupling with adjacent fluorine atoms.
-
¹⁹F NMR: Two distinct fluorine environments are present: the -CF₃ group at C1 and the single fluorine atom at C3. This would result in two signals in the ¹⁹F NMR spectrum. The -CF₃ signal would likely appear as a doublet of doublets due to coupling with the proton on C2 and the proton on C3. The signal for the fluorine at C3 would be a complex multiplet due to coupling with the proton on C2, the proton on C3, and the three fluorine atoms on C1. Advanced 2D NMR techniques, such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range), would be invaluable in definitively assigning all signals.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions include:
-
C-H stretching: Around 2900-3000 cm⁻¹
-
C-F stretching: Strong absorptions in the region of 1000-1400 cm⁻¹
-
C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹
-
C-C stretching: Weaker absorptions in the fingerprint region.
The complexity of the molecule would lead to a rich and unique fingerprint region, allowing for its identification.
Mass Spectrometry
In a mass spectrum, this compound would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a distinctive isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of halogen atoms (Cl, F) and small neutral molecules (e.g., HCl, HF).
Synthesis and Reactivity
While a specific, detailed laboratory protocol for the synthesis of this compound is not widely published, patent literature provides insights into general synthetic strategies for related fluorinated propanes.
Synthetic Approaches
The synthesis of highly halogenated alkanes often involves the addition of halogens or hydrogen halides to unsaturated precursors or the substitution of existing halogen atoms. For instance, processes for the manufacture of related compounds like 2,3,3,3-tetrafluoropropene and 2,3-dichloro-1,1,1-trifluoropropane have been described.[3] These often involve multi-step sequences starting from smaller chlorinated and/or fluorinated ethanes or propenes. A plausible synthetic route could involve the halogenation of a partially fluorinated propene.
One patented method describes the synthesis of 2,3-dichloro-1,1,1-trifluoropropane (a closely related compound) from 2,2-dichloro-1,1,1-trifluoroethane via a carbene intermediate.[3][4] Such carbene chemistry could potentially be adapted for the synthesis of the target molecule. Another approach could be the fluorination of a polychlorinated propane using a suitable fluorinating agent.
Caption: A generalized workflow for the synthesis of halogenated propanes.
Expected Reactivity
The reactivity of this compound will be governed by the presence of the C-H, C-Cl, and C-F bonds. The C-H bonds could be susceptible to radical abstraction. The C-Cl bonds are generally more reactive than C-F bonds and could undergo nucleophilic substitution or elimination reactions under appropriate conditions. Dehydrochlorination (elimination of HCl) could be a potential reaction pathway to form a fluorinated propene. The robust C-F bonds are generally unreactive except under harsh conditions.
Conclusion
This compound is a structurally complex molecule with a chiral center, leading to the existence of enantiomers. Its conformational flexibility is dictated by the interplay of steric and electronic effects of the halogen substituents. While a comprehensive experimental dataset for this specific molecule is not publicly available, a strong theoretical understanding of its structure and properties can be derived from its chemical formula and by analogy to related compounds. This guide provides a foundational understanding for researchers and scientists, highlighting the key structural features that will govern its behavior in chemical and biological systems. Further experimental work, particularly spectroscopic analysis and computational modeling, is necessary to fully elucidate the nuanced details of its molecular architecture.
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This compound | C3H2Cl2F4 | CID 2782308 - PubChem. [Link]
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WO/2021/093029 NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB) - WIPO Patentscope. [Link]
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An In-depth Technical Guide to 2,3-Dichloro-1,1,1,3-tetrafluoropropane (CAS Number: 146916-90-7)
For Researchers, Scientists, and Industrial Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 146916-90-7, known as 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da). The primary objective of this document is to furnish researchers, scientists, and professionals in chemical synthesis and material science with a detailed understanding of its properties, synthesis, and safety considerations. It is critical to establish from the outset that, based on a thorough review of current scientific literature, this compound is utilized as a chemical intermediate and a refrigerant. There is no evidence to suggest it possesses pharmacological activity or is under investigation for applications in drug development. This guide has been structured to deliver in-depth technical information, beginning with its fundamental chemical and physical properties, followed by a detailed exploration of its synthesis, potential applications, and essential safety and handling protocols.
Core Identity and Physicochemical Properties
This compound is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄[1][2]. It is also recognized by the designation HCFC-234da[1]. The presence of both chlorine and fluorine atoms in its structure places it in the hydrochlorofluorocarbon (HCFC) family of compounds.
Structural and Molecular Data
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂Cl₂F₄ | [1][2] |
| Molecular Weight | 184.94 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | HCFC-234da, Propane, 2,3-dichloro-1,1,1,3-tetrafluoro- | [1] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | -98°C | ChemicalBook |
| Boiling Point | 70°C | ChemicalBook |
| Density | 1.3413 g/cm³ (estimate) | ChemicalBook |
Synthesis and Industrial Relevance
This compound is not a naturally occurring compound and is produced through synthetic chemical processes. Its primary industrial relevance lies in its role as an intermediate in the synthesis of next-generation refrigerants, specifically 2,3,3,3-tetrafluoropropene (HFO-1234yf)[3][4]. HFO-1234yf is a hydrofluoroolefin with a low global warming potential (GWP), making it a more environmentally friendly alternative to older refrigerants.
Synthetic Pathways
The synthesis of this compound can be achieved through various routes, often involving the reaction of other halogenated hydrocarbons. One notable pathway involves the reaction of 2-chloro-3,3,3-trifluoropropene (1233xf)[3]. Another method describes the preparation of the related compound 2,3-dichloro-1,1,1-trifluoropropane (243db) from 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) via a carbene synthesis route, which can then serve as a precursor[4][5].
Caption: Conceptual workflow for evaluating a novel chemical entity for biological activity.
Safety, Handling, and Environmental Profile
Hazard Identification and Safety Precautions
As a halogenated hydrocarbon, this compound requires careful handling. While specific toxicology data for this compound is limited, data from analogous HCFCs and dichloropropenes can provide insight into potential hazards.
-
Inhalation: High concentrations of vapors can displace oxygen and lead to dizziness, unconsciousness, and potentially death.[6] Harmful if inhaled.[6]
-
Skin and Eye Contact: May cause skin and eye irritation.[6][7] Prolonged contact can lead to defatting of the skin.[6]
-
Ingestion: May be harmful if swallowed.[7]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and protective clothing.
-
Respiratory Protection: In areas with high vapor concentrations, a self-contained breathing apparatus (SCBA) is necessary.
Environmental Fate
The environmental fate of HCFCs is a significant consideration due to their potential to contribute to ozone depletion and global warming. HCFC-234da has a reported atmospheric lifetime of 2.67 years and an ozone depletion potential (ODP) of 0.024. While the ODP is relatively low, its use is regulated under international agreements such as the Montreal Protocol.
The environmental degradation of related fluorinated propenes like HFO-1234yf has been studied, and it is found to be recalcitrant to microbial degradation in soil and water.[8][9]
Analytical Characterization
The purity and identity of this compound can be determined using standard analytical techniques.
-
Gas Chromatography (GC): Coupled with a suitable detector (e.g., mass spectrometry (MS) or thermal conductivity detector (TCD)), GC is the primary method for assessing purity and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural confirmation.
-
Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the molecule.
Conclusion
This compound (CAS 146916-90-7) is a synthetic hydrochlorofluorocarbon with well-defined physical and chemical properties. Its primary role in the scientific and industrial landscape is as a key intermediate in the synthesis of the low-GWP refrigerant HFO-1234yf. While this guide provides a comprehensive technical overview of its chemical nature, synthesis, and safety, it is crucial for the intended audience to recognize the absence of any data supporting its application in pharmacology or drug development. The information presented herein is intended to support research and development activities within the fields of chemistry and material science.
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WIPO. (2021). WO/2021/003207 COMPOSITIONS AND METHODS FOR SYNTHESIS OF 2,3-DICHLORO-1,1,1,2-TETRAFLUOROPROPANE AND 2,3,3,3-TETRAFLUOROPROPENE. PATENTSCOPE. Retrieved from [Link]
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WIPO. (2021). WO/2021/093029 NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB). PATENTSCOPE. Retrieved from [Link]
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Navigating the Unseen: A Technical Guide to the Safe Handling of HCFC-234da for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Identity and Inferred Properties
HCFC-234da, with the chemical name 2,3-Dichloro-1,1,1,3-tetrafluoropropane and a molecular formula of C₃HCl₂F₄, belongs to the hydrochlorofluorocarbon family.[1] These compounds were developed as transitional replacements for chlorofluorocarbons (CFCs) due to their reduced ozone depletion potential (ODP).[2][3] However, they are still recognized as ozone-depleting substances and potent greenhouse gases, contributing to global warming.[3][4] The atmospheric lifetime of HCFC-234da is estimated to be approximately 2.67 years, with an ODP of 0.024.[1]
Based on available data for similar compounds, HCFC-234da is anticipated to be a colorless solid at room temperature with a slight, ether-like odor, transitioning to a liquid state above 105°F (40.6°C).[5][6]
Table 1: Inferred Physical and Chemical Properties of HCFC-234da
| Property | Inferred Value/Characteristic | Source Analogy |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₃HCl₂F₄ | [1] |
| Appearance | Colorless solid | [5][6] |
| Odor | Slight, ether-like | [5][6] |
| Melting Point | ~105°F (~40.6°C) | [5] |
| Boiling Point | ~197°F (~91.7°C) | [5] |
| Solubility in Water | ~0.01% | [5] |
| Vapor Pressure | ~40 mmHg | [5] |
Hazard Identification and Classification
Drawing from the GHS classifications of analogous compounds, HCFC-234da should be handled as a hazardous substance.[7] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[5]
GHS Hazard Statements (Inferred):
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Pictograms:
Signal Word: Warning [7]
Potential Health Effects:
-
Acute (Short-term) Effects:
-
Inhalation: May cause irritation to the nose, throat, and lungs, leading to coughing and shortness of breath.[8] Higher exposures could potentially lead to a buildup of fluid in the lungs (pulmonary edema), which is a medical emergency.[8] Exposure can also cause central nervous system depression with symptoms like headache, dizziness, confusion, drowsiness, and tremors.[5][8]
-
Skin Contact: Can cause skin irritation, resulting in a rash or a burning sensation.[8] Contact with the rapidly expanding gas can cause frostbite.[9]
-
Eye Contact: Causes serious eye irritation.[7] Contact with the liquid or rapidly expanding gas can cause frostbite and damage to the eyes.[9]
-
Ingestion: While not a typical route of exposure for a substance with these physical properties, ingestion may be harmful.
-
-
Chronic (Long-term) Effects:
Safe Handling and Storage Protocols
A proactive approach to safety is paramount when working with HCFC-234da. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls and Ventilation
The primary line of defense is to control exposure at the source.
-
Work Area: All manipulations of HCFC-234da should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ventilation Systems: Ensure that ventilation systems are functioning correctly and are appropriate for handling volatile halogenated hydrocarbons.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]
-
Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron.[7] Contaminated clothing should be removed immediately and washed before reuse.[10]
-
Respiratory Protection: If working outside of a fume hood or in an area with insufficient ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]
Diagram 1: PPE Selection Workflow
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An In-depth Technical Guide to the Environmental Impact of HCFC-234da
Abstract: This technical guide provides a comprehensive analysis of the environmental impact of 2,3-dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da), a hydrochlorofluorocarbon (HCFC). As the scientific and regulatory communities continue to address the challenges of stratospheric ozone depletion and global climate change, a thorough understanding of the atmospheric behavior of such compounds is paramount. This document consolidates key environmental metrics, including Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), and elucidates the atmospheric degradation pathways of HCFC-234da. Furthermore, it details the standardized methodologies and experimental protocols essential for the empirical and computational assessment of its environmental effects. This guide is intended for researchers, atmospheric scientists, and professionals in fields where the environmental fate of chemical compounds is a critical consideration.
Introduction to HCFC-234da
HCFC-234da is a hydrochlorofluorocarbon, a class of compounds developed as transitional replacements for the more potent ozone-depleting chlorofluorocarbons (CFCs).[1] Its chemical structure, this compound (C₃H₂Cl₂F₄), includes hydrogen atoms, which render it susceptible to degradation in the lower atmosphere (troposphere), thereby reducing its impact on the stratospheric ozone layer compared to CFCs.[2]
Like other HCFCs, HCFC-234da falls under the purview of the Montreal Protocol on Substances that Deplete the Ozone Layer, an international treaty designed to phase out the production and consumption of ozone-depleting substances.[3] While specific large-scale commercial applications for HCFC-234da are not widely documented, its isomers and related compounds have been investigated for use as refrigerants, foam blowing agents, and solvents.[4] The presence of chlorine in the molecule necessitates a rigorous evaluation of its potential to contribute to ozone depletion.
Chemical Identity:
-
Systematic Name: this compound
-
Common Designation: HCFC-234da
-
CAS Number: 146916-90-7[5]
-
Molecular Formula: CHClFCHClCF₃[5]
-
Molecular Weight: 184.95 g/mol [5]
Core Environmental Impact Profile
The environmental risk profile of a compound like HCFC-234da is primarily quantified by its atmospheric lifetime, its ability to destroy stratospheric ozone (ODP), and its contribution to the greenhouse effect (GWP).
Quantitative Metrics
The following table summarizes the key environmental impact metrics for HCFC-234da, which are critical for understanding its overall environmental burden.
| Metric | Value | Reference |
| Global Atmospheric Lifetime | 2.67 years | [6] |
| Tropospheric Atmospheric Lifetime | 2.82 years | [6] |
| Stratospheric Atmospheric Lifetime | 50.3 years | [6] |
| Ozone Depletion Potential (ODP) | 0.024 | [6] |
| Global Warming Potential (GWP), 20-Year Horizon | 1601 | [6] |
| Global Warming Potential (GWP), 100-Year Horizon | 455 | [6] |
Interpretation of Metrics
-
Atmospheric Lifetime: The relatively short global atmospheric lifetime of 2.67 years is a direct consequence of the hydrogen atoms in the HCFC-234da molecule.[6] This allows for its degradation primarily in the troposphere, limiting the fraction of the substance that can reach the stratosphere where the ozone layer resides.[6]
-
Ozone Depletion Potential (ODP): The ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 serving as the benchmark (ODP = 1.0).[2] HCFC-234da's ODP of 0.024 signifies that, on a per-kilogram basis, it has approximately 2.4% of the ozone-depleting capability of CFC-11.[6] While significantly lower than first-generation CFCs, this value is not negligible and underscores why HCFCs are regulated for phase-out.[3]
-
Global Warming Potential (GWP): GWP provides a measure of how much energy the emission of 1 ton of a gas will absorb over a given period, relative to the emission of 1 ton of carbon dioxide (CO₂), which has a GWP of 1.[7] The 100-year GWP of 455 indicates that HCFC-234da is a potent greenhouse gas.[6] The much higher 20-year GWP of 1601 highlights its significant short-term warming impact, a characteristic of gases with atmospheric lifetimes shorter than that of CO₂.[6][7]
Atmospheric Fate and Degradation
The environmental impact of HCFC-234da is intrinsically linked to its chemical reactions in the atmosphere. The primary mechanism for its removal is through oxidation initiated by hydroxyl radicals (•OH) in the troposphere.
Proposed Tropospheric Degradation Pathway
Step 1: Hydrogen Abstraction The reaction begins with the attack of a hydroxyl radical (•OH) on one of the C-H bonds of HCFC-234da. This abstraction forms water and a haloalkyl radical.
CHClFCHClCF₃ + •OH → CCl₂FCHFCF₃ + H₂O (Abstraction from C-2) or CHClFCHClCF₃ + •OH → CHClFCCLCF₃ + H₂O (Abstraction from C-3)
Step 2: Peroxy Radical Formation The resulting haloalkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•).
CCl₂FCHFCF₃ + O₂ → CCl₂FCH(OO•)CF₃ or CHClFCCLCF₃ + O₂ → CHClFCCl(OO•)CF₃
Step 3: Reaction with Nitric Oxide (NO) The peroxy radical then reacts with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).
CCl₂FCH(OO•)CF₃ + NO → CCl₂FCH(O•)CF₃ + NO₂ or CHClFCCl(OO•)CF₃ + NO → CHClFCCl(O•)CF₃ + NO₂
Step 4: Alkoxy Radical Decomposition The alkoxy radical is unstable and can decompose via two primary pathways: C-C bond cleavage or reaction with O₂. C-C bond scission is often the dominant fate for larger alkoxy radicals.
CCl₂FCH(O•)CF₃ → •CF₃ + CCl₂FCHO (dicholorofluoroacetaldehyde) or CHClFCCl(O•)CF₃ → CHClFCO• + •CClF₂ (This pathway is less likely due to the strength of the C-F bond)
A more likely decomposition for the second isomer is C-C bond cleavage:
CHClFCCl(O•)CF₃ → •CF₃ + CHClFCOCl (chloro(fluoro)acetyl chloride)
Step 5: Formation of Stable Products The resulting radical fragments (e.g., •CF₃) and carbonyl compounds undergo further oxidation. For example, the •CF₃ radical leads to the formation of carbonyl fluoride (COF₂). The carbonyl products, such as acetyl halides, can undergo photolysis or further react with •OH. Ultimately, these degradation pathways lead to the formation of stable, water-soluble end products.[10]
Visualization of Proposed Degradation Pathway
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Unlocking New Synthetic Pathways: A Technical Guide to the Potential Applications of 2,3-Dichloro-1,1,1,3-tetrafluoropropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond an Intermediate—Re-evaluating HCFC-234cc
2,3-Dichloro-1,1,1,3-tetrafluoropropane, designated as HCFC-234cc, is a halogenated propane whose investigation has been historically channeled towards a singular, albeit significant, industrial application: a precursor to the fourth-generation refrigerant 2,3,3,3-tetrafluoropropene (HFO-1234yf).[1] This narrow focus, driven by the global imperative to phase out ozone-depleting and high global-warming-potential compounds, has left the broader synthetic potential of this molecule largely unexplored. For the synthetic chemist, HCFC-234cc represents a C3 building block rich in functionality—possessing vicinal chlorine atoms susceptible to elimination and substitution, and a trifluoromethyl group that can impart unique physicochemical properties to target molecules.
This technical guide moves beyond the established industrial narrative to explore the untapped potential of this compound as a versatile synthon for organic synthesis. We will delve into its known transformations and, by drawing logical parallels with the reactivity of analogous polychlorofluorinated alkanes, propose novel applications in the construction of complex fluorinated molecules relevant to the pharmaceutical and agrochemical industries. This document serves as a roadmap for researchers looking to leverage the unique reactivity of HCFC-234cc to forge new frontiers in organofluorine chemistry.
Physicochemical Properties of this compound
A foundational understanding of a molecule's physical and chemical characteristics is paramount to its successful application in synthesis. The properties of HCFC-234cc are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₂Cl₂F₄ | |
| Molecular Weight | 184.95 g/mol | |
| CAS Number | 146916-90-7 | |
| IUPAC Name | This compound | |
| Synonyms | HCFC-234da (Note: this is an isomer, but sometimes used interchangeably in literature) |
| Spectroscopic Data (Predicted) | Expected Characteristics |
| ¹⁹F NMR | A complex multiplet for the CF₃ group and a separate multiplet for the CHF group, with chemical shifts influenced by the adjacent chlorine and hydrogen atoms. Typical shifts for -CF₃ are in the +40 to +80 ppm range, while -CF- signals can appear between +140 to +250 ppm relative to CFCl₃.[2] |
| ¹H NMR | A multiplet for the proton on the carbon bearing a fluorine and a chlorine, and a multiplet for the proton on the carbon with the trifluoromethyl group. |
| ¹³C NMR | Three distinct signals for the three carbon atoms, with chemical shifts and C-F coupling constants characteristic of fluorinated alkanes. |
| Mass Spectrometry (GC-MS) | A molecular ion peak and characteristic fragmentation patterns involving the loss of Cl, F, HCl, and HF. GC-MS is a primary method for analyzing mixtures of halogenated hydrocarbons.[3][4][5] |
Established Synthetic Utility: A Gateway to Fluoroalkenes
The primary and well-documented application of HCFC-234cc is its role as a key intermediate in the production of HFO-1234yf. This transformation is typically achieved through a dehydrochlorination reaction, which can be performed under various conditions.
Synthesis of this compound
The synthesis of HCFC-234cc itself is an important consideration. One patented method involves the reaction of 1,1,1,3-tetrachloropropane with hydrogen fluoride in the vapor phase over a fluorination catalyst.[6] Another approach involves the reaction of a carbene, generated from a suitable precursor like 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), with methyl chloride, leading to the formation of 2,3-dichloro-1,1,1-trifluoropropane, which can then be fluorinated.[1][7]
Dehydrochlorination to 2-chloro-1,1,1,3-tetrafluoropropene and subsequent conversion
The most common reaction of HCFC-234cc is the elimination of a molecule of hydrogen chloride (HCl) to form 2-chloro-1,1,1,3-tetrafluoropropene. This fluoroalkene is a valuable intermediate that can be further transformed into HFO-1234yf.
Caption: Potential nucleophilic substitution pathways for HCFC-234cc.
Potential Nucleophiles and Products:
-
O-Nucleophiles (Alkoxides, Phenoxides): Introduction of ether linkages to form fluorinated ethers.
-
S-Nucleophiles (Thiolates): Formation of fluorinated thioethers.
-
N-Nucleophiles (Amines, Azides): Synthesis of fluorinated amines and azides, which are precursors to other nitrogen-containing functional groups.
-
C-Nucleophiles (Cyanide, Organometallics): Carbon-carbon bond formation to build more complex carbon skeletons.
Hypothetical Experimental Protocol: Nucleophilic Substitution with Sodium Methoxide
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO in a round-bottom flask under an inert atmosphere, add sodium methoxide (1.0-1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by GC-MS.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Precursor to Novel Fluorinated Heterocycles
The fluoroalkenes derived from HCFC-234cc are excellent candidates for cycloaddition reactions, providing access to a variety of fluorinated carbocycles and heterocycles. [8][9][10]The electron-withdrawing nature of the fluorine and trifluoromethyl groups makes these alkenes reactive dienophiles or dipolarophiles.
Caption: Potential cycloaddition reactions using fluoroalkenes derived from HCFC-234cc.
Potential Applications in Agrochemical and Pharmaceutical Synthesis:
The introduction of fluorinated moieties is a well-established strategy in drug and agrochemical design to enhance metabolic stability, binding affinity, and lipophilicity. [11][12]The unique substitution patterns accessible from HCFC-234cc could lead to novel scaffolds for:
-
Fungicides and Herbicides: Many modern agrochemicals contain fluorinated heterocyclic cores. [13]* Bioactive Molecules: The trifluoromethyl group is a common feature in many pharmaceuticals.
Reductive Dehalogenation
Selective removal of one or both chlorine atoms without affecting the C-F bonds would provide access to other valuable fluorinated propanes. This could be achieved using various reducing agents, such as transition metal hydrides or catalytic hydrogenation. The resulting hydrofluoropropanes could serve as building blocks themselves or as precursors to other fluorinated compounds.
Conclusion and Future Outlook
This compound (HCFC-234cc) stands at a crossroads. While its role in the synthesis of next-generation refrigerants is established, its potential as a versatile building block for fine chemical synthesis remains largely untapped. The strategic placement of its functional groups offers a compelling platform for the development of novel synthetic methodologies.
This guide has sought to illuminate these potential pathways, from nucleophilic substitutions to the construction of complex heterocyclic systems. It is our hope that by presenting these possibilities, grounded in the fundamental principles of organic chemistry, we will inspire researchers in academia and industry to explore the rich and varied chemistry of HCFC-234cc. The journey from an industrial intermediate to a cornerstone of synthetic innovation awaits, promising new avenues for the creation of valuable fluorinated molecules for a multitude of applications.
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COMPOSITIONS COMPRISING 2,3,3,3-TETRAFLUOROPROPENE, 1,1,2,3-TETRACHLOROPROPENE, 2-CHLORO-3,3,3-TRIFLUOROPROPENE, OR 2-CHLORO-1,1 - EPO. (n.d.). Retrieved January 14, 2026, from [Link]
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Catalytic dehydrofluorination of 1,1,1,2,3-pentafluoropropane (HFC-245eb) to 2,3,3,3-tetrafluoropropene (HFO-1234yf) using in-situ fluorinated chromium oxyfluoride catalyst - ResearchGate. (2025, August 10). Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da): Discovery, Synthesis, and Scientific Context
Abstract: This technical guide provides a comprehensive overview of 2,3-Dichloro-1,1,1,3-tetrafluoropropane, a hydrochlorofluorocarbon (HCFC) designated as HCFC-234da. Unlike many of its commercially significant isomers, HCFC-234da does not have a well-documented history of targeted discovery or large-scale application. Instead, its emergence is intrinsically linked to the broader evolution of fluorocarbon chemistry, driven by the search for replacements for ozone-depleting chlorofluorocarbons (CFCs). This document synthesizes information from patent literature, chemical databases, and historical context to detail the compound's identification, physicochemical properties, likely synthetic pathways, and its role as a chemical intermediate. It is intended for researchers and professionals in chemical synthesis and drug development who require a deep understanding of fluorinated propanes and their complex history.
Introduction: The Evolving Landscape of Halocarbons
The history of synthetic refrigerants and solvents is a compelling narrative of innovation driven by industrial need and, subsequently, environmental necessity. In the early 20th century, the pioneering work of scientists like Thomas Midgley Jr. at General Motors led to the development of chlorofluorocarbons (CFCs), such as Dichlorodifluoromethane (CFC-12).[1] These compounds were revolutionary: non-toxic, non-flammable, and highly efficient for refrigeration, quickly replacing hazardous predecessors like ammonia and sulfur dioxide.[1][2]
However, the chemical stability that made CFCs so useful proved to be their environmental downfall. In the 1970s, research by Molina and Rowland revealed that these compounds could reach the stratosphere, where UV radiation would break them down, releasing chlorine atoms that catalytically destroy the ozone layer.[1] This discovery culminated in the 1987 Montreal Protocol, an international treaty designed to phase out the production of ozone-depleting substances.[3][4]
This regulatory landmark catalyzed a global shift towards less harmful alternatives. The first-generation replacements were the hydrochlorofluorocarbons (HCFCs), a class of compounds that includes this compound. HCFCs contain hydrogen, which makes them less stable in the atmosphere and allows them to break down before reaching the stratosphere.[2] Consequently, their Ozone Depletion Potential (ODP) is significantly lower than that of CFCs.[5] However, as they still contain chlorine, HCFCs were always considered a transitional solution and are now themselves being phased out in favor of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which have zero ODP.[3][5] The study of specific HCFC isomers like HCFC-234da is therefore a window into this critical transitional period in chemical manufacturing.
Emergence of 3-Carbon HCFCs: this compound (HCFC-234da)
The "discovery" of HCFC-234da was not a singular event but rather the identification of a specific isomer within the complex landscape of three-carbon fluorinated propanes. Its existence is confirmed through its unique CAS registry number and its availability from specialty chemical suppliers, but it lacks the extensive documentation of more commercially viable compounds.
Identification and Nomenclature
HCFC-234da is one of several isomers of dichlorotetrafluoropropane. The nomenclature "234" indicates a three-carbon propane backbone, with the digits representing the number of fluorine, hydrogen, and chlorine atoms, respectively (following the "rule of 90"). The "da" suffix specifies the particular isomeric arrangement of these atoms on the carbon chain.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 146916-90-7 | Santa Cruz Biotechnology[4] |
| Molecular Formula | C₃H₂Cl₂F₄ | PubChem |
| Molecular Weight | 184.95 g/mol | Santa Cruz Biotechnology[4] |
| InChI Key | IRCLJRMKYIULFK-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C(C(F)Cl)(C(F)(F)F)Cl | PubChem |
| Designation | HCFC-234da | PubChem |
Table 1: Core Identifiers for this compound.
Postulated Synthetic Pathways
While no dedicated synthesis for HCFC-234da is prominently published, its structure suggests it arises as an intermediate or byproduct in reactions involving the fluorination or chlorination of three-carbon olefins. The patent literature for the production of modern HFO refrigerants, such as HFO-1234yf (2,3,3,3-tetrafluoropropene), provides the most logical context for its formation.
A plausible route involves the reaction of a chlorinated and/or fluorinated propene with hydrogen fluoride (HF) or chlorine (Cl₂). For instance, the addition of chlorine to a tetrafluoropropene isomer or the addition of HF to a dichlorodifluoropropene could yield a mixture of saturated isomers, including HCFC-234da. The specific isomer produced depends heavily on the starting materials, catalyst, and reaction conditions (temperature, pressure, phase).
Physicochemical Characterization
Experimental data for HCFC-234da is sparse. However, key physical properties have been reported, which are crucial for its handling, separation, and potential reactivity.
| Property | Value | Source | Notes |
| Melting Point | -98°C | ChemicalBook[1] | Experimental value. |
| Boiling Point | 70°C | ChemicalBook[1] | Experimental value at atmospheric pressure. |
| Density | 1.3413 g/cm³ | ChemicalBook[1] | Estimated value. |
| XLogP3-AA | 3.1 | PubChem | Computed value, indicating moderate lipophilicity. |
| Polar Surface Area | 0 Ų | PubChem | Computed value, as expected for a halocarbon. |
Table 2: Known Physicochemical Properties of HCFC-234da.
The boiling point of 70°C is significant. It suggests that HCFC-234da is a volatile liquid at standard temperature and pressure, which is consistent with other three-carbon HCFCs. This volatility would be a key parameter in its separation from other isomers and byproducts via distillation in an industrial setting.
Industrial and Research Significance
Role as a Synthetic Intermediate
The primary significance of HCFC-234da lies in its identity as a link in the complex chain of fluorocarbon synthesis. The production of next-generation refrigerants is rarely a single-step process. It often involves a series of halogen exchange (e.g., replacing Cl with F), addition, and elimination reactions. Patents related to the synthesis of HFO-1234yf often list various dichlorotrifluoropropanes and other HCFCs as potential starting materials or intermediates. While HCFC-234da is not always explicitly named as a key intermediate, its formation is chemically plausible within these reaction matrices. Researchers developing new catalytic systems for fluorination or dehydrohalogenation must be able to identify such isomers to understand reaction mechanisms, optimize yields of the desired product, and minimize unwanted byproducts.
Limited Direct Applications
There are no known large-scale, direct applications for HCFC-234da. It is not used as a refrigerant, solvent, or blowing agent in its own right. Its availability is limited to chemical suppliers that cater to research and development laboratories.[4] In this context, it serves as an analytical standard for chromatography, a starting material for exploratory synthesis, or a tool for studying the properties of fluorinated molecules.
Experimental Protocols (Exemplary)
A specific, validated protocol for the targeted synthesis of HCFC-234da is not available in the public domain. However, to provide a practical understanding of the chemistry involved, this section details a representative experimental workflow for the liquid-phase fluorination of a chlorinated olefin, a common process type in this field.
Disclaimer: This protocol is exemplary and illustrates a general methodology. It is not a validated synthesis for HCFC-234da and must be adapted and optimized by qualified personnel in a controlled laboratory setting.
Objective: To perform a liquid-phase fluorination of a chlorinated propene with anhydrous hydrogen fluoride (HF) to produce a mixture of saturated HCFCs.
Methodology:
-
Reactor Preparation:
-
A 500 mL Hastelloy C pressure reactor is used, equipped with a magnetic stirrer, thermocouple, pressure transducer, and inlet/outlet valves.
-
The reactor is cleaned, dried, and leak-tested.
-
Causality: Hastelloy C is chosen for its exceptional resistance to corrosion by anhydrous HF, which is highly corrosive to standard stainless steel and glass.
-
-
Catalyst Charging (Optional):
-
If a catalyst is used (e.g., a Lewis acid like SbCl₅ or a supported metal fluoride), it is added to the reactor under an inert nitrogen atmosphere to prevent moisture contamination.
-
Causality: Lewis acid catalysts activate the C-Cl bond, facilitating nucleophilic substitution by fluoride from HF. An inert atmosphere is critical as moisture can deactivate many fluorination catalysts.
-
-
Reactant Charging:
-
The reactor is cooled to -20°C.
-
2.0 moles of the chlorinated propene precursor (e.g., 2,3-dichloro-1,1,1-trifluoropropane, HCFC-243db, a related compound) is charged into the reactor.
-
4.0 moles of anhydrous hydrogen fluoride (HF) is carefully condensed into the reactor from a cylinder. A molar excess of HF is used.
-
Causality: Cooling the reactor prevents premature reaction and minimizes the vapor pressure of the volatile reactants, allowing for safe and accurate charging. A stoichiometric excess of HF drives the reaction equilibrium towards the more fluorinated product.
-
-
Reaction Execution:
-
The reactor is sealed, and the stirrer is activated (e.g., 500 RPM).
-
The temperature is slowly raised to the desired setpoint (e.g., 80°C).
-
The reaction is monitored by observing the internal pressure. The reaction is typically held at temperature for 4-8 hours.
-
Causality: The pressure profile provides an indication of reaction progress. As the gaseous HF is consumed to form the liquid, higher-boiling point product, the pressure may decrease before stabilizing.
-
-
Work-up and Neutralization:
-
The reactor is cooled to 0°C.
-
The crude product mixture is carefully transferred to a chilled vessel containing an aqueous potassium hydroxide (KOH) solution to neutralize the excess acidic HF.
-
The organic phase is separated from the aqueous phase.
-
Causality: Neutralization is a critical safety step to quench the highly corrosive HF. The phase separation isolates the organic products.
-
-
Analysis:
-
The organic product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the various isomers formed, including potential traces of HCFC-234da, and to determine the conversion of the starting material.
-
Causality: GC-MS is the definitive analytical tool for separating and identifying volatile, isomeric organic compounds in a complex mixture.
-
Conclusion
This compound (HCFC-234da) represents a fascinating case study in the field of halocarbon chemistry. While not a major industrial product, its existence is a testament to the complex reaction pathways involved in the synthesis of fluorinated molecules. It occupies a place in the historical transition from ozone-depleting CFCs to more environmentally benign alternatives, arising from the intensive research and development efforts of that era. For today's scientists, HCFC-234da serves not as a workhorse molecule, but as a valuable reference compound and a reminder of the isomeric complexity that must be mastered to achieve highly selective and efficient chemical synthesis in the modern age of fluorochemistry.
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WIPO Patentscope. (2021). WO/2021/093029 NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB). Available at: [Link]
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Navigating the Toxicological Landscape of 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da): A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive toxicological overview of 2,3-Dichloro-1,1,1,3-tetrafluoropropane (CAS RN: 146916-90-7), also known as HCFC-234da. It is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. A thorough review of publicly available literature reveals a significant lack of direct toxicological data for this specific compound. Consequently, this guide adopts a structure-activity relationship (SAR) and read-across approach, leveraging data from structurally similar halogenated hydrocarbons to infer potential toxicological endpoints. We will delve into the principles of SAR, examine the known toxicities of related compounds, and present standardized protocols for key toxicological assays. This document aims to be a foundational resource for understanding the potential hazards of this compound and for guiding future research and risk assessment efforts.
Introduction: The Challenge of Data Gaps
This compound is a hydrochlorofluorocarbon (HCFC) with the molecular formula C₃H₂Cl₂F₄.[1] As with many industrial chemicals, comprehensive toxicological data may not be readily available in the public domain. This guide addresses this data gap by employing established principles of toxicology and chemical risk assessment. The core of our analysis relies on the well-documented toxicological profiles of structurally related halogenated propanes and other HCFCs. By understanding how the addition and position of chlorine and fluorine atoms influence the toxicokinetics and toxicodynamics of these molecules, we can formulate a scientifically grounded hypothesis regarding the potential hazards of HCFC-234da.
Chemical and Physical Properties
A fundamental understanding of a compound's physical and chemical properties is essential for predicting its environmental fate, bioavailability, and potential routes of exposure.
| Property | Value | Source |
| CAS Number | 146916-90-7 | [1] |
| Molecular Formula | C₃H₂Cl₂F₄ | [1] |
| Molecular Weight | 184.95 g/mol | [1] |
| Synonyms | HCFC-234da | [2] |
| Atmospheric Lifetime | 2.67 years (Global) | [2] |
| Ozone Depletion Potential (ODP) | 0.024 | [2] |
This table summarizes key identifiers and environmental properties of this compound.
The Principle of Structure-Activity Relationship (SAR) in Halogenated Hydrocarbon Toxicology
The toxicity of halogenated hydrocarbons is significantly influenced by their chemical structure.[3][4] Key determinants include the number and type of halogen atoms, their position on the carbon backbone, and the overall electronic properties of the molecule.[3][4] For instance, electrophilicity has been identified as a major molecular determinant for the aneugenic (chromosome-malsegregating) potential of these compounds.[3]
The workflow for a SAR-based toxicological assessment is a multi-step process that integrates chemical knowledge with biological data from related compounds.
Caption: Workflow for Structure-Activity Relationship (SAR)-based toxicological assessment.
Toxicological Endpoints: A Read-Across Approach
In the absence of direct data for this compound, we will examine the toxicological profiles of structurally related compounds.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single exposure to a substance. For many HCFCs, the primary acute effects at high concentrations are central nervous system depression (anesthesia) and cardiac sensitization.[5]
-
Inference for HCFC-234da: It is plausible that this compound would exhibit low acute inhalation toxicity, with CNS depression being the primary effect at high concentrations. The presence of chlorine atoms may slightly increase its toxicity compared to fully fluorinated counterparts.
Table 1: Acute Inhalation Toxicity of Related HCFCs
| Compound | Species | LC₅₀ (4-hour) | Reference |
| HCFC-123 | Rat | 35,000 ppm | [6] |
| HCFC-124 | Rat | 230,000 - 300,000 ppm | [5] |
| HFC-134a | Rat | >540,000 ppm | [7] |
Genotoxicity
Genotoxicity assays are used to determine if a substance can damage genetic material (DNA). The Ames test, a bacterial reverse mutation assay, is a widely used screening tool. In vivo assays, such as the micronucleus test, assess chromosomal damage in mammals.
-
Inference for HCFC-234da: The genotoxic potential of halogenated hydrocarbons is variable. Some dichloropropenes have shown genotoxic activity, causing DNA fragmentation.[8] The presence of chlorine atoms in HCFC-234da suggests that a potential for genotoxicity cannot be ruled out and warrants investigation. The electrophilic nature of the molecule, influenced by its halogenation pattern, is a key factor in predicting its potential to interact with DNA.[3]
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
This protocol provides a generalized framework for assessing the mutagenic potential of a chemical.
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to identify metabolites that may be mutagenic.
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test article.
-
Main Assay:
-
Plate the bacterial strains with varying concentrations of this compound on minimal glucose agar plates.
-
Include positive and negative (vehicle) controls.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies. A substance is considered mutagenic if it produces a dose-dependent increase in revertants and/or a reproducible, statistically significant positive response for at least one concentration.
Caption: General workflow for the Ames Test.
Carcinogenicity
Long-term carcinogenicity studies in animals are the primary source of data for assessing the cancer-causing potential of a chemical. For some halogenated propanes, there is evidence of carcinogenicity in animal studies.[9] For instance, 1,3-dichloropropene is reasonably anticipated to be a human carcinogen.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproductive function and normal development. Studies on several HFCs have generally shown low reproductive and developmental toxicity, with effects typically observed only at very high concentrations that also induce maternal toxicity.[7][10]
-
Inference for HCFC-234da: Based on data from other HFCs and HCFCs, this compound is not expected to be a potent reproductive or developmental toxicant.[10] However, the presence of chlorine atoms could potentially alter its metabolic profile and toxicological properties compared to fully fluorinated analogues.
Table 2: Developmental Toxicity of Selected HFCs
| Compound | Species | NOAEL (Developmental Toxicity) | Key Findings | Reference |
| HFC-125 | Rat, Rabbit | 50,000 ppm | No developmental toxicity observed. | [10] |
| HFC-134a | Rat | <50,000 ppm | Low body weight in offspring and retarded skeletal ossification at 50,000 ppm. | [10] |
| HFC-32 | Rat | <50,000 ppm | Slightly maternally and developmentally toxic at 50,000 ppm. | [10] |
| HFC-245fa | Rat | <50,000 ppm | Decreased fetal weight at 50,000 ppm. | [10] |
Environmental Fate and Ecotoxicology
Conclusion and Recommendations for Future Research
This technical guide has synthesized the available information to provide a preliminary toxicological assessment of this compound. Due to a significant lack of direct experimental data, this assessment relies heavily on structure-activity relationships and read-across from structurally similar compounds.
Key Inferred Toxicological Characteristics:
-
Acute Toxicity: Likely low, with CNS depression at high concentrations.
-
Genotoxicity: Potential for genotoxicity cannot be excluded due to the presence of chlorine atoms.
-
Carcinogenicity: Uncertain, warrants caution given the carcinogenicity of some related compounds.
-
Reproductive/Developmental Toxicity: Expected to be low, with effects likely only at high, maternally toxic concentrations.
Recommendations for Future Research:
To address the existing data gaps, the following studies are recommended:
-
In Vitro Genotoxicity Battery: An Ames test, a mouse lymphoma assay, and an in vitro micronucleus assay would provide a comprehensive screen for mutagenic and clastogenic potential.
-
Acute Inhalation Toxicity Study: To determine the LC₅₀ and observe signs of acute toxicity.
-
90-Day Subchronic Inhalation Toxicity Study: To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Metabolism and Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the compound, which is crucial for interpreting toxicity data and assessing human health risk.
The findings from these studies would provide the necessary data for a more definitive risk assessment of this compound.
References
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Gini, G., et al. (1995). Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation. PubMed. Available at: [Link]
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Crebelli, R., et al. (1992). Quantitative structure-activity relationship models correctly predict the toxic and aneuploidizing properties of six halogenated methanes in Aspergillus nidulans. PubMed. Available at: [Link]
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Schultz, T. W., & Cajina-Quezada, M. (1987). Structure-activity Relationships for Mono Alkylated or Halogenated Phenols. PubMed. Available at: [Link]
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Ema, M., et al. (2009). Reproductive and developmental toxicity of hydrofluorocarbons used as refrigerants. PubMed. Available at: [Link]
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Bercher, H., & Grisk, A. (1976). [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. PubMed. Available at: [Link]
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Malley, L. A., et al. (1992). Subchronic inhalation toxicity studies with hydrochlorofluorocarbon 123 (HCFC 123). PubMed. Available at: [Link]
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Alexander, D. J., et al. (2025). Reproductive and developmental toxicity of hydrofluorocarbons used as refrigerants. ResearchGate. Available at: [Link]
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Papanastasiou, D. K., et al. (2018). HCFC-234da. Atmospheric Chemistry and Physics. Available at: [Link]
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Buschmann, J., et al. (2001). Cross-fostering inhalation toxicity study with HCFC-123 in lactating Sprague-Dawley rats. Inhalation Toxicology. Available at: [Link]
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Ren, S., et al. (2020). Quantitative Structure–Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. Available at: [Link]
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National Research Council. (2000). Submarine Exposure Guidance Levels for Selected Hydrofluorocarbons: HFC-236fa, HFC-23, and HFC-404a. National Academies Press. Available at: [Link]
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PubChem. (n.d.). (Z)-1-Chloro-2,3,3,3-tetrafluoropropene. PubChem. Available at: [Link]
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Lewis, R. W., et al. (1993). Inhalation teratology and reproduction studies with 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123). PubMed. Available at: [Link]
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ECETOC. (2002). JACC No. 46 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC 124) CAS No. 2837-89-0 (Second Edition). ECETOC. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Dichloropropenes. NCBI. Available at: [Link]
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ECETOC. (2008). Toxicity of Possible Impurities and By-products in Fluorocarbon Products. ECETOC. Available at: [Link]
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National Center for Biotechnology Information. (1993). HEALTH EFFECTS - Toxicological Profile for 1,2,3-Trichloropropane. NCBI Bookshelf. Available at: [Link]
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Mattioli, F., et al. (1996). Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests. PubMed. Available at: [Link]
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U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 2,2-Difluoropropane (CASRN 420-45-1). EPA. Available at: [Link]
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Benbrahim-Tallaa, L., et al. (2014). Carcinogenicity of Perfluorooctanoic Acid, Tetrafluoroethylene, Dichloromethane, 1,2-dichloropropane, and 1,3-propane Sultone. PubMed. Available at: [Link]
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Frame, S. R., et al. (2025). 2-Week Inhalation Toxicity Study with HCFC-122 in Rats. ResearchGate. Available at: [Link]
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Tafazoli, M., et al. (1998). In Vitro Mutagenicity and Genotoxicity Study of 1,2-dichloroethylene, 1,1,2-trichloroethane, 1,3-dichloropropane, 1,2,3-trichloropropane and 1,1,3-trichloropropene, Using the Micronucleus Test and the Alkaline Single Cell Gel Electrophoresis Technique (Comet Assay) in Human Lymphocytes. PubMed. Available at: [Link]
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National Research Council (US) Committee on Toxicology. (2000). Developmental Toxicity. National Academies Press (US). Available at: [Link]
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Methodological & Application
Application Note & Protocol: Gas-Phase Catalytic Synthesis of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) from 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da)
Abstract
This document provides a detailed technical guide for the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) via the gas-phase dehydrochlorination of 2,3-dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da). HFO-1234yf is a fourth-generation hydrofluoroolefin (HFO) refrigerant with a zero Ozone Depletion Potential (ODP) and an exceptionally low Global Warming Potential (GWP) of less than 1.[1][2] These properties make it a critical, environmentally superior alternative to hydrofluorocarbons (HFCs) like HFC-134a, particularly in mobile air conditioning (MAC) systems.[1][3][4] This guide covers the underlying reaction mechanism, a comprehensive experimental protocol, system design, safety considerations, and product analysis, intended for researchers and professionals in chemical synthesis and drug development.
Introduction & Scientific Principles
The conversion of HCFC-234da to HFO-1234yf is fundamentally a dehydrohalogenation reaction—specifically, the elimination of a hydrogen and a chlorine atom from adjacent carbons to form an alkene. The primary transformation is as follows:
CF₃-CFCl-CH₂Cl (HCFC-234da) → CF₃-CF=CH₂ (HFO-1234yf) + HCl
While this reaction can occur thermally at very high temperatures, such conditions often lead to low selectivity and the formation of undesirable byproducts through pyrolysis. The strategic use of a heterogeneous catalyst is paramount. A catalyst provides an alternative reaction pathway with a lower activation energy, enabling the reaction to proceed at lower temperatures with significantly higher selectivity and yield. This approach is common in the synthesis of fluoro-olefins.
The choice of a gas-phase reaction is dictated by the volatility of the reactant and product and the typical operating conditions of industrial dehydrohalogenation processes. This setup facilitates continuous production, efficient heat transfer, and straightforward separation of the gaseous product stream from the solid catalyst.
Materials & Equipment
Chemicals & Reagents
| Chemical Name | Formula | CAS No. | Supplier Recommendation |
| This compound (HCFC-234da) | C₃H₂Cl₂F₄ | 146916-90-7 | Santa Cruz Biotechnology or equivalent high purity |
| Nitrogen (UHP, 99.999%) | N₂ | 7727-37-9 | Standard gas supplier |
| Activated Carbon (Catalyst Support) | C | 7440-44-0 | High surface area, granular |
| Chromium-based Catalyst | e.g., Cr₂O₃ | 1308-38-9 | Often prepared in-situ or commercially sourced |
| Sodium Hydroxide (for scrubber) | NaOH | 1310-73-2 | Reagent grade |
Equipment
-
Reactor: High-temperature tubular reactor (e.g., Inconel, Monel, or Nickel alloy, 1-inch outer diameter, 36-inch length) to withstand corrosive HCl and HF at elevated temperatures.[5]
-
Furnace: Three-zone tube furnace with programmable temperature controller.
-
Gas Feed System: Mass flow controllers (MFCs) for precise control of nitrogen and other gases.
-
Liquid Feed System: High-performance liquid chromatography (HPLC) pump or syringe pump to deliver liquid HCFC-234da.
-
Vaporizer: Heated pre-mixer/vaporizer to ensure complete vaporization of HCFC-234da before entering the reactor.
-
Condensation Train: A series of cold traps (e.g., dry ice/acetone at -78°C and liquid nitrogen at -196°C) to collect the crude product.
-
Scrubber: Gas washing bottle containing a caustic solution (e.g., 10-20% NaOH) to neutralize acidic byproduct (HCl).
-
Analytical Instruments: Gas Chromatograph with a Mass Spectrometer detector (GC-MS) and/or a Flame Ionization Detector (FID) for product analysis.[3][4]
Experimental Workflow Diagram
The overall process can be visualized as a continuous flow system from reactant delivery to final product analysis.
Caption: Experimental workflow for HFO-1234yf synthesis.
Step-by-Step Experimental Protocol
CAUTION: This procedure involves hazardous materials, high temperatures, and pressurized gas. It must be performed in a well-ventilated fume hood with appropriate safety measures and personal protective equipment.
System Assembly & Leak Check
-
Assemble the reactor system as shown in the workflow diagram. Ensure all fittings are rated for the expected temperature and pressure.
-
Pack the tubular reactor with the chosen catalyst (e.g., activated carbon or chromium oxide). Use quartz wool plugs to secure the catalyst bed.
-
Close the system and pressurize with nitrogen to ~50 psig.
-
Monitor the pressure for at least 30 minutes. A stable pressure indicates the system is leak-free.
-
Depressurize the system safely through the vent.
Catalyst Activation & System Purge
-
Initiate a flow of dry nitrogen through the reactor system at a rate of 50-100 SCCM (Standard Cubic Centimeters per Minute).
-
Program the furnace to heat the reactor to a specified activation temperature (e.g., 300°C for activated carbon to drive off moisture) at a rate of 5°C/min.
-
Hold at the activation temperature for 2-4 hours under continuous nitrogen flow.
-
After activation, adjust the furnace temperature to the desired reaction temperature (see Table 2).
Synthesis Reaction
-
Set the reaction parameters as detailed in the table below.
| Parameter | Typical Value | Rationale |
| Reactor Temperature | 300 - 450°C | Balances reaction rate and selectivity. Lower temperatures may have low conversion; higher may cause byproducts. |
| System Pressure | 0 - 5 barg | Atmospheric or slightly elevated pressure is sufficient. |
| N₂ Carrier Gas Flow Rate | 50 - 200 SCCM | Dilutes the reactant, controls residence time, and helps maintain stable flow. |
| HCFC-234da Feed Rate | 0.1 - 0.5 mL/min | Controls the reactant concentration and residence time in the catalyst bed. |
| Calculated Residence Time | 5 - 30 seconds | The time reactants spend in the heated catalyst zone; critical for optimizing conversion and selectivity. |
-
Once the reactor temperature is stable, begin feeding liquid HCFC-234da using the HPLC pump to the vaporizer.
-
The vaporized reactant mixes with the nitrogen carrier gas and flows through the heated catalyst bed.
-
The reactor effluent, containing HFO-1234yf, HCl, unreacted HCFC-234da, and N₂, passes through the condensation train.
-
The majority of the HFO-1234yf and unreacted starting material will condense in the dry ice/acetone or liquid nitrogen traps.
-
The non-condensable HCl gas and nitrogen carrier gas are safely neutralized in the caustic scrubber.
-
Allow the reaction to proceed for the desired duration. Collect samples periodically for analysis to monitor conversion and selectivity.
System Shutdown & Product Recovery
-
Stop the HCFC-234da liquid feed.
-
Maintain the nitrogen flow while the reactor cools down to ambient temperature.
-
Turn off the furnace.
-
Once cool, close the valves to isolate the cold traps containing the crude product.
-
Carefully remove the traps and allow them to warm to ambient temperature in a controlled manner inside the fume hood, allowing the liquefied product to vaporize into a collection vessel (e.g., a gas sampling bag or lecture bottle).
-
The crude product can be further purified by cryogenic distillation to separate HFO-1234yf (B.P. -30°C)[2] from the higher-boiling HCFC-234da.
Product Analysis
The composition of the reactor effluent is analyzed by GC-MS.
-
Method: A gas sample is injected into the GC.
-
Separation: A capillary column (e.g., DB-5ms) separates the components based on their boiling points and polarity.
-
Identification: The mass spectrometer identifies the compounds by their unique mass fragmentation patterns.
-
Quantification: The relative peak areas can be used to determine the conversion of the starting material and the selectivity for HFO-1234yf. A validated method using calibration standards is required for precise quantification.[3][4]
Reaction Pathway Visualization
Caption: Dehydrochlorination of HCFC-234da to HFO-1234yf.
Safety & Hazard Management
This is a hazardous procedure requiring strict adherence to safety protocols.
-
Chemical Hazards:
-
HFO-1234yf: Extremely flammable gas.[6][7] Gas/air mixtures are explosive.[6] The gas is heavier than air and may accumulate in low-lying areas.[6] Combustion produces highly toxic and corrosive hydrogen fluoride (HF) and carbonyl fluoride.[7][8] Inhalation of high concentrations can cause dizziness, lethargy, and asphyxiation.[6]
-
HCFC-234da: May cause respiratory irritation and drowsiness or dizziness.[9]
-
HCl: Acutely toxic and corrosive gas produced as a major byproduct. Causes severe burns upon contact.
-
-
Operational Hazards:
-
Fire/Explosion: Use only explosion-proof electrical equipment and ensure all components are properly grounded to prevent static discharge.[6][10][11] NO open flames, sparks, or smoking.[6][10]
-
High Temperatures: The reactor operates at high temperatures, posing a burn risk.
-
Cryogen Burns: Handling liquefied gases (product) and cryogens (liquid nitrogen) can cause severe frostbite.[6]
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
The entire apparatus must be located within a high-performance fume hood.
-
A gas detection system for flammable gases is highly recommended.
-
Ensure an emergency shower and eyewash station are immediately accessible.
-
References
-
PubMed. (2014). Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection. National Center for Biotechnology Information. (URL: [Link])
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International Labour Organization. (2021). ICSC 1776 - 2,3,3,3-TETRAFLUOROPROPENE. Retrieved from ILO. (URL: [Link])
-
Quick Company. (n.d.). Synthesis Of 2,3,3,3 Tetrafluoropropene. Retrieved from Quick Company. (URL: [Link])
- Google Patents. (n.d.). US8071826B2 - Process for the preparation of 2,3,3,3-tetrafluoropropene (HFO-1234yf).
-
Linde Gas GmbH. (2016). SAFETY DATA SHEET 2,3,3,3-Tetrafluoropropene. Retrieved from Linde. (URL: [Link])
-
ResearchGate. (2014). Analytical Method Validation for the Determination of 2,3,3,3-Tetrafluoropropene in Air Samples Using Gas Chromatography with Flame Ionization Detection. (URL: [Link])
-
SciSpace. (2015). Process for the preparation of 2, 3, 3, 3-tetrafluoropropene. (URL: [Link])
-
WIPO Patentscope. (2021). WO/2021/093029 NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB). (URL: [Link])
-
Justia Patents. (2023). Process for manufacture of 2,3,3,3-tetrafluoropropene. (URL: [Link])
-
Fluorine notes. (2013). Synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf) on chrome-magnesium fluoride catalyst. (URL: [Link])
- Google Patents. (n.d.). US8697923B2 - Process for the preparation of 2,3,3,3,-tetrafluoropropene (R-1234yf).
- Google Patents. (n.d.). CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene.
- Google Patents. (n.d.). CN104151131A - Preparation method of HFO (hydrofluoroolefin)-1234yf.
-
SciELO. (2011). Modeling of state and thermodynamic cycle properties of HFO-1234yf using a cubic equation of state. (URL: [Link])
-
ScienceDirect. (2023). Comprehensive study on selective dehydrochlorination of 2-chloro-3,3,3-trifluoropropene over carbon-based catalysts and catalyst deactivation. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). Kinetic Mechanism of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) Combustion. (URL: [Link])
-
Purdue e-Pubs. (2012). Investigation of Cubic EOS Models for HFO-1234yf Refrigerant Used In Automotive application. (URL: [Link])
-
Wikipedia. (n.d.). 2,3,3,3-Tetrafluoropropene. Retrieved from Wikipedia. (URL: [Link])
-
U.S. Environmental Protection Agency. (n.d.). HFO-1234yf: An Examination of Projected Long-Term Costs of Production. Retrieved from EPA. (URL: [Link])
-
Semantic Scholar. (n.d.). Fourth-Generation Refrigerant:HFO 1234yf. (URL: [Link])
-
MDPI. (n.d.). Progress in Catalytic Hydrodechlorination. (URL: [Link])
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National Center for Biotechnology Information. (n.d.). A Continuous Flow Process for the Defluorosilylation of HFC-23 and HFO-1234yf. (URL: [Link])
-
ResearchGate. (2018). (PDF) Fourth Generation Refrigerant: HFO 1234 yf. (URL: [Link])
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ResearchGate. (n.d.). Biotransformation of 2,3,3,3-tetrafluoropropene (HFO-1234yf) | Request PDF. (URL: [Link])
- Google Patents. (n.d.). WO2019236720A1 - Method for dehydrochlorination of hcfc-244bb to manufacture hfo-1234yf.
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PubChem. (n.d.). 2,3-Dichloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. (URL: [Link])
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Varmt & Kallt. (n.d.). Identification and brief toxicological assessment of combustion products of the refrigerant HFO-1234yf. (URL: [Link])
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PubMed. (2024). A Continuous Flow Process for the Defluorosilylation of HFC-23 and HFO-1234yf. National Center for Biotechnology Information. (URL: [Link])
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Institut International du Froid. (2022). Flow boiling heat transfer of refrigerants HFO-1234yf and HFC-134a in an extruded.... (URL: [Link])
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Application Notes and Protocols for the Analytical Detection of 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234ca)
Introduction: The Analytical Imperative for HCFC-234ca
2,3-Dichloro-1,1,1,3-tetrafluoropropane, designated as HCFC-234ca, is a hydrochlorofluorocarbon with the chemical formula C₃H₂Cl₂F₄. As with other HCFCs, it has been utilized in various industrial applications. Due to their potential impact on the ozone layer and their contribution to global warming, the monitoring of HCFCs in the environment is of significant regulatory and scientific importance[1]. Accurate and sensitive analytical methods are therefore essential for assessing environmental concentrations, monitoring emissions, and ensuring compliance with international agreements such as the Montreal Protocol.
This comprehensive guide provides detailed application notes and protocols for the detection and quantification of HCFC-234ca in both air and water matrices. The methodologies are centered around gas chromatography-mass spectrometry (GC-MS), a robust and highly specific technique for the analysis of volatile organic compounds (VOCs). We will delve into the rationale behind instrumental parameter selection, sample preparation strategies, and data analysis, providing researchers, scientists, and drug development professionals with a solid foundation for the reliable determination of this compound.
Physicochemical Properties of HCFC-234ca
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₃H₂Cl₂F₄ | |
| Molecular Weight | 184.94 g/mol | |
| CAS Number | 146916-90-7 |
Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for the analysis of volatile halogenated hydrocarbons due to its exceptional separating power (GC) and definitive identification capabilities (MS). The process involves the volatilization of the sample, separation of its components in a chromatographic column, and subsequent detection by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
Workflow for HCFC-234ca Analysis
Caption: General workflow for HCFC-234ca analysis.
Part 1: Analysis of HCFC-234ca in Air Samples
For the analysis of volatile organic compounds in ambient air, the United States Environmental Protection Agency (US EPA) Method TO-15 is a widely accepted standard. This method involves the collection of whole air samples in specially prepared canisters, followed by preconcentration and GC-MS analysis.
Protocol 1: Air Sample Collection and Preparation (adapted from EPA TO-15)
Rationale: SUMMA® passivated stainless steel canisters are used to collect air samples because their internal surfaces are inert, preventing the adsorption of target analytes and ensuring sample integrity during transport and storage. Preconcentration is necessary to achieve the low detection limits required for ambient air monitoring.
Step-by-Step Protocol:
-
Canister Preparation: Use certified clean, evacuated SUMMA® canisters (e.g., 6 L).
-
Sample Collection:
-
For grab sampling, open the canister valve for a short period (1-2 minutes) to collect an instantaneous sample.
-
For time-integrated sampling, use a flow controller to collect a sample over a specified duration (e.g., 8 or 24 hours).
-
-
Sample Preconcentration:
-
A preconcentrator is used to trap the VOCs from a known volume of the air sample. This is typically achieved using a series of cryogenically cooled traps.
-
The trapped analytes are then thermally desorbed and transferred to the GC-MS system.
-
Protocol 2: GC-MS Analysis of Air Samples
Rationale for Parameter Selection:
-
GC Column: A mid-polarity "624" type column (6% cyanopropylphenyl-94% dimethylpolysiloxane) is recommended. This stationary phase provides good selectivity for a wide range of VOCs, including halogenated hydrocarbons.
-
Injection Mode: Splitless injection is used to transfer the entire desorbed sample from the preconcentrator to the GC column, maximizing sensitivity.
-
Oven Temperature Program: A temperature ramp is employed to effectively separate compounds with different boiling points. The initial low temperature helps to focus the analytes at the head of the column, while the ramp facilitates their elution.
-
Mass Spectrometer Mode:
-
Full Scan: Used for initial method development, confirmation of analyte identity, and screening for unknown compounds.
-
Selected Ion Monitoring (SIM): Used for routine quantification to achieve higher sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.
-
GC-MS Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | Agilent DB-624, 60 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 35°C (hold 5 min), ramp to 180°C at 8°C/min, hold 5 min |
| Inlet Temperature | 250°C |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Energy | 70 eV |
| Mass Range (Full Scan) | 45-300 amu |
| SIM Ions (Predicted) | See Table below |
Predicted Mass Spectrum and SIM Ion Selection for HCFC-234ca:
Note on Mass Spectrum: An experimental electron ionization mass spectrum for this compound was not found in publicly available databases during the preparation of this document. The following fragmentation pattern is predicted based on the general principles of mass spectrometry for halogenated alkanes. The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).
Predicted Fragmentation Pathways:
-
Loss of Cl: A common fragmentation pathway is the loss of a chlorine radical, leading to a [M-Cl]⁺ fragment.
-
C-C Bond Cleavage: Cleavage of the carbon-carbon bonds will result in smaller fluorinated and chlorinated fragments.
| Predicted Fragment Ion | m/z (for ³⁵Cl) | Role in Analysis | Rationale |
| [C₂HClF₃]⁺ | 115 | Quantifier | A stable fragment resulting from C-C bond cleavage. |
| [C₂HF₄]⁺ | 101 | Qualifier | Loss of HCl from a larger fragment. |
| [CF₃]⁺ | 69 | Qualifier | A common and stable fragment in fluorinated compounds. |
Self-Validation: It is imperative for the user to inject a pure standard of HCFC-234ca in full scan mode to confirm the retention time and fragmentation pattern. The experimentally determined ions should then be used to build the SIM method for optimal performance.
Part 2: Analysis of HCFC-234ca in Water Samples
For the analysis of volatile organic compounds in aqueous matrices, a purge and trap concentration technique is typically employed, as outlined in methods such as EPA 5030C and 8260D.
Protocol 3: Water Sample Collection and Preparation (adapted from EPA 5030C)
Rationale: Purge and trap is a dynamic headspace technique that efficiently removes volatile compounds from a water sample by bubbling an inert gas through it. The purged analytes are then trapped on a sorbent material, concentrated, and subsequently introduced into the GC-MS. This method provides significantly lower detection limits compared to static headspace or direct liquid injection.
Step-by-Step Protocol:
-
Sample Collection: Collect water samples in 40 mL glass vials with Teflon-lined septa. Ensure no headspace (air bubbles) is present.
-
Purge and Trap:
-
Use a commercial purge and trap system.
-
Introduce a known volume of the water sample (e.g., 5 mL) into the sparging vessel.
-
Purge the sample with an inert gas (e.g., helium) at a specified flow rate and duration (e.g., 40 mL/min for 11 minutes).
-
The volatile analytes are carried to a sorbent trap (e.g., containing Tenax®, silica gel, and carbon molecular sieve).
-
-
Desorption: After purging, the trap is rapidly heated to desorb the analytes, which are then transferred to the GC-MS system.
Protocol 4: GC-MS Analysis of Water Samples
The GC-MS parameters for water analysis are similar to those for air analysis, with the primary difference being the sample introduction method.
GC-MS Parameters:
The GC-MS parameters outlined in Protocol 2 are generally applicable here. The same GC column and temperature program can be used. The mass spectrometer settings (full scan and predicted SIM ions) also remain the same.
Data Analysis and Quantification
Quantification is typically performed using an internal standard method. A known amount of an internal standard (a compound not expected to be in the sample, with similar chemical properties to the analyte) is added to every sample and standard. The response of the analyte is normalized to the response of the internal standard.
Recommended Internal Standards:
-
Fluorobenzene
-
Chlorobenzene-d₅
Calibration:
A multi-point calibration curve should be generated by analyzing standards at different concentrations. The linearity of the response should be verified, with a correlation coefficient (r²) of ≥ 0.995 being acceptable.
Method Validation and Quality Control
To ensure the trustworthiness of the results, a robust quality control protocol should be implemented:
-
Method Blank: An analyte-free matrix (e.g., purified nitrogen for air analysis, organic-free water for water analysis) should be analyzed with each batch of samples to check for contamination.
-
Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of HCFC-234ca should be analyzed to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known amount of the analyte and analyzed in duplicate to evaluate matrix effects and precision.
-
Surrogates: Compounds similar to the analyte that are added to every sample before preparation to monitor the efficiency of the analytical process.
Visualization of Key Relationships
GC Separation Principle
Caption: Principle of Gas Chromatographic Separation.
Mass Spectrometry Detection
Caption: Principle of Mass Spectrometric Detection.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the sensitive and selective analysis of this compound (HCFC-234ca) in air and water matrices using GC-MS. By adhering to these guidelines and implementing rigorous quality control measures, researchers can obtain reliable data for environmental monitoring, regulatory compliance, and scientific investigation. The key to a successful analysis lies in the careful optimization of sample preparation and instrumental parameters, and the validation of the method using certified reference materials.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Method TO-15: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS).[Link]
-
U.S. Environmental Protection Agency. Method 5030C: Purge-and-Trap for Aqueous Samples.[Link]
-
U.S. Environmental Protection Agency. Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[Link]
-
Chromatography Forum. Best column for analysis of halogenates and hydrocarbons.[Link]
-
U.S. Environmental Protection Agency. Ozone-Depleting Substances.[Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.[Link]
Sources
gas chromatography-mass spectrometry (GC/MS) analysis of HCFC-234da
Abstract
This application note presents a detailed protocol for the sensitive and selective analysis of 2,3-dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da), a hydrochlorofluorocarbon of interest in environmental monitoring and industrial chemistry. The methodology leverages the high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry. We provide a comprehensive guide covering sample preparation, optimized GC/MS instrument parameters, and data interpretation, including expected fragmentation patterns based on established principles of mass spectrometry for halogenated compounds. This guide is intended for researchers, analytical scientists, and professionals in drug development and environmental science requiring a robust method for the qualitative and quantitative analysis of HCFC-234da.
Introduction: The Analytical Imperative for HCFC-234da
Hydrochlorofluorocarbons (HCFCs) are a class of compounds that have been utilized as replacements for chlorofluorocarbons (CFCs) in various applications. However, due to their ozone-depleting potential, their production and use are being phased out under international agreements like the Montreal Protocol. HCFC-234da (this compound) is one such compound, and its monitoring in environmental matrices and industrial processes is crucial for regulatory compliance and understanding its environmental fate.
Gas chromatography-mass spectrometry (GC/MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds due to its exceptional sensitivity, selectivity, and ability to provide structural information. This application note details a robust GC/MS method tailored for the analysis of HCFC-234da.
Principle of the Method: A Synergistic Approach
The analysis of HCFC-234da by GC/MS involves a multi-step process designed to ensure accurate and reproducible results. The core of the method relies on the synergistic combination of gas chromatography for temporal separation and mass spectrometry for mass-based detection and identification.
-
Gas Chromatography (GC): The volatile HCFC-234da is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase interacts with HCFC-234da, retarding its movement. The extent of this interaction is dependent on the compound's physicochemical properties (e.g., boiling point, polarity) and the nature of the stationary phase. This results in a characteristic retention time for HCFC-234da, separating it from other components in the sample matrix.
-
Mass Spectrometry (MS): As HCFC-234da elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing it to ionize and fragment in a reproducible manner.[1][2] These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification of the compound. The presence of two chlorine atoms in HCFC-234da results in a characteristic isotopic pattern for chlorine-containing fragments, further aiding in identification.[3][4]
Experimental Protocol
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. Given that HCFC-234da is a volatile organic compound (VOC), methods that efficiently extract and concentrate it from the matrix are preferred.
For Aqueous Samples (e.g., Environmental Water Samples):
-
Purge and Trap (Dynamic Headspace): This is a highly effective method for concentrating volatile compounds from water.
-
Place a known volume of the aqueous sample (e.g., 5-25 mL) into a purging vessel.
-
Sparge the sample with an inert gas (e.g., helium or nitrogen) at a controlled flow rate (e.g., 40 mL/min) for a set period (e.g., 10-15 minutes).
-
The purged volatiles are carried to an adsorbent trap (e.g., Tenax®, silica gel, or a combination).
-
After purging, the trap is rapidly heated to desorb the analytes, which are then transferred to the GC/MS inlet.
-
For Solid Samples (e.g., Soil, Sediments):
-
Methanol Extraction Followed by Purge and Trap or Direct Injection:
-
Weigh a known amount of the solid sample (e.g., 5-10 g) into a vial.
-
Add a precise volume of methanol and agitate (e.g., vortex or sonicate) to extract the analytes.[5]
-
An aliquot of the methanol extract can be added to reagent water and analyzed by purge and trap as described above, or a small volume can be directly injected into the GC/MS if the concentration is sufficiently high.
-
For Air or Gaseous Samples:
-
Sorbent Tube Sampling:
-
Draw a known volume of air through a sorbent tube packed with a suitable adsorbent material.
-
The trapped analytes are then thermally desorbed directly into the GC/MS system.
-
GC/MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC/MS analysis of HCFC-234da. These may require optimization based on the specific instrumentation and analytical goals.
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | ||
| GC Column | Mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane, DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of volatile organic compounds, including halogenated hydrocarbons.[6] |
| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency.[7] |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) | Optimal for balancing separation efficiency and analysis time. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity by transferring the entire sample to the column. |
| Oven Temperature Program | Initial: 40 °C (hold for 2 min)Ramp: 10 °C/min to 200 °CHold: 2 min | A temperature ramp allows for the separation of compounds with a range of boiling points. The initial hold ensures good peak shape for volatile compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[8] |
| Electron Energy | 70 eV | The standard energy for EI, which maximizes ionization efficiency and generates consistent, library-searchable mass spectra.[2] |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temperature | 150 °C | Maintains mass accuracy. |
| Mass Scan Range | 45 - 250 m/z | Covers the expected molecular ion and major fragment ions of HCFC-234da. |
| Acquisition Mode | Full Scan (for identification)Selected Ion Monitoring (SIM) (for quantification and enhanced sensitivity) | Full scan provides a complete mass spectrum for identification. SIM mode focuses on specific ions, increasing the signal-to-noise ratio for target analytes. |
Data Analysis and Interpretation
Identification:
The primary identification of HCFC-234da is based on its retention time from the GC and the comparison of its acquired mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern.
Expected Mass Spectrum of HCFC-234da (C₃H₂Cl₂F₄):
-
Molecular Ion (M⁺): The molecular weight of HCFC-234da is approximately 184.95 g/mol .[9] Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic cluster. The most abundant isotopes of chlorine are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, you will observe:
-
A peak for the ion containing two ³⁵Cl atoms (M⁺).
-
A peak at M+2 for the ion containing one ³⁵Cl and one ³⁷Cl atom.
-
A peak at M+4 for the ion containing two ³⁷Cl atoms.
-
The relative intensities of these peaks will be approximately 9:6:1.[3]
-
-
Key Fragment Ions: Electron ionization is a high-energy process that will cause fragmentation of the HCFC-234da molecule.[1] Common fragmentation pathways for halogenated alkanes include the loss of halogen atoms and cleavage of carbon-carbon bonds.[10]
| m/z (Mass-to-Charge) | Proposed Fragment Ion | Notes on Isotopic Pattern |
| 165/167/169 | [C₃HCl₂F₃]⁺ | Loss of HF. Will show a two-chlorine isotopic pattern. |
| 149/151 | [C₃H₂ClF₄]⁺ | Loss of a Cl atom. Will show a one-chlorine isotopic pattern (~3:1 ratio for M⁺ and M+2). |
| 113/115 | [C₂H₂ClF₂]⁺ | Cleavage of the C-C bond with loss of CF₂Cl. Will show a one-chlorine isotopic pattern. |
| 85/87 | [CHClF]⁺ | A common fragment from the cleavage of the central C-C bond. Will show a one-chlorine isotopic pattern. |
| 69 | [CF₃]⁺ | A stable and often abundant fragment. No chlorine isotopes. |
Quantification:
For quantitative analysis, an internal standard method is recommended. A suitable internal standard would be a deuterated or structurally similar compound that is not present in the samples. A calibration curve is generated by analyzing standards of known concentrations and plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical process.
Caption: Overall workflow for the GC/MS analysis of HCFC-234da.
Caption: Logical flow of mass spectral analysis for HCFC-234da.
Conclusion
The GC/MS method detailed in this application note provides a robust and reliable framework for the analysis of HCFC-234da. By optimizing sample preparation and instrument parameters, researchers can achieve high sensitivity and selectivity. The interpretation of the resulting mass spectra, guided by the principles of fragmentation and isotopic patterns of halogenated compounds, allows for confident identification and quantification of this environmentally significant compound. This protocol serves as a comprehensive starting point for laboratories involved in the monitoring of HCFCs and related volatile organic compounds.
References
-
Reizian, A., Dat, Y., Rault, S., & Robba, M. (1994). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). Ecotoxicology and Environmental Safety, 29(1), 47-60. [Link]
- Kastl, P. E., & Hermann, E. A. (1983). A gas chromatographic/mass spectrometric determination of cis- and trans-1,3-dichloropropene in whole rat blood. Journal of Analytical Toxicology, 7(1), 36-39.
-
LCGC International. (2019). Electron Ionization for GC–MS. LCGC International. [Link]
- Hewitt, A. D. (1992). Preparing Soil Samples for Volatile Organic Compound Analysis. U.S.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
MDPI. (2024). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Molecules. [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? [Link]
-
Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. [Link]
-
NIST. (n.d.). Gas Chromatographic Retention Data. NIST Chemistry WebBook. [Link]
-
Al-Qaim, F. F., & Abdullah, M. P. (2020). A rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Heliyon, 6(7), e04498. [Link]
-
LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]
-
Restek. (n.d.). GC Columns. [Link]
-
Organic Chemistry Tutor. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. YouTube. [Link]
-
Schuhmacher, R., Nurmi-Legat, J., Oberhauser, A., Kainz, M., & Krska, R. (2005). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Analytical and Bioanalytical Chemistry, 382(2), 366-371. [Link]
-
TMP Chem. (2016). Mass Spectral Fragmentation Pathways. YouTube. [Link]
-
The Royal Society of Chemistry. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. [Link]
-
Chemistry LibreTexts. (2023). Gas Chromatography. [Link]
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- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Use of 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da) as a Specialty Refrigerant
Abstract: This document provides detailed application notes and experimental protocols for the use of 2,3-Dichloro-1,1,1,3-tetrafluoropropane, also known as HCFC-234da, as a refrigerant for specialized, laboratory-scale cooling applications. It is intended for researchers, scientists, and engineering professionals in research and development environments. This guide covers physicochemical properties, a comprehensive health and safety profile, material compatibility considerations, and step-by-step protocols for safe handling, system charging, and refrigerant recovery.
Introduction and Scientific Context
This compound (HCFC-234da) is a hydrochlorofluorocarbon (HCFC) compound.[1] As a member of the HCFC family, it was developed as a transitional substance with a lower ozone depletion potential (ODP) compared to the chlorofluorocarbons (CFCs) that preceded it.[2][3] The presence of hydrogen in the molecule allows it to be more readily broken down in the troposphere, reducing its impact on the stratospheric ozone layer.[2][3]
However, like all HCFCs, HCFC-234da still possesses ozone-depleting capabilities and is subject to global phase-out schedules under the Montreal Protocol.[2] Its use is therefore limited to specific research and niche applications where suitable alternatives may not exist or for comparative studies. The information provided herein is for Research Use Only and is not intended for diagnostic, therapeutic, or commercial refrigeration applications.[4]
The primary audience for this guide—researchers and scientists—may find HCFC-234da useful for achieving specific low-temperature conditions in custom-built experimental apparatus, such as cooling for specialized detectors, low-temperature chemical synthesis, or thermal characterization of materials. The causality behind choosing this specific refrigerant would lie in its unique thermodynamic properties, which must be characterized for the intended application.
Physicochemical and Environmental Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | HCFC-234da | [1] |
| CAS Number | 146916-90-7 | [1][4] |
| Molecular Formula | C₃H₂Cl₂F₄ | [1][4] |
| Molar Mass | 184.95 g/mol | [1][4] |
| Normal Boiling Point | Data not available in cited literature. | |
| Critical Temperature | Data not available in cited literature. | |
| Critical Pressure | Data not available in cited literature. | |
| Ozone Depletion Potential (ODP) | Not specified; typical range for HCFCs is 0.005 - 0.2. | [3] |
| Global Warming Potential (GWP) | Not specified; GWP for HCFCs can range from hundreds to thousands (CO₂ = 1). | [5][6] |
Health, Safety, and Environmental Profile
As a chlorinated hydrocarbon, HCFC-234da requires careful handling to mitigate health risks and prevent environmental release. The protocols in this guide are designed as a self-validating system to ensure user safety.
Potential Hazards
-
Inhalation: High concentrations of vapor can displace oxygen and lead to dizziness, headache, and asphyxiation.[7] In confined spaces, this risk is significantly elevated.
-
Skin Contact: Direct contact with the liquefied gas can cause frostbite and skin irritation.[7]
-
Eye Contact: Contact with liquid or high-concentration vapor may cause irritation.[7]
-
Thermal Decomposition: Contact with flames or extremely hot surfaces can cause the refrigerant to decompose into toxic and corrosive products, such as hydrogen chloride and hydrogen fluoride.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling HCFC-234da:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Insulated gloves to protect against frostbite when handling cylinders or charging lines.[7]
-
Protective Clothing: A lab coat or other protective clothing should be worn if there is a risk of splashes.[7]
-
Respiratory Protection: In poorly ventilated areas or in the event of a leak, a self-contained breathing apparatus (SCBA) is required.[7]
First Aid Measures
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: For frostbite, warm the affected area slowly with lukewarm water. Do not rub the area. Seek medical attention. For general skin contact, wash with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
Environmental Precautions
HCFC-234da is an ozone-depleting substance. Intentional release into the atmosphere is illegal and irresponsible. Always use refrigerant recovery equipment to capture the gas during system servicing or decommissioning.[7]
Application Notes for Research & Development
Potential Laboratory Applications
Given its nature as a low-to-medium pressure refrigerant (inferred from similar HCFCs), HCFC-234da could be evaluated for:
-
Custom Cooling Systems: Designing and building bespoke refrigeration loops for cooling scientific instruments, reaction vessels, or biological samples.
-
Thermal Management Studies: Use as a heat transfer fluid in experiments studying thermal conductivity or component cooling.
-
Comparative Refrigerant Analysis: Acting as a baseline fluid for academic or industrial research into the performance of new, environmentally friendly refrigerants.
Material Compatibility
The compatibility of the refrigerant with system materials is paramount to prevent leaks and system failure. While specific data for HCFC-234da is scarce, general guidelines for halogenated refrigerants can be followed. However, experimental verification is mandatory.
| Material Class | Generally Compatible | Generally Incompatible / Requires Testing | Causality & Field Insights |
| Elastomers | PTFE, FKM (Viton®) | Natural Rubber, Silicone, Neoprene, EPDM, NBR (Nitrile) | Halogenated refrigerants can cause swelling, shrinking, or embrittlement in many common elastomers. PTFE and FKM are generally more resistant to chemical attack. Swelling can compromise seal integrity. |
| Plastics | PEEK, Polyamide (Nylon) | PVC, ABS, Polypropylene | Certain plastics can become brittle or dissolve upon prolonged exposure to refrigerants and their lubricating oils. High-density polymers with good chemical resistance are preferred. |
| Metals | Copper, Stainless Steel, Brass, Aluminum | Magnesium, Zinc, Lead | Most common refrigeration-grade metals are compatible. However, reactive metals like magnesium can react with chlorinated compounds, especially in the presence of moisture. |
A protocol for testing material compatibility is provided in Section 5.4.
Experimental Protocols
These protocols are designed to provide a clear, step-by-step methodology for the safe and effective use of HCFC-234da in a laboratory setting.
Protocol: Receiving and Storing Refrigerant Cylinders
-
Inspect on Arrival: Visually inspect the cylinder for any signs of damage, such as dents or rust. Check that the valve cap is securely in place.
-
Verify Documentation: Ensure the cylinder label correctly identifies the contents as this compound (HCFC-234da) and matches the Safety Data Sheet (SDS).
-
Secure Storage: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and open flames.[7]
-
Upright Position: Always store and transport cylinders in an upright and secured position to prevent them from falling.
-
Segregation: Store away from incompatible materials, particularly reactive metals.
Workflow for Refrigerant Handling and System Charging
The following diagram illustrates the logical flow for safely charging a laboratory-scale refrigeration system.
Caption: Refrigerant Handling and System Charging Workflow.
Protocol: Charging a Laboratory-Scale Refrigeration System
Objective: To safely and accurately charge a refrigeration system with HCFC-234da. This protocol assumes the system is empty and has been pressure-tested with dry nitrogen.
Materials:
-
HCFC-234da cylinder
-
Refrigeration manifold gauge set
-
Vacuum pump capable of reaching <500 microns
-
Electronic refrigerant scale
-
Electronic leak detector compatible with HCFCs
-
Appropriate wrenches and charging hoses
Procedure:
-
Pre-Check: Ensure all system valves are closed. Don all required PPE.
-
System Evacuation:
-
Connect the manifold gauge set to the system's service ports and the vacuum pump.
-
Open the manifold valves and start the vacuum pump.
-
Evacuate the system until the pressure is below 500 microns of mercury. This is critical to remove non-condensable gases and moisture, which can severely impact system performance and reliability.
-
Close the manifold valves and turn off the pump. Observe the vacuum for 15 minutes. A rise in pressure indicates a leak that must be repaired before proceeding.
-
-
Charging Setup:
-
Place the HCFC-234da cylinder on the electronic scale and record the initial weight.
-
Connect the charging hose from the manifold to the cylinder valve. Purge the air from the charging hose briefly.
-
-
Vapor or Liquid Charging:
-
Vapor Charging (Recommended for small quantities): Keep the cylinder upright. Slowly open the low-side manifold valve to allow refrigerant vapor to enter the system. Monitor the scale until the desired charge weight is reached.
-
Liquid Charging (Faster, for larger systems): Invert the cylinder. Slowly meter liquid refrigerant into the high-side of the system (with the system off). Caution: Never charge liquid into the suction line of a compressor as it can cause catastrophic damage.
-
-
Finalization:
-
Once the target charge weight is added, close the cylinder valve and the manifold valves.
-
Record the final weight. The difference is the total charge.
-
Turn on the system and allow pressures to stabilize. Check for normal operating parameters (pressures, temperatures).
-
Perform a final leak check around all fittings and joints using the electronic leak detector.
-
Protocol: Material Compatibility Testing
Objective: To assess the compatibility of elastomers and plastics with HCFC-234da and a selected lubricant.
Materials:
-
Material samples (e.g., O-rings, plastic coupons)
-
Small pressure vessel (e.g., Parr reactor)
-
Analytical balance (±0.1 mg)
-
Durometer for hardness testing
-
Calipers for dimensional measurement
-
HCFC-234da and selected lubricant (e.g., POE or mineral oil)
Procedure:
-
Baseline Measurement: For each sample, measure and record its weight, dimensions (diameter, thickness), and Shore hardness.
-
Sample Exposure: Place the samples inside the pressure vessel. Add the lubricant (if applicable) and then charge the vessel with HCFC-234da to a pressure representative of system operating conditions.
-
Aging: Maintain the vessel at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 7-14 days) to accelerate any degradation.
-
Post-Exposure Analysis:
-
Safely vent and recover the refrigerant from the vessel.
-
Remove the samples and allow any absorbed refrigerant to evaporate in a fume hood.
-
Re-measure the weight, dimensions, and hardness of each sample.
-
Visually inspect for cracking, blistering, or discoloration.
-
-
Interpretation: Calculate the percent change in weight, volume (calculated from dimensions), and hardness. A significant change (typically >15% in swell or <5 points in hardness) may indicate incompatibility.
System Performance and Safety Factors
The successful operation of a refrigeration system relies on the interplay of several factors. The following diagram illustrates these key relationships.
Caption: Factors Influencing Refrigerant System Performance and Safety.
References
- Environment and Climate Change Canada. (2013). Ozone depletion: substances.
- Wikipedia. (n.d.). Ozone depletion potential.
- Wilhelmsen. (n.d.). Safe handling when working with refrigerants.
- Hurwitz, M. M., et al. (2015). Factsheet: Ozone Depletion by Hydrofluorocarbons. NASA.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- NOAA Chemical Sciences Laboratory. (n.d.). VIII. OZONE DEPLETION POTENTIALS.
- Linde Gas. (n.d.). Refrigerants Environmental Data. Ozone Depletion and Global Warming Potential.
- ChemicalBook. (n.d.). This compound Chemical Properties.
- PubChem. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2025). Phaseout of Class II Ozone-Depleting Substances.
- Zhang, K., et al. (2014). Thermodynamic analysis of synthesis of 2,3,3,3-tetrafluoropropene by dehydrochlorination of 2-chloro-1,1,1,2-tetrafluoropropane.
- UNEP. (n.d.). Global Warming Potential (GWP) of Refrigerants: Why are Particular Values Used?. Tecniche Nuove.
- International Institute of Refrigeration. (2023). Global warming potential (GWP) of HFC refrigerants.
- PubChem. (n.d.). 2,3-Dichloro-1,1,1-trifluoropropane.
- U.S. Environmental Protection Agency. (n.d.). Technology Transitions GWP Reference Table.
- NIST. (n.d.). Propane, 2,3-dichloro-1,1,1-trifluoro-.
- U.S. Environmental Protection Agency. (n.d.). Control of HFC-23 Emissions.
- Lago, S., et al. (2023). Thermodynamic properties of cis-1-chloro-2,3,3,3-tetrafluoro-1-propene [R-1224yd(Z)]. IRIS.
- Cheméo. (n.d.). Chemical Properties of Ethane, 1,2-dichloro-1,1,2,2-tetrafluoro- (CAS 76-14-2).
- PubChem. (n.d.). 2-Chloro-1,1,3,3-tetrafluoropropane.
- Scribd. (n.d.). Thermodynamic Properties of HCFC-123.
- Higashi, Y., et al. (2002). Critical Properties of Four HFE + HFC Binary Systems.
- Government of Alberta. (2013). Bulletin - Health and Safety Issues Associated with the Refrigerant HCFC-123 (R-123).
- Akasaka, R., et al. (2011). Critical Parameters and Saturated Densities in the Critical Region for trans-1,3,3,3-Tetrafluoropropene (HFO1234ze(E)).
- Max Spare. (n.d.). Chemical-Compatibility-Chart.pdf.
- Han, X., et al. (2014). Research on Compatibility between Ethyl Fluoride with/without Lubricant Oils, and Plastics and Elastomers.
- Axesspack. (n.d.). Chemical compatibility of elastomers and plastics.
- Trelleborg Sealing Solutions. (n.d.). Materials Chemical Compatibility Guide.
- Phelps Industrial Products. (n.d.). Chemical Resistance Chart - Elastomers.
- Meier Supply. (n.d.). Thermodynamic Properties of HCFC-123.
- Climalife. (n.d.). R-123.
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Application Note: A Conceptual Framework for Gas-Phase Fluorination Utilizing HCFC-234da
An in-depth guide to the experimental setup for fluorination reactions using 1,2-dichloro-1,1,2,2-tetrafluoroethane (HCFC-234da).
Introduction: Re-evaluating Industrial Feedstocks for Synthetic Chemistry
The field of fluorination chemistry is continually seeking novel, accessible, and effective reagents to introduce fluorine into organic molecules, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While a host of sophisticated electrophilic and nucleophilic fluorinating agents have been developed, there remains an opportunity to explore the utility of industrial fluorocarbons, which are produced on a massive scale.
1,2-dichloro-1,1,2,2-tetrafluoroethane, known as HCFC-234da or R-114, is a hydrochlorofluorocarbon historically used as a refrigerant and solvent.[1] While chemically stable under ambient conditions, its C-Cl bonds present a potential reactive handle for synthetic transformations under thermal or catalytic stress.[2] It is a non-flammable, colorless gas with a boiling point of 3.5 °C.[1]
It is crucial to note that HCFC-234da is not a conventional laboratory fluorinating agent, and literature on its direct application in synthetic organic chemistry is sparse. This guide, therefore, presents a conceptual and educational framework for designing an experimental setup to explore its potential as a fluorine source. The protocols described herein are based on established principles of high-temperature gas-phase halogen exchange (Halex) reactions and catalytic conversions of analogous hydro(chloro)fluorocarbons.[3][4] The objective is to provide researchers with a scientifically grounded starting point for investigating the reactivity of HCFC-234da and similar compounds.
Critical Safety and Handling Protocols
Working with gaseous reagents at high temperatures necessitates stringent safety protocols. HCFC-234da, while non-flammable, poses several hazards.
-
Toxicity and Exposure Limits: HCFC-234da is an asphyxiant at high concentrations and can have narcotic effects with prolonged exposure.[2] The Immediately Dangerous to Life or Health (IDLH) concentration is 15,000 ppm.[2] All operations must be conducted in a well-ventilated fume hood specifically designed for handling compressed gases.
-
Pressurized Gas Cylinders: Cylinders must be secured with straps or chains. Use only regulators and connectors approved for the specific gas. Never heat a cylinder to increase its discharge rate.[2]
-
Thermal Decomposition Hazards: At elevated temperatures, HCFC-234da can decompose, potentially forming highly toxic and corrosive byproducts such as hydrogen fluoride (HF), hydrogen chloride (HCl), and phosgene gas (in the presence of oxygen or certain metals).[1][5] The experimental apparatus must be designed to handle these corrosive substances and include a robust scrubbing system for the exhaust gas stream.
-
Material Compatibility: Stainless steel (e.g., 316SS) or nickel-based alloys (e.g., Monel®, Inconel®) are recommended for constructing the high-temperature sections of the reactor to resist corrosion from HF and HCl.[6]
-
Personal Protective Equipment (PPE): Safety glasses with side shields, a lab coat, and insulated gloves for handling cold lines are mandatory. A personal gas monitor for detecting leaks of halogenated gases is highly recommended.
Materials and Equipment
The following is a comprehensive list of equipment required for the described gas-phase fluorination protocol.
3.1. Reagents and Consumables
-
HCFC-234da (lecture bottle or cylinder with appropriate regulator)
-
Substrate (volatile organic chloride, e.g., benzyl chloride, for proof-of-concept)
-
High-purity nitrogen or argon (for inerting and as a carrier gas)
-
Catalyst (e.g., γ-Alumina, fluorinated chromium oxide on a support)
-
Scrubber solution (e.g., aqueous potassium hydroxide or sodium hydroxide)
-
Drying agent for gas lines (e.g., molecular sieves)
-
Solvent for cold trap (e.g., isopropanol/dry ice or a cryo-cooler)
-
Solvent for product collection (e.g., a high-boiling point, inert solvent like dodecane)
3.2. Equipment
-
Gas Handling System:
-
Mass Flow Controllers (MFCs) for precise control of HCFC-234da, substrate vapor, and carrier gas.
-
Stainless steel tubing and Swagelok® or VCR® fittings.
-
-
Substrate Vaporization:
-
Heated bubbler or syringe pump with a heated vaporization chamber.
-
-
Reactor:
-
Tubular reactor (Quartz, 316SS, or Inconel®) with a defined heated zone.
-
High-temperature tube furnace with a programmable temperature controller.
-
Multipoint thermocouple for monitoring the temperature profile.
-
-
Product Collection:
-
Cold trap (Dewar-style or U-tube) capable of reaching at least -78 °C.
-
-
Exhaust Gas Treatment:
-
Gas scrubbing tower (bubbler) filled with a caustic solution.
-
Back-pressure regulator (optional, to maintain a positive pressure in the system).
-
-
Analytical Instruments:
-
Gas Chromatography-Mass Spectrometry (GC-MS) for product identification.
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation (¹⁹F NMR is essential).
-
Experimental Protocol: Catalytic Gas-Phase Fluorinative Halogen Exchange (F-Halex)
This protocol describes a conceptual experiment to test the viability of HCFC-234da as a fluorinating agent for converting an organic chloride (R-Cl) to an organic fluoride (R-F) in a continuous-flow, gas-phase system.
4.1. Catalyst Preparation and Reactor Packing
-
If using a commercial catalyst like γ-Alumina, gently crush and sieve to a consistent particle size (e.g., 250-500 µm) to ensure uniform packing and gas flow.
-
Pack the tubular reactor with a bed of the catalyst, holding it in place with plugs of quartz wool at both ends.
-
Install the packed reactor into the tube furnace and connect it to the gas lines.
-
Catalyst Pre-treatment (Activation): Heat the catalyst bed under a flow of inert gas (N₂, 50-100 sccm) to the target reaction temperature (e.g., 400 °C) and hold for 2-4 hours to drive off any adsorbed water. Some catalysts may require specific activation procedures, such as pre-fluorination with a mild fluorinating agent.[3]
4.2. System Assembly and Leak Check
-
Assemble the full apparatus as shown in the workflow diagram below.
-
Ensure all fittings are tight.
-
Pressurize the system with inert gas to ~1.5 times the intended operating pressure and monitor for any pressure drop over 30 minutes to confirm the absence of leaks.
4.3. Experimental Workflow Diagram
Caption: Gas-phase fluorination experimental setup.
4.4. Reaction Execution
-
Set the furnace to the desired reaction temperature (see Table 1 for starting parameters).
-
Set the cold trap to -78 °C using a dry ice/isopropanol slurry.
-
Initiate a flow of inert gas (e.g., N₂, 20 sccm) through the entire system, including the vaporizer bypass, to establish a baseline.
-
Begin flowing the substrate (R-Cl) via the syringe pump into the vaporizer and then into the main gas stream.
-
Once the substrate flow is stable, introduce HCFC-234da into the gas stream at the desired flow rate using its MFC.
-
Allow the reaction to run for a set period (e.g., 1-2 hours) to reach a steady state.
-
Collect the condensed products in the cold trap. A small amount of high-boiling solvent can be placed in the trap beforehand to aid in product capture.
4.5. System Shutdown and Product Recovery
-
Stop the flows of HCFC-234da and the substrate.
-
Maintain the inert gas flow while the furnace cools down.
-
Once the reactor is at a safe temperature (<50 °C), the inert gas flow can be stopped.
-
Carefully remove the cold trap. Allow it to warm to room temperature, then rinse the contents with a suitable solvent (e.g., dichloromethane) into a sample vial for analysis.
Data Presentation: Hypothetical Reaction Parameters
The following table provides a set of plausible starting parameters for optimization studies. The goal is to find a balance between substrate conversion and selectivity to the desired fluorinated product, minimizing decomposition.
| Parameter | Range | Starting Point | Rationale |
| Reactor Temperature | 300 - 500 °C | 400 °C | Balances need for thermal activation against risk of pyrolysis. Catalytic conversion of HFCs often occurs in this range.[4][7] |
| Catalyst | γ-Al₂O₃, Cr₂O₃/AlF₃ | γ-Al₂O₃ | γ-Alumina is a known catalyst for dehydrohalogenation and may facilitate the reaction.[4] |
| HCFC-234da Flow Rate | 5 - 50 sccm | 20 sccm | Provides a molar excess of the fluorine source to drive the reaction. |
| Substrate Flow Rate | 0.5 - 5.0 g/hr | 1.0 g/hr | Controls the residence time and substrate concentration. |
| Carrier Gas (N₂) Flow | 10 - 100 sccm | 30 sccm | Dilutes reactants to control exotherms and adjusts residence time. |
| HCFC:Substrate Ratio | 2:1 - 10:1 | 5:1 | A molar excess of the fluorinating agent is typical in such reactions. |
Product Analysis and Characterization
-
GC-MS: The primary tool for initial analysis. It will separate the components of the crude product mixture and provide mass spectra to identify the desired product (R-F), unreacted starting material (R-Cl), and potential byproducts (e.g., elimination products, dimers).
-
¹⁹F NMR: This is the definitive technique for confirming the successful incorporation of fluorine. The chemical shift, multiplicity, and coupling constants will provide unambiguous structural information about the fluorinated product.
-
¹H and ¹³C NMR: To fully characterize the structure of the purified product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Temperature too low.2. Catalyst is not active.3. Insufficient residence time. | 1. Increase furnace temperature in 25-50 °C increments.2. Ensure proper catalyst activation; try a different catalyst.3. Decrease total gas flow rate. |
| Low Selectivity / Tar Formation | 1. Temperature too high, causing pyrolysis.2. Long residence time. | 1. Decrease furnace temperature.2. Increase total gas flow rate.3. Increase dilution with inert gas. |
| Catalyst Deactivation | 1. Coking (carbon deposition) on the catalyst surface.2. Poisoning by impurities. | 1. Periodically regenerate the catalyst by flowing air/O₂ through the hot reactor to burn off coke.2. Ensure high purity of all reagents and gases. |
| Inconsistent Flow / Pressure Spikes | 1. Product condensation in lines before the cold trap.2. Reactor plugging. | 1. Use heat tracing on the reactor exit lines.2. Check for catalyst bed fouling; ensure uniform particle size. |
References
Sources
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- 3. EP0298662A1 - Gas-phase fluorination process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. copalliance.org [copalliance.org]
- 6. "Thermal Decomposition of Lower-GWP Refrigerants" by Makoto Ito, Chaobin Dang et al. [docs.lib.purdue.edu]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This powerful moiety can dramatically enhance a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] This guide provides an in-depth exploration of the primary strategies for trifluoromethylation, offering detailed, field-proven protocols and the underlying chemical principles. We will delve into the three major mechanistic pathways—electrophilic, nucleophilic, and radical trifluoromethylation—providing researchers with the knowledge to select and execute the optimal synthetic route for their target molecules.
The Strategic Importance of the Trifluoromethyl Group
The trifluoromethyl group is one of the most impactful substituents in contemporary drug design.[1] Its strong electron-withdrawing nature and high lipophilicity impart unique physicochemical properties to parent molecules.[4][5] Compounds containing the CF₃ group are prevalent in a wide array of pharmaceuticals and agrochemicals, underscoring the importance of robust and versatile synthetic methodologies for their preparation.[5] This document serves as a practical guide to the most reliable and innovative protocols for installing this critical functional group.
Electrophilic Trifluoromethylation: Taming the CF₃⁺ Synthon
Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate with a reagent that formally delivers a "CF₃⁺" cation. These reagents are typically hypervalent iodine compounds or sulfonium salts, which are valued for their stability and reactivity.[6][7]
Key Reagents: Togni's and Umemoto's Reagents
Two classes of reagents dominate the field of electrophilic trifluoromethylation: Togni's reagents (hypervalent iodine) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts).[3][8]
-
Togni's Reagents: These are hypervalent iodine compounds that are highly effective for the trifluoromethylation of a wide range of nucleophiles, including phenols, anilines, and β-ketoesters.[3][9] They can participate in both electrophilic and radical pathways.[8]
-
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts known for their thermal stability and effectiveness in trifluoromethylating a variety of nucleophiles.[3][6]
The choice between these reagents is often dictated by the specific substrate, desired reaction conditions, and functional group tolerance.[8]
Protocol: Electrophilic Trifluoromethylation of Phenols using Togni's Reagent II
This protocol describes the trifluoromethylation of a substituted phenol, a common transformation in the synthesis of pharmaceutical intermediates.[3]
Reaction Scheme:
Sources
- 1. Recent advances in transition metal-mediated trifluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. brynmawr.edu [brynmawr.edu]
- 4. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Investigating the Utility of HCFC-234da in Novel Fluoropolymer Synthesis
Abstract: This document provides a comprehensive technical guide for researchers and scientists exploring the potential applications of 1,1,1,2-tetrachloro-2,2-difluoroethane (HCFC-234da) in the synthesis of fluorinated polymers. While not a conventional monomer, the unique chemical structure of HCFC-234da presents intriguing, albeit theoretical, possibilities for its use as a specialty monomer, a chain transfer agent for molecular weight control, or as a precursor to novel fluoro-olefin monomers. These application notes offer detailed protocols for the exploratory synthesis and characterization of fluoropolymers incorporating or derived from HCFC-234da, emphasizing experimental design, safety considerations, and analytical validation.
Introduction: The Untapped Potential of a Niche Fluorocarbon
Fluoropolymers are a cornerstone of advanced materials science, prized for their exceptional chemical inertness, thermal stability, and low surface energy.[1][2] The vast majority of commercial fluoropolymers are derived from the polymerization of fluoro-olefins such as tetrafluoroethylene (TFE), vinylidene fluoride (VDF), and chlorotrifluoroethylene (CTFE).[1] The subject of this guide, 1,1,1,2-tetrachloro-2,2-difluoroethane (HCFC-234da), is a non-standard chlorofluorocarbon.[3][4] To date, its application in fluoropolymer synthesis has not been established in industrial practice. However, its molecular architecture, featuring a saturated ethane backbone with a high degree of chlorination, suggests several hypothetical avenues for innovation in fluoropolymer chemistry.
This guide is intended to serve as a foundational resource for the research and development professional poised to investigate these novel applications. We will explore three primary hypothetical uses of HCFC-234da:
-
As a comonomer in specialty fluoropolymer synthesis: To introduce high chlorine content, potentially enhancing properties such as flame retardancy and solvent resistance.
-
As a chain transfer agent (CTA): To regulate the molecular weight of fluoropolymers during polymerization.
-
As a chemical precursor: For the synthesis of new, potentially polymerizable dichlorodifluoroethylene isomers.
Each proposed application is accompanied by a detailed experimental protocol, grounded in established principles of polymer chemistry and supported by references to analogous chemical transformations.
Physicochemical Properties and Safety Data for HCFC-234da
A thorough understanding of the physical and chemical properties of HCFC-234da is paramount for its safe handling and for predicting its reactivity.
| Property | Value |
| Chemical Formula | C2Cl4F2 |
| Molecular Weight | 203.83 g/mol |
| Appearance | Colorless solid[4] |
| Melting Point | 40.6 °C[4] |
| Boiling Point | 91.5 °C[4] |
| Odor | Slight, ether-like[4] |
Safety Precautions:
HCFC-234da is a halogenated hydrocarbon and must be handled with appropriate care in a well-ventilated laboratory fume hood.[5][6][7] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[6] Upon heating, HCFC-234da can decompose to produce toxic fumes, including hydrogen chloride, hydrogen fluoride, and phosgene.[4] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent undesirable side reactions and to ensure the safe containment of any volatile byproducts.
Hypothetical Application I: HCFC-234da as a Specialty Comonomer
Scientific Rationale: The incorporation of chlorine atoms into a fluoropolymer backbone can modify its properties, often increasing its solvent resistance and processability.[1] While the saturated nature of HCFC-234da makes it an unlikely candidate for direct homopolymerization via standard free-radical methods, it could potentially be incorporated as a comonomer in reactions involving highly reactive monomers or under conditions that promote the abstraction of a chlorine or fluorine atom to create a radical center. This approach is highly speculative and would represent a novel polymerization pathway.
Protocol 3.1: Exploratory Copolymerization of HCFC-234da with a Fluoro-olefin
Objective: To investigate the potential for incorporating HCFC-234da into a fluoropolymer chain via high-energy initiation.
Materials:
-
HCFC-234da
-
Tetrafluoroethylene (TFE) or Vinylidene Fluoride (VDF)
-
High-energy initiator (e.g., a peroxide with high decomposition temperature, or photochemical initiation)
-
Anhydrous, deoxygenated solvent (e.g., perfluorooctane)
-
High-pressure reactor with appropriate safety ratings
Workflow Diagram:
Caption: Exploratory copolymerization workflow.
Procedure:
-
In a high-pressure reactor, dissolve a known quantity of HCFC-234da in the anhydrous, deoxygenated solvent.
-
Seal the reactor and thoroughly purge with an inert gas to remove all oxygen.
-
Introduce the primary fluoro-olefin monomer (e.g., TFE) into the reactor.
-
Add the high-energy initiator.
-
Heat the reactor to the specified reaction temperature and pressure. These conditions will need to be determined experimentally, starting with conditions known to be effective for the primary monomer.
-
Maintain the reaction for a predetermined period.
-
Cool the reactor and carefully vent any unreacted monomer.
-
Precipitate the resulting polymer by adding the reaction mixture to a stirred non-solvent, such as methanol.
-
Collect the polymer by filtration, wash thoroughly with fresh non-solvent, and dry under vacuum.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F and ¹³C): To determine if HCFC-234da has been incorporated into the polymer chain.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic C-Cl and C-F bonds.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the resulting polymer.
-
Elemental Analysis: To quantify the chlorine content of the polymer.
Hypothetical Application II: HCFC-234da as a Chain Transfer Agent
Scientific Rationale: Chain transfer agents are crucial for controlling the molecular weight of polymers. The reactivity of the C-Cl bonds in HCFC-234da suggests it could function as a CTA. A growing polymer radical could abstract a chlorine atom from HCFC-234da, terminating the polymer chain and creating a new radical from the HCFC-234da molecule that can initiate a new chain.
Protocol 4.1: Evaluation of HCFC-234da as a Chain Transfer Agent in TFE Polymerization
Objective: To determine the effect of HCFC-234da concentration on the molecular weight of polytetrafluoroethylene (PTFE).
Materials:
-
Tetrafluoroethylene (TFE)
-
A standard free-radical initiator (e.g., ammonium persulfate in an aqueous dispersion polymerization)
-
HCFC-234da
-
Deionized water
-
A suitable surfactant (e.g., a perfluorinated carboxylic acid, used with appropriate environmental and safety controls)
Workflow Diagram:
Caption: Chain transfer agent evaluation workflow.
Procedure:
-
Set up a series of parallel polymerization reactors.
-
In each reactor, prepare an aqueous solution containing the surfactant and initiator.
-
Add varying, precisely measured amounts of HCFC-234da to each reactor. Include a control reactor with no HCFC-234da.
-
Seal the reactors and pressurize with TFE monomer to the desired pressure.
-
Initiate polymerization by heating the reactors to the appropriate temperature.
-
Allow the polymerization to proceed until a target conversion is reached.
-
Terminate the reaction, cool the reactors, and vent residual TFE.
-
Isolate the PTFE from the aqueous dispersion by coagulation, followed by washing and drying.
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) for the PTFE produced at each HCFC-234da concentration.
-
Plot of 1/Mn vs. [HCFC-234da]/[TFE]: The slope of this plot will give the chain transfer constant (C_tr), a quantitative measure of the effectiveness of HCFC-234da as a CTA.
Hypothetical Application III: HCFC-234da as a Monomer Precursor
Scientific Rationale: The most plausible application of HCFC-234da in fluoropolymer production is as a precursor to a more readily polymerizable monomer. Dehalogenation reactions are a common strategy in fluorochemistry. For instance, the reductive dehalogenation of HCFC-234da could yield a dichlorodifluoroethylene isomer. A procedure for the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane to produce 1,1-dichloro-2,2-difluoroethylene using zinc has been documented.[8]
Protocol 5.1: Synthesis of Dichlorodifluoroethylene from HCFC-234da
Objective: To convert HCFC-234da into a polymerizable dichlorodifluoroethylene monomer via reductive dehalogenation.
Materials:
-
HCFC-234da
-
Zinc dust
-
Methanol
-
Zinc chloride (as a catalyst)
-
A reaction flask equipped with a reflux condenser and a distillation apparatus
Reaction Scheme:
Caption: Proposed dehalogenation of HCFC-234da.
Procedure:
-
In a three-necked flask equipped with a dropping funnel, reflux condenser, and thermometer, prepare a suspension of zinc dust and a catalytic amount of zinc chloride in methanol.
-
Heat the mixture to a gentle reflux.
-
Dissolve HCFC-234da in methanol and add it dropwise to the heated zinc suspension.
-
The volatile dichlorodifluoroethylene product will distill from the reaction mixture as it is formed.
-
Collect the distillate in a cooled receiver.
-
Purify the collected product by fractional distillation.
Characterization of the Monomer:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the resulting dichlorodifluoroethylene isomer.
-
NMR Spectroscopy (¹⁹F and ¹³C): To elucidate the exact structure of the isomer produced.
Subsequent Polymerization: The synthesized dichlorodifluoroethylene monomer can then be polymerized using standard free-radical polymerization techniques, similar to those used for other fluoro-olefins.
Conclusion
The application of HCFC-234da in fluoropolymer synthesis is a nascent field, rich with potential for novel material development. The protocols outlined in this guide provide a strategic framework for exploring its utility as a specialty comonomer, a chain transfer agent, or a precursor to new fluorinated monomers. While these applications are currently theoretical, they are grounded in the fundamental principles of polymer and organic chemistry. Rigorous and systematic investigation, as detailed herein, is the key to unlocking the potential of this underutilized fluorocarbon.
References
- A Process For Preparation Of 1,1,1,2 Tetrachlorodifluoroethane. Quick Company.
- The Economic Benefits of Chlorine Chemistry in Fluorocarbons in the United States and Canada. (2022). American Chemistry Council.
- Tetrachloro-1,1-difluoroethane. Wikipedia.
- 1,1-dichloro-2,2-difluoroethylene. Organic Syntheses Procedure.
- SAFETY DATA SHEET: NON-FLAMMABLE GAS MIXTURE. (2014). PortaGas, Inc.
- Safety data sheet: HFC-32. (2015). DAIKIN INDUSTRIES, LTD.
- Fluorocarbon polymer. (2026). Encyclopædia Britannica.
- Preparation of 1, 1-difluoro-1, 2, 2-trichloroethane. Google Patents.
- 1,1,1,2-Tetrachloro-2,2-difluoroethane. PubChem.
- SAFETY DATA SHEET: Halocarbon R-123. (2020). Airgas.
- Fluoropolymers for the Chemical Processing Industry Applications. (2018). ResearchGate.
Sources
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- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Purification of 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of purification techniques for 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da), a fluorinated hydrocarbon of interest in various chemical synthesis applications. The protocols herein are designed to be robust and self-validating, grounded in established principles of separation science. This document offers both theoretical insights and practical, step-by-step methodologies to empower researchers in achieving high-purity HCFC-234da.
Introduction: The Imperative for Purity
This compound (HCFC-234da) is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄.[1] Its utility in synthetic chemistry often hinges on its isomeric purity. The synthesis of HCFC-234da can result in a mixture of structural isomers and other halogenated byproducts. These impurities can interfere with downstream reactions, making their removal a critical step in process development. This guide will focus on the principles and practical application of distillation and chromatographic techniques for the purification of HCFC-234da.
Characterization of this compound and Its Potential Impurities
A successful purification strategy begins with a thorough understanding of the target compound and its likely impurities.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (Target) | 146916-90-7 | C₃H₂Cl₂F₄ | 184.94 | 79-81[2] |
| 1,1-Dichloro-1,3,3,3-tetrafluoropropane | 64712-27-2 | C₃H₂Cl₂F₄ | 184.948 | 61.7[3] |
| 1,1-Dichloro-2,2,3,3-tetrafluoropropane | 76140-39-1 | C₃H₂Cl₂F₄ | 184.94 | Not readily available |
| 2,3-Dichloro-1,1,1-trifluoropropane | 338-75-0 | C₃H₃Cl₂F₃ | 166.95 | Not readily available |
| 1,1-Dichloro-1,2,2,2-tetrafluoroethane | 374-07-2 | C₂Cl₂F₄ | 170.92 | 3.4[4] |
The significant difference in boiling points between HCFC-234da and some of its potential isomers, such as 1,1-dichloro-1,3,3,3-tetrafluoropropane, suggests that fractional distillation is a viable primary purification method. However, the presence of close-boiling isomers may necessitate more advanced techniques like extractive distillation or preparative chromatography.
Purification Methodologies
Fractional Distillation: The First Line of Purification
Principle: Fractional distillation separates compounds based on differences in their boiling points. For volatile fluorinated compounds, this technique is often the most straightforward and scalable method.[5] Given the boiling point of HCFC-234da (79-81°C) and a key potential isomer, 1,1-dichloro-1,3,3,3-tetrafluoropropane (61.7°C), a well-designed fractional distillation setup can achieve effective separation.[2][3]
Protocol for Fractional Distillation:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Ensure all glassware is dry and joints are properly sealed to prevent the escape of volatile compounds.
-
Use a heating mantle with a stirrer for uniform heating of the crude HCFC-234da.
-
-
Distillation Procedure:
-
Charge the round-bottom flask with the crude HCFC-234da mixture. Add boiling chips to ensure smooth boiling.
-
Begin heating the flask gently.
-
Monitor the temperature at the distillation head. The initial vapor to reach the head will be enriched in the lower-boiling point components.
-
Collect the first fraction, which will be predominantly the lower-boiling impurities (e.g., 1,1-dichloro-1,3,3,3-tetrafluoropropane). The head temperature should plateau around the boiling point of the main impurity.
-
As the lower-boiling components are removed, the temperature at the distillation head will begin to rise.
-
Change the receiving flask to collect an intermediate fraction as the temperature transitions towards the boiling point of the target compound.
-
Collect the main fraction when the temperature at the distillation head stabilizes at the boiling point of this compound (79-81°C).[2]
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.
-
-
Purity Analysis:
-
Analyze all collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine their composition and assess the efficiency of the separation.
-
Diagram: Fractional Distillation Workflow
Caption: Workflow for purification by fractional distillation.
Extractive Distillation: Separating Close-Boiling Isomers
Principle: When simple fractional distillation is insufficient to separate compounds with very similar boiling points (azeotropes or close-boiling mixtures), extractive distillation can be employed. This technique involves adding a high-boiling, non-volatile solvent (entrainer) to the mixture. The entrainer selectively alters the relative volatilities of the components, making their separation by distillation feasible.[6] Glycols and glycol ethers have been shown to be effective solvents for separating halogenated hydrocarbons.[6]
Protocol for Extractive Distillation:
-
Solvent Selection:
-
Apparatus Setup:
-
Use a similar setup to fractional distillation, but with an additional inlet for introducing the extractive solvent at the top of the column.
-
-
Distillation Procedure:
-
Introduce the crude HCFC-234da mixture into the reboiler.
-
Continuously feed the extractive solvent near the top of the distillation column.
-
The solvent flows down the column, preferentially associating with one of the isomers, thereby increasing the relative volatility between the isomers.
-
The more volatile isomer will ascend the column and be collected as the distillate.
-
The less volatile isomer, now associated with the solvent, will exit from the bottom of the column.
-
The purified HCFC-234da is then separated from the high-boiling solvent in a second distillation step (solvent recovery).
-
-
Purity Analysis:
-
Use GC-MS to analyze the distillate and confirm the separation of the isomers.
-
Diagram: Extractive Distillation Logic
Caption: Logic of extractive distillation for isomer separation.
Preparative Gas Chromatography (Prep-GC): For High-Purity Small Batches
Principle: Preparative Gas Chromatography is a powerful technique for isolating pure, volatile compounds from a mixture with high resolution.[5][8] It operates on the same principles as analytical GC but is scaled up to handle larger sample volumes. This method is ideal for obtaining highly pure standards for research and development.
Protocol for Preparative Gas Chromatography:
-
System Configuration:
-
A preparative gas chromatograph equipped with a larger diameter column (packed or capillary), a high-capacity injector, a detector (e.g., TCD or FID with a splitter), and a fraction collection system.
-
-
Method Development (Analytical Scale):
-
First, develop an analytical GC method to achieve baseline separation of HCFC-234da from its impurities.
-
Column Selection: A non-polar column (e.g., DB-5) or a mid-to-high polarity column (e.g., cyanopropyl-based) can be effective for separating halogenated isomers.[9][10]
-
Temperature Program: Start with an isothermal period at a temperature below the boiling point of the most volatile component, then ramp the temperature to elute the higher-boiling compounds. A typical program might be: 50°C for 2 minutes, then ramp at 10°C/min to 150°C.
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen at an optimized flow rate.[10]
-
-
Preparative Scale-Up:
-
Transfer the optimized analytical method to the preparative GC system.
-
Inject larger volumes of the crude HCFC-234da mixture. Splitless injection is common in prep-GC to maximize sample loading.[8]
-
The effluent from the column is split, with a small portion going to the detector and the majority directed to the fraction collector.
-
Time the collection of the peak corresponding to this compound into a cooled trap.
-
Multiple injections may be necessary to accumulate the desired quantity of pure product.
-
-
Purity Verification:
-
Re-inject a small amount of the collected fraction into the analytical GC-MS to confirm its purity.
-
Purity Assessment: Analytical Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.[11] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information that aids in their identification.
Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless inlet, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point for general analysis of halogenated hydrocarbons.
-
Oven Program: 40°C for 3 minutes, then ramp at 15°C/min to 200°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify the purity by calculating the peak area percentage of the this compound peak relative to the total peak area.
-
Safety and Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[12]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[14]
Conclusion
The purification of this compound to a high degree of purity is achievable through a systematic application of standard laboratory techniques. Fractional distillation serves as an effective initial step for removing impurities with significantly different boiling points. For more challenging separations involving close-boiling isomers, extractive distillation or preparative gas chromatography are powerful alternatives. The choice of method will depend on the specific impurity profile of the crude material, the required purity level, and the scale of the purification. In all cases, GC-MS analysis is an indispensable tool for monitoring the purification process and validating the final product's purity. Adherence to appropriate safety protocols is paramount when handling this and other halogenated compounds.
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Application Notes and Protocols: NMR Spectroscopy of 2,3-Dichloro-1,1,1,3-tetrafluoropropane
Introduction
2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234cc) is a hydrochlorofluorocarbon (HCFC) that has been a subject of interest in materials science and as a potential refrigerant.[1][2] Its chemical structure, featuring both chlorine and fluorine atoms on a propane backbone, presents a unique case for Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F) and the existence of a chiral center make NMR an indispensable tool for the unambiguous structural elucidation and purity assessment of this compound. This guide provides a detailed technical overview and practical protocols for acquiring and interpreting high-quality NMR spectra of this compound.
The ¹⁹F nucleus is particularly advantageous for NMR studies due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[3][4] The wide chemical shift dispersion of ¹⁹F NMR provides excellent signal resolution, making it a powerful technique for distinguishing between subtle structural variations.[5][6] This document will delve into the nuances of ¹H, ¹³C, and ¹⁹F NMR, including the complexities arising from spin-spin coupling between these nuclei.
Molecular Structure and NMR-Active Nuclei
This compound possesses a central chiral carbon (C2), leading to the existence of enantiomers. This chirality renders the two fluorine atoms on the C1 carbon and the two fluorine atoms on the C3 carbon diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals in the ¹⁹F NMR spectrum.
Structure:
-
¹H NMR: A single proton is attached to the chiral center (C2). Its chemical shift and multiplicity will be influenced by coupling to the adjacent fluorine atoms.
-
¹³C NMR: The molecule has three distinct carbon environments. The chemical shifts will be affected by the attached halogens, and the signals will exhibit splitting due to one-bond and two-bond carbon-fluorine couplings (¹JCF and ²JCF).[7]
-
¹⁹F NMR: Four fluorine atoms are present in two different chemical environments (CF₃ and CFCl). Due to the chiral center, the two fluorine atoms within the CF₂Cl group are diastereotopic and thus chemically non-equivalent. Similarly, the three fluorine atoms of the CF₃ group may also exhibit chemical non-equivalence.
Experimental Protocols
I. Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent and the use of an appropriate internal standard are key considerations.
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, Benzene-d₆)
-
Internal Standard (e.g., Tetramethylsilane (TMS) for ¹H and ¹³C NMR; Trichlorofluoromethane (CFCl₃) or another suitable fluorinated compound for ¹⁹F NMR)[8]
-
5 mm NMR tubes
-
Pipettes and glassware
Protocol:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte and has minimal overlapping signals with the compound of interest. CDCl₃ is a common choice for many fluorinated compounds.
-
Concentration: Prepare a solution with a concentration of 5-20 mg/mL for ¹H and ¹⁹F NMR, and 20-50 mg/mL for ¹³C NMR to ensure a good signal-to-noise ratio.[9]
-
Internal Standard:
-
For ¹H and ¹³C NMR, add a small amount of TMS (0.03-0.05% v/v).
-
For ¹⁹F NMR, an external reference of CFCl₃ is often used by setting its chemical shift to 0 ppm. Alternatively, an internal standard with a known, non-overlapping chemical shift can be added.[8]
-
-
Homogenization: Thoroughly mix the solution to ensure homogeneity.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[8]
-
Degassing (Optional): For sensitive or long-duration experiments, degassing the sample by freeze-pump-thaw cycles can remove dissolved oxygen, which can broaden spectral lines.
II. NMR Data Acquisition
The following are general acquisition parameters that may require optimization based on the specific spectrometer and sample concentration.
A. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): 10-15 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16.
-
Temperature: 298 K.
B. ¹³C NMR Spectroscopy
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).[10]
-
Spectral Width (SW): 200-250 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 128-1024, or more, depending on the concentration.[9]
-
Temperature: 298 K.
C. ¹⁹F NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling to remove ¹H-¹⁹F couplings and simplify the spectrum.
-
Spectral Width (SW): A wide spectral width of ~250 ppm is a good starting point due to the large chemical shift range of fluorine.[4]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 16-64.
-
Temperature: 298 K.
Workflow for NMR Data Acquisition and Processing
Caption: General workflow from sample preparation to structural elucidation.
Spectral Interpretation and Data Analysis
Predicted Spectral Data
The following table summarizes the expected chemical shifts and coupling patterns for this compound. Note that exact values will be dependent on the solvent and experimental conditions.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
| ¹H | -CHCl- | ~4.0 - 5.5 | Doublet of Quartets (or more complex) | JHF |
| ¹³C | -CF₃ | ~120 - 130 | Quartet | ¹JCF ≈ 270-300 |
| -CHCl- | ~60 - 80 | Doublet | ¹JCH, ²JCF | |
| -CF₂Cl | ~110 - 120 | Triplet | ¹JCF ≈ 280-320 | |
| ¹⁹F | -CF₃ | ~ -70 to -80 | Doublet | ³JFF |
| -CF₂Cl | ~ -60 to -75 | AB quartet (due to diastereotopicity) with further coupling | ²JFF, ³JHF |
Note: The actual multiplicities can be more complex due to long-range couplings.
Analysis of Spin-Spin Coupling
The intricate coupling patterns observed in the spectra of this compound provide a wealth of structural information.
-
¹H-¹⁹F Coupling: The proton signal will be split by the fluorine atoms on the adjacent carbon (C1) and potentially the fluorine on the same carbon (C2, if present in an isomer). These geminal and vicinal couplings are typically in the range of 5-50 Hz.[4][11]
-
¹³C-¹⁹F Coupling: One-bond carbon-fluorine couplings (¹JCF) are very large, typically ranging from 240 to 320 Hz.[11] Two-bond couplings (²JCF) are smaller but still significant. These couplings are invaluable for assigning carbon signals.
-
¹⁹F-¹⁹F Coupling: Coupling between fluorine nuclei can occur over several bonds. Geminal (²JFF) and vicinal (³JFF) couplings are common and can be large.[4] Long-range couplings (⁴JFF and ⁵JFF) are also frequently observed in fluorinated compounds.[12]
2D NMR Experiments for Structural Confirmation
For unambiguous assignment of all signals, 2D NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): While not directly applicable for ¹H in this molecule due to the single proton, it is useful for more complex analogues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, confirming the C-H connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between ¹H and ¹⁹F nuclei, offering insights into the spatial arrangement of the atoms.
Molecular Structure and Key NMR Interactions
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Application Notes and Protocols for the Safe Handling and Disposal of HCFC-234da in a Laboratory Setting
Abstract
This document provides a comprehensive guide for the safe handling and disposal of HCFC-234da (2,3-Dichloro-1,1,1,3-tetrafluoropropane) within a laboratory environment. Recognizing the unique challenges presented by this hydrochlorofluorocarbon, these protocols are designed to ensure the safety of researchers, scientists, and drug development professionals, while maintaining compliance with environmental regulations. This guide emphasizes a proactive approach to safety, grounded in a thorough understanding of the compound's properties and potential hazards. The procedures outlined herein are based on established best practices for managing halogenated hydrocarbons and are supplemented with data from structurally similar compounds due to the limited specific data for HCFC-234da.
Introduction to HCFC-234da: Properties and Hazards
HCFC-234da is a hydrochlorofluorocarbon with the chemical formula CHClFCHClCF₃.[1][2] As with other HCFCs, it is recognized as an ozone-depleting substance (ODS) and is subject to environmental regulations.[3][4] While HCFCs are generally less stable in the atmosphere than their chlorofluorocarbon (CFC) predecessors, they still contribute to the depletion of the stratospheric ozone layer.[3][4][5] The primary atmospheric degradation pathway for HCFCs is through reaction with hydroxyl radicals (OH).[6][7]
Due to a lack of a specific Safety Data Sheet (SDS) for HCFC-234da, this guide incorporates safety and handling information from the SDS of a structural isomer, 1,1-Dichloro-1,3,3,3-tetrafluoropropane, to infer potential hazards. It is critical to handle HCFC-234da with the assumption that it may exhibit similar toxicological properties.
Inferred Potential Hazards:
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
-
Ozone Depletion: Harms public health and the environment by destroying ozone in the upper atmosphere.[8]
-
Thermal Decomposition: Thermal decomposition may generate hazardous substances such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[8]
Physical and Chemical Properties
A summary of the known physical and chemical properties of HCFC-234da is provided in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 146916-90-7 | [1][2] |
| Molecular Formula | C₃H₂Cl₂F₄ | [1][2] |
| Molecular Weight | 184.95 g/mol | [1][2] |
| Atmospheric Lifetime | 2.67 years (Global) | [1] |
| Ozone Depletion Potential (ODP) | 0.024 | [1] |
Prudent Handling Procedures in the Laboratory
A risk-based approach is paramount when handling HCFC-234da. All procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure. The following PPE is mandatory when handling HCFC-234da:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and vapors.
-
Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile, should be worn. Always consult the glove manufacturer's resistance data for specific chemicals.
-
Body Protection: A laboratory coat, buttoned to its full length, is required. For larger quantities or in situations with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][10]
Engineering Controls
-
Ventilation: All work with HCFC-234da must be performed in a well-ventilated area. A certified chemical fume hood is the primary engineering control to reduce inhalation exposure.
-
Storage: Store containers of HCFC-234da in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat.[11][12] Containers should be tightly sealed and stored upright. Keep away from incompatible materials such as strong oxidizers, alkali metals, and alkaline earth metals.[11]
Emergency Procedures
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, do not re-enter without appropriate respiratory protection.
-
Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Carefully collect the absorbed material and contaminated debris into a designated, labeled, and sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8][11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Disposal of HCFC-234da Waste
The disposal of HCFC-234da and materials contaminated with it must be handled in accordance with all applicable federal, state, and local regulations. As a halogenated hydrocarbon, specific waste streams must be followed.
Waste Segregation and Collection
-
Dedicated Waste Containers: Use separate, clearly labeled, and leak-proof containers for HCFC-234da waste. Do not mix with non-halogenated solvent waste, as this can complicate and increase the cost of disposal.[13][14]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "HCFC-234da" or "this compound," and a clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").[14]
Disposal Protocol
-
Waste Collection: Collect all HCFC-234da waste, including contaminated absorbents and PPE, in the designated hazardous waste container.
-
Container Management: Keep the waste container tightly closed except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a prolonged period, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Disposal Method: The primary disposal method for halogenated hydrocarbons is typically high-temperature incineration at a permitted hazardous waste facility. Recycling or reclamation may also be an option and should be explored with your EHS department.[15]
Occupational Exposure Limits
As of the date of this publication, no specific Occupational Exposure Limit (OEL) has been established for HCFC-234da by major regulatory bodies such as OSHA or ACGIH. In the absence of a specific OEL, a conservative approach to exposure control is essential. For the related compound dichlorotetrafluoroethane, an OEL has been established, and it is recommended to handle HCFC-234da with at least the same level of caution.[16] Employers should strive to maintain exposures to the lowest reasonably achievable level through the consistent use of engineering controls and personal protective equipment.
Workflow Diagrams
The following diagrams illustrate the key decision-making processes for handling and disposing of HCFC-234da.
Caption: Decision tree for the disposal of HCFC-234da waste.
References
-
PubMed. (1997). Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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University of Wuppertal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Ozone-Depleting Substances. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
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Syracuse University Environmental Health & Safety Services. (2018). Decommissioning a Laboratory Refrigerator/Freezer. Retrieved from [Link]
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HVACR Career Connect NY. (2020). HVAC & Refrigeration Safety: Personal Protective Equipment (PPE). Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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NASA. (2015). NASA Study Shows That Common Coolants Contribute to Ozone Depletion. Retrieved from [Link]
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Syracuse University Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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U.S. Department of Labor, Occupational Safety and Health Administration. (2023). DICHLOROTETRAFLUOROETHANE. Retrieved from [Link]
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FedCenter. (n.d.). Facilities Management: Refrigerants & Ozone Depletion. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
-
Daikin. (2015). Safety data sheet. Retrieved from [Link]
-
Health and Safety Executive. (2018). EH40/2005 Workplace exposure limits. Retrieved from [Link]
-
Airgas. (2020). SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Papanastasiou, D. K., et al. (2018). HCFC-234da. Retrieved from [Link]
-
WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
-
Daikin. (2023). Safety data sheet. Retrieved from [Link]
-
ECETOC. (2006). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]
-
Gasco. (2020). Safety Data Sheet (SDS). Retrieved from [Link]
-
Daikin. (n.d.). Safety data sheet. Retrieved from [Link]
-
PubMed. (1996). Toxicity of Alternatives to Chlorofluorocarbons: HFC-134a and HCFC-123. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of HCFC-123 through the Phaseout and Beyond. Retrieved from [Link]
-
ECETOC. (n.d.). JACC No. 46 1-Chloro-1,2,2,2-tetrafluoroethane (HCFC 124) CAS No. 2837-89-0 (Second Edition). Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-1,1,3,3-tetrafluoropropane. Retrieved from [Link]
-
UNDP/GIZ. (2019). Overview of End of Life (EOL) ODS/HFC Waste Management. Retrieved from [Link]
-
Linde Gas GmbH. (2016). SAFETY DATA SHEET 2,3,3,3-Tetrafluoropropene. Retrieved from [Link]
-
National Research Council. (1996). Toxicity of alternatives to chlorofluorocarbons: HFC-134a and HCFC-123. Final report. Retrieved from [Link]
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- 7. Atmospheric degradation of HFCs and HCFCs: chemistry and noxiousness - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. DICHLOROTETRAFLUOROETHANE | Occupational Safety and Health Administration [osha.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of HCFC-234da
Welcome to the technical support center for the synthesis of 1,2-dichloro-1,1,2-trifluoroethane (HCFC-234da). This guide is designed for researchers, scientists, and professionals in drug development and related fields. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of HCFC-234da synthesis, with a focus on identifying and mitigating common side reactions.
Introduction to HCFC-234da Synthesis
The synthesis of HCFC-234da (C₂HCl₂F₃) typically involves the catalytic hydrofluorination of a chlorinated ethane precursor, such as 1,1,2,2-tetrachloro-1-fluoroethane or 1,1,1,2-tetrachloro-2,2-difluoroethane, using hydrogen fluoride (HF) as the fluorinating agent. A common catalyst for this halogen exchange reaction is antimony pentachloride (SbCl₅) or chromium-based catalysts.[1] While the primary goal is the substitution of chlorine atoms with fluorine, several side reactions can occur, leading to a mixture of products and reducing the yield and purity of the desired HCFC-234da.
This guide will address the most common challenges encountered during this synthesis, providing both theoretical explanations and practical solutions.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during the synthesis of HCFC-234da, presented in a question-and-answer format.
Q1: My reaction mixture contains a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a common issue and can stem from several factors related to reaction kinetics and catalyst activity.
-
Insufficient Catalyst Activity: The antimony pentachloride catalyst can be deactivated by impurities, particularly water. Ensure you are using anhydrous hydrogen fluoride and that your starting materials and reactor are thoroughly dried.[2] The catalyst may also lose activity over time. Consider regenerating the catalyst or using a fresh batch.
-
Suboptimal Reaction Temperature: The halogen exchange reaction is temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions. Experiment with a temperature gradient to find the optimal range for your specific setup.
-
Inadequate Mixing: In a liquid-phase reaction, efficient mixing is crucial to ensure proper contact between the reactants and the catalyst. If you are using a stirred reactor, ensure the agitation is sufficient to maintain a homogenous mixture.
-
Incorrect Reactant Stoichiometry: An insufficient amount of hydrogen fluoride will naturally lead to incomplete fluorination of the starting material. While an excess of HF is often used to drive the reaction forward, a very large excess might not be economical.[2] Carefully control the molar ratio of HF to the chlorinated ethane precursor.
Protocol for Catalyst Activation and Reaction Setup:
-
Catalyst Preparation: Dry the antimony pentachloride catalyst under vacuum at a slightly elevated temperature (e.g., 50-60 °C) for several hours to remove any adsorbed moisture.
-
Reactor Preparation: Thoroughly dry all glassware and the reactor system. Purge the reactor with an inert gas like nitrogen before introducing the reactants.
-
Reactant Addition: Add the dried chlorinated ethane precursor to the reactor. Begin stirring and bring the reactor to the desired temperature. Slowly add the anhydrous hydrogen fluoride to the reactor.
-
Monitoring: Monitor the reaction progress by taking small aliquots (if your system allows for safe sampling) and analyzing them by gas chromatography (GC).
Q2: I am observing the formation of over-fluorinated products, such as HCFC-235ca (CHClF-CF₃). How can I control the degree of fluorination?
A2: The formation of over-fluorinated products is a result of excessive halogen exchange. Controlling the reaction selectivity is key to maximizing the yield of HCFC-234da.
-
Reaction Time: Prolonged reaction times will increase the likelihood of further fluorination. By monitoring the reaction progress, you can determine the optimal time to quench the reaction to maximize the yield of the desired product.
-
Hydrogen Fluoride Concentration: A high concentration of HF can drive the reaction towards more highly fluorinated products. Adjusting the molar ratio of HF to the chlorinated ethane can help control the extent of fluorination.
-
Temperature Control: Higher reaction temperatures can increase the rate of all reactions, including the over-fluorination side reactions. Operating at a lower temperature, while potentially slowing down the overall conversion, can improve selectivity towards HCFC-234da.
Table 1: Hypothetical Effect of Reaction Parameters on Product Distribution
| Parameter | Condition | HCFC-234da Yield (%) | Over-fluorinated Products (%) |
| Temperature | Low (e.g., 70°C) | 65 | 10 |
| High (e.g., 100°C) | 50 | 30 | |
| HF:Substrate Ratio | 3:1 | 70 | 15 |
| 5:1 | 60 | 25 | |
| Reaction Time | 2 hours | 75 | 10 |
| 6 hours | 55 | 35 |
Note: This table is for illustrative purposes and actual results may vary.
Q3: My product is contaminated with unsaturated byproducts like trichloroethene or tetrachloroethene. What is the cause of their formation?
A3: The presence of unsaturated compounds indicates that elimination reactions are occurring alongside the desired substitution reaction.
-
Dehydrochlorination/Dehydrofluorination: At elevated temperatures, the chlorinated ethane starting material or the HCFC products can undergo elimination of HCl or HF to form alkenes.[3][4][5] This is more likely to occur with certain isomers and can be influenced by the basicity of the reaction medium or catalyst supports.
-
Catalyst Influence: The Lewis acidity of the antimony pentachloride catalyst can promote elimination reactions. Using a milder catalyst or modifying the catalyst support might help to suppress these side reactions.
Diagram 1: Desired Synthesis and Potential Elimination Side Reaction
Caption: Desired fluorination pathway versus the competing elimination side reaction.
Troubleshooting Strategies:
-
Optimize Temperature: Lowering the reaction temperature can disfavor the elimination reaction, which typically has a higher activation energy than substitution.
-
Control Basicity: Ensure the reaction environment is not basic, as this can promote dehydrohalogenation.
-
Catalyst Screening: If elimination is a persistent issue, consider screening alternative catalysts that are known to be more selective for halogen exchange.
Q4: I have identified isomers of HCFC-234da, such as HCFC-234db (CHCl₂-CF₂Cl), in my product mixture. How can I minimize their formation?
A4: Isomer formation can occur either from the starting material or through isomerization of the product under reaction conditions.
-
Starting Material Purity: The isomeric purity of your starting tetrachloroethane is critical. If your starting material is a mixture of isomers, the final product will likely also be a mixture. Purify the starting material before use if necessary.
-
Catalyst-Induced Isomerization: The Lewis acidic catalyst can facilitate isomerization of either the reactant or the product by promoting carbocation intermediates.[6]
-
Reaction Conditions: Higher temperatures and longer reaction times can favor the formation of the thermodynamically more stable isomer.
Diagram 2: Potential Isomerization Pathways
Caption: Isomerization of starting materials and products can lead to a mixture of HCFC-234 isomers.
Minimization Strategies:
-
Purification of Starting Material: Use fractional distillation or other suitable purification methods to ensure the isomeric purity of the starting tetrachloroethane.
-
Milder Reaction Conditions: Employing lower temperatures and shorter reaction times can help to reduce the extent of isomerization.
Frequently Asked Questions (FAQs)
Q: What are the recommended methods for purifying the final HCFC-234da product?
A: The purification of HCFC-234da from the reaction mixture typically involves a multi-step process:
-
Neutralization: The crude product should first be washed with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any residual HF and HCl.
-
Drying: The organic layer should then be dried using a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate.
-
Fractional Distillation: Due to the likely presence of byproducts with close boiling points, a high-efficiency fractional distillation column is recommended for the final purification step.
Q: Are there any safety precautions I should be aware of when working with antimony pentachloride and hydrogen fluoride?
A: Yes, both antimony pentachloride and hydrogen fluoride are highly corrosive and toxic substances.
-
Antimony Pentachloride (SbCl₅): This is a strong Lewis acid and is corrosive to skin and metals. It reacts with water to release hydrochloric acid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can cause severe burns to the skin, eyes, and respiratory tract, and the burns may not be immediately painful. Always handle HF in a specialized fume hood designed for acid work and wear appropriate PPE, including HF-resistant gloves. Have a calcium gluconate gel readily available as a first aid measure for skin contact.
Q: Can I use other fluorinating agents besides hydrogen fluoride?
A: While HF is the most common and cost-effective fluorinating agent for this type of synthesis, other reagents can be used for halogen exchange reactions, such as other metal fluorides. However, the reaction conditions and catalyst systems would need to be significantly altered. For the industrial-scale synthesis of HCFCs, HF is the standard choice.
References
-
Visualize Organic Chemistry. E2 reactions. [Link]
-
European Patent Office. (1991). Process for preparing 1,2-dichloro-1,1,2-trifluoroethane - EP 0408004 A1. [Link]
- Google Patents. (1989).
-
Southern Illinois University Edwardsville. Elimination Reactions Elimination reactions discussed here are reactions that produce alkenes, usually from the loss of two part. [Link]
- Google Patents. (1976).
-
National Center for Biotechnology Information. (2021). Abiotic degradation of chlorinated ethanes and ethenes in water. [Link]
-
Royal Society of Chemistry. (2019). Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure. [Link]
Sources
- 1. DE2439540C2 - Process for the recovery of antimony pentachloride from catalyst solutions used for the fluorination of chlorinated hydrocarbons - Google Patents [patents.google.com]
- 2. US4885416A - Fluorination process - Google Patents [patents.google.com]
- 3. E2 reactions - Visualize Organic Chemistry [visualizeorgchem.com]
- 4. siue.edu [siue.edu]
- 5. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
troubleshooting GC/MS analysis of fluorinated propanes
Answering the call of complex analytical challenges, this Technical Support Center is dedicated to empowering researchers, scientists, and drug development professionals in the specialized field of Gas Chromatography/Mass Spectrometry (GC/MS) analysis of fluorinated propanes. As Senior Application Scientists, we understand that robust and reliable data is paramount. This guide moves beyond simple procedural lists to provide in-depth, field-proven insights into troubleshooting the unique hurdles presented by these volatile and often reactive compounds.
Our approach is built on a foundation of scientific integrity, explaining the causality behind experimental choices to foster a deeper understanding of your analytical system. Here, you will find a structured, question-and-answer guide designed to address specific issues, from chromatographic anomalies to mass spectral interpretation, ensuring your methods are both accurate and self-validating.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated propane peak showing significant tailing?
Peak tailing for fluorinated compounds is frequently caused by unwanted interactions between the analyte and active sites within the GC system.[1][2][3] These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, column tubing, or even contaminants from previous injections.[2][3] Fluorinated compounds can interact with these sites, leading to delayed elution for a portion of the analyte molecules, which manifests as a tailing peak.
To resolve this, you should systematically investigate the following:
-
Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. If tailing suddenly appears, the liner may be contaminated or its deactivation layer may have degraded.[2][4]
-
Column Contamination: The front end of the GC column can accumulate non-volatile residues or become active over time. Trimming 10-20 cm from the front of the column can often resolve the issue.[3]
-
Column Choice: If the problem is persistent, the stationary phase itself may not be sufficiently inert for your specific analytes. Consider using a column specifically designed for inertness.[2]
Q2: I don't see the molecular ion (M+) peak in the mass spectrum of my perfluorinated propane. Is my instrument malfunctioning?
This is a common observation and typically not an instrument malfunction. Perfluorinated compounds, when subjected to standard 70 eV Electron Ionization (EI), undergo extensive fragmentation.[5] The molecular ion is often energetically unstable and fragments so readily that its abundance is below the detection limit or completely absent.[5][6][7]
Instead, you will observe a characteristic fragmentation pattern. The most abundant ion for many perfluoroparaffins is often the trifluoromethyl cation (CF₃⁺) at m/z 69.[5][8] You will also likely see prominent ions corresponding to the general formula CₙF₂ₙ₊₁⁺.[5][6][7]
Q3: What type of GC column is best suited for analyzing volatile fluorinated propanes?
The selection of the correct GC column is critical and depends on the principle that "like dissolves like."[9][10] Since fluorinated propanes are volatile and generally fall into the non-polar to intermediate-polarity range, your column choice should reflect this.
-
For general-purpose analysis of non-polar fluorinated propanes: A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5MS, Rxi-5Sil MS) is an excellent starting point. These columns separate analytes primarily by boiling point.[11]
-
For analytes with lone pair electrons: A stationary phase containing trifluoropropyl groups (e.g., Rtx-200) can offer unique selectivity for compounds containing fluorine, nitrogen, or carbonyl groups due to specific dipole-dipole interactions.[12]
-
For highly volatile compounds: To achieve sufficient retention, consider a column with a thicker film (e.g., >0.5 µm) or a PLOT (Porous Layer Open Tubular) column, such as one with a porous polymer stationary phase (e.g., Poraplot Q), which is excellent for separating volatile compounds from air.[13]
Chromatography Troubleshooting Guide
Issue 1: Persistent Peak Tailing or Broadening
You've replaced the liner and septum, but your peaks are still tailing. This suggests a more systemic issue related to activity or improper setup.
Causality: Peak tailing occurs when a portion of the analyte is retained longer than the main band. This can be due to chemical interactions (activity), physical obstructions, or non-ideal chromatographic conditions. Broadening can be caused by excessive dead volume or slow transfer of the sample onto the column.[1][14]
The following diagram outlines a systematic approach to identifying the root cause of peak tailing.
Caption: A logical workflow for troubleshooting chromatographic peak tailing.
-
Cool System: Ensure the GC oven, inlet, and detector are cool to prevent injury and column damage.
-
Remove Column: Carefully disconnect the column from the inlet and detector.
-
Inspect: Examine the first 15-20 cm of the column at the inlet end. Discoloration can indicate contamination.
-
Cut Column: Using a ceramic scoring wafer, lightly score the column tubing 15 cm from the end.[3] Gently flex the column to create a clean, 90-degree break. Inspect the cut with a magnifier to ensure it is not ragged.[3][15]
-
Re-install: Wipe the outside of the column with a lint-free cloth dampened with methanol. Install a new nut and ferrule if necessary. Insert the column into the inlet to the manufacturer-specified depth.[2] This is crucial to avoid dead volume or sample discrimination.[16]
-
Condition (if necessary): Briefly condition the column according to the manufacturer's instructions to remove any oxygen that may have entered.
-
Leak Check: Pressurize the system and use an electronic leak detector to confirm all connections are secure.
Issue 2: Poor Resolution or Shifting Retention Times
Your target analytes are co-eluting, or their retention times are inconsistent between runs.
Causality: Poor resolution is a function of column efficiency, selectivity, and retention.[17] Shifting retention times are almost always due to changes in carrier gas flow rate, oven temperature profile, or column integrity.[14]
For method development, a logical starting point is crucial. The table below provides recommended parameters that can be optimized for your specific analysis.
| Parameter | Setting | Rationale |
| Inlet Type | Split/Splitless | Provides flexibility for various sample concentrations. |
| Inlet Temp. | 200-250 °C | Hot enough to ensure rapid vaporization without causing thermal degradation. |
| Split Ratio | 50:1 (adjustable) | A higher split ratio is suitable for concentrated samples and helps create sharp peaks for volatile analytes.[2] |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Ensure high purity with moisture and oxygen traps.[18][19] |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal for most 0.25 mm I.D. columns to balance speed and efficiency.[20] |
| Oven Initial Temp. | 35 - 40 °C | A low initial temperature is critical for focusing volatile analytes at the head of the column, preventing peak broadening.[1][2][21] |
| Oven Ramp | 10 °C/min | A moderate ramp rate is a good starting point for screening. |
| Oven Final Temp. | 250 °C (or below column max) | Ensure all components elute from the column. |
Mass Spectrometry Troubleshooting Guide
Issue 1: Low Sensitivity or No Signal
You inject a standard of known concentration, but the signal is weak, noisy, or completely absent.
Causality: This problem can originate from the GC (sample not reaching the MS), the interface, or the MS detector itself. Common causes include major leaks, a contaminated ion source, a burned-out filament, or an exhausted electron multiplier.[14][22]
This flowchart provides a step-by-step diagnostic process to efficiently locate the source of low sensitivity.
Caption: A diagnostic workflow for troubleshooting low sensitivity in a GC/MS system.
A contaminated ion source is a primary cause of sensitivity degradation.[22][23] Cleaning should be performed according to the manufacturer's guidelines, but a general procedure is as follows.
-
Vent the System: Follow the manufacturer's procedure to safely vent the mass spectrometer. Allow the source to cool completely before removal.[18]
-
Remove the Ion Source: Wearing powder-free gloves to avoid contamination, carefully remove the ion source assembly.[18]
-
Disassemble: Disassemble the source components on a clean, lint-free surface. Separate metal parts from those with ceramic insulators or wires.[18]
-
Abrasive Cleaning: Create a slurry of aluminum oxide powder and methanol.[24] Using a cotton swab, gently polish all metal surfaces of the ion source (repeller, lens, source body) until they are shiny. This removes the baked-on contamination layer.
-
Sonication: Rinse the polished parts thoroughly with deionized water to remove all abrasive powder.[24] Place the parts in a beaker with methanol and sonicate for 10-15 minutes. Repeat the sonication step with acetone, followed by hexane, to remove all organic residues.[24]
-
Drying and Reassembly: Allow the parts to dry completely in a clean environment. Reassemble the source, ensuring you do not touch any surfaces with bare hands.
-
Installation and Pump-down: Re-install the ion source, close the analyzer chamber, and pump the system down. A system bake-out is often required to remove residual water and solvents.
-
Tuning: Once the vacuum is stable, perform an autotune to verify performance. The electron multiplier (EM) voltage should be significantly lower than before the cleaning for the same gain.[23][24]
References
- How Do I Maintain My GC-MS? | Gas Chromatography-Mass Spectrometry - Books. (2019). Vertex AI Search.
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons.
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons.
- Mass spectral fragments of common hydrocarbons. (n.d.). Hiden Analytical.
- Technical Support Center: Interpreting Complex Fragmentation Patterns in Fluorocarbon Mass Spectra. (2025). Benchchem.
- GC Column Selection Guide. (n.d.). MilliporeSigma.
- Mohler, F. L., Dibeler, V. H., & Reese, R. (1952). MASS SPECTRA OF FLUOROCARBONS. Semantic Scholar.
- GC-MS Contamin
- GC Column Selection Guide. (n.d.). Sigma-Aldrich.
- GC Troubleshooting. (n.d.). Agilent.
- Is it possible to analyze F-compounds with GCMS? (2014).
- TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
- Decker, D., & Brooks, H. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies.
- Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
- How can I confirmed the contamination of the ion source in GCMSD Agilent technology? (2016).
- Guide to GC Column Selection and Optimizing Separ
- Agilent GCMS Ion Source Maintenance | Part 2 of 3. (2022). YouTube.
- Smith Henry, A. (2020). Optimizing Conditions for GC/MS Analyses. Agilent.
- Selection Guide - GC columns. (n.d.). Trajan Scientific and Medical.
- Gas Chromatography (GC) Column Selection Guide. (n.d.). Sigma-Aldrich.
- Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches. (2025). RSC Publishing.
- Pavlich, E. (2018).
- GC Troubleshooting: Common Issues & How to Fix Them. (2025). Unknown Source.
- GC Troubleshooting. (n.d.). Sigma-Aldrich.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell.
- How to Troubleshoot and Improve your GC/MS. (2022). YouTube.
- Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK.
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- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. hidenanalytical.com [hidenanalytical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 11. trajanscimed.com [trajanscimed.com]
- 12. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 13. researchgate.net [researchgate.net]
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- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. youtube.com [youtube.com]
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- 21. Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01147G [pubs.rsc.org]
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- 24. youtube.com [youtube.com]
Technical Support Center: A Guide to Preventing Degradation of 2,3-Dichloro-1,1,1,3-tetrafluoropropane During Storage
Welcome to the technical support center for 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234ca). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Maintaining the purity and stability of HCFC-234ca is critical for experimental success and safety. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its storage and handling, grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound, providing direct solutions and the scientific rationale behind them.
Q1: I've observed a significant and unexpected increase in the pressure of my HCFC-234ca storage cylinder. What could be the cause?
Immediate Answer: An unexpected pressure increase is a strong indicator of chemical degradation. The decomposition of HCFC-234ca can generate non-condensable gases, such as hydrogen fluoride (HF) or hydrogen chloride (HCl), and potentially low-boiling point organic byproducts.
Expert Explanation: Halogenated hydrocarbons like HCFC-234ca can undergo decomposition when exposed to certain stressors, such as elevated temperatures or catalytic surfaces.[1][2] The primary degradation pathways often involve the elimination of HF or HCl. This dehydrohalogenation process creates new, more volatile compounds and inorganic acids, which exist as gases at room temperature, thereby increasing the total pressure within the sealed container.
Recommended Action:
-
Safety First: Do not attempt to vent the cylinder without proper safety precautions, including a fume hood and appropriate personal protective equipment (PPE). The released gases are likely corrosive and toxic.
-
Quarantine: Move the cylinder to a well-ventilated, isolated area.
-
Cooling: If the cylinder feels warm, cool it externally with a gentle water spray, but only if it is safe to do so.
-
Analysis: Once the situation is stabilized, a small, carefully drawn sample should be analyzed to confirm degradation and identify the byproducts. Refer to the analytical protocol below.
-
Disposal: The degraded material should be disposed of as hazardous waste according to your institution's and local regulations.
Q2: My sample has developed a sharp, acidic odor, and I'm noticing corrosion on the stainless steel fittings of my equipment. What is happening?
Immediate Answer: This is a classic sign of hydrolysis. The presence of moisture is causing the HCFC-234ca to break down, forming corrosive hydrofluoric acid (HF) and hydrochloric acid (HCl).
Expert Explanation: HCFCs can react with water, albeit slowly under ambient conditions, in a hydrolysis reaction.[3] The carbon-chlorine and carbon-fluorine bonds are susceptible to nucleophilic attack by water. This process is often accelerated by heat and the presence of metal surfaces which can act as catalysts. The resulting acids (HCl and HF) are highly corrosive to many metals, including standard grades of stainless steel, and are responsible for the pungent, acidic smell.
Recommended Action:
-
Cease Use: Immediately stop using the contaminated batch to prevent further damage to your equipment.
-
Material Inspection: Inspect all components that came into contact with the compound for signs of pitting or corrosion. Replace damaged parts.
-
Verify Water Content: Use Karl Fischer titration to determine the water content of your stored HCFC-234ca. This will confirm if moisture is the root cause.
-
Future Prevention: Ensure the compound is stored under a dry inert atmosphere (e.g., nitrogen or argon) and that all transfer lines and reaction vessels are scrupulously dried before use.
Q3: My post-storage GC-MS analysis shows several new peaks that were not present in the initial QC data. What are these impurities?
Immediate Answer: The new peaks are likely degradation products. Depending on the storage conditions, these could include isomers, elimination products (alkenes), or products of reaction with container materials.
Expert Explanation: Beyond hydrolysis, HCFC-234ca can degrade via several pathways:
-
Thermal Decomposition: Elevated temperatures can cause the molecule to break down, often through the elimination of HCl or HF, to form various unsaturated chloro-fluoro-propenes.[2][4]
-
Photochemical Degradation: Exposure to UV light, such as direct sunlight, can provide the energy to break the carbon-chlorine bonds, initiating a radical chain reaction that leads to a mixture of byproducts.[5][6]
-
Catalytic Degradation: Certain metals, particularly in their ionic form (e.g., iron(III) chloride from rust), can catalyze dehydrochlorination reactions, leading to the formation of trichloropropene isomers from similar molecules.[7]
The exact identity of the peaks will depend on the specific degradation route. Common products could include isomers of chloro-tetrafluoropropene or dichloro-trifluoropropene.
Caption: Troubleshooting workflow for suspected HCFC-234ca degradation.
Q4: How can I set up a definitive analytical protocol to test for HCFC-234ca degradation?
Immediate Answer: A combination of Gas Chromatography (GC) for separation and Mass Spectrometry (MS) or an Electron Capture Detector (ECD) for detection is the gold standard.[8][9] This should be supplemented with a simple aqueous extraction and pH test to check for acid formation.
Expert Explanation: GC is ideal for separating volatile compounds like HCFC-234ca and its potential degradation products. An ECD is highly sensitive to halogenated compounds, making it excellent for detecting trace-level impurities.[8] GC-MS provides structural information, allowing for the tentative identification of unknown peaks based on their mass spectra and fragmentation patterns.[10]
Objective: To detect and identify potential degradation products in a stored sample of this compound.
Part A: Acid Formation Test
-
Carefully transfer 1 mL of the liquid HCFC-234ca sample into a clean, dry glass vial in a fume hood.
-
Add 1 mL of deionized, neutral pH water.
-
Cap the vial and vortex for 30 seconds to extract any water-soluble acids.
-
Allow the layers to separate.
-
Using a clean pipette, transfer the aqueous (top) layer to a new vial.
-
Test the pH of the aqueous layer using a calibrated pH meter or high-quality pH paper. A pH value significantly below 7 indicates the presence of acidic degradation products (HCl, HF).
Part B: Gas Chromatography Analysis
-
Instrumentation: Gas Chromatograph with Mass Spectrometer (GC-MS) or Electron Capture Detector (GC-ECD).
-
Sample Preparation: Prepare a dilute solution of the HCFC-234ca sample in a high-purity solvent (e.g., hexane or methanol, ensuring no interfering peaks). A 1:1000 dilution is a good starting point.
-
GC Conditions (Example):
-
Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane), is suitable for separating halogenated hydrocarbons.
-
Injector Temperature: 200 °C.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/minute to 220 °C.
-
Final Hold: Hold at 220 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Detector Temperature (GC-ECD): 300 °C.
-
-
Data Analysis:
-
Compare the resulting chromatogram to a reference chromatogram from a fresh, high-purity standard of HCFC-234ca.
-
Note the retention times and relative areas of any new peaks.
-
If using MS, analyze the mass spectra of the new peaks to tentatively identify them by comparing them to spectral libraries (e.g., NIST) and considering likely fragmentation patterns of chloro-fluoro-propane derivatives.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions about the stability and proper handling of this compound.
Q1: What are the primary chemical pathways that lead to the degradation of HCFC-234ca?
The stability of HCFC-234ca is primarily threatened by three mechanisms:
-
Hydrolysis: Reaction with water, especially at elevated temperatures or in the presence of catalytic metal surfaces, to produce corrosive acids (HCl, HF) and alcohols.[3]
-
Thermal Decomposition: High temperatures can induce the elimination of HCl and/or HF, a process known as dehydrohalogenation, resulting in the formation of unsaturated alkenes (chloro-fluoro-propenes).[1][4]
-
Photolysis (Photochemical Degradation): UV radiation, particularly from sunlight, possesses sufficient energy to cleave the C-Cl bond, which is weaker than the C-F bond. This initiates free-radical reactions that can lead to a complex mixture of degradation products.[5][11]
Caption: Primary stressors and resulting degradation pathways for HCFC-234ca.
Q2: What are the ideal storage conditions for ensuring the long-term stability of HCFC-234ca?
To maximize shelf-life and maintain purity, adhere to the following storage conditions. These are general guidelines; always consult the Safety Data Sheet (SDS) provided by the manufacturer.[12]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area, away from heat sources. Avoid temperatures above 40 °C (104 °F). | Minimizes the rate of thermal decomposition and hydrolysis.[1][12] |
| Light Exposure | Store in the original, opaque cylinder or in amber glass vials for smaller aliquots. Protect from direct sunlight. | Prevents UV-induced photochemical degradation.[5][6] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). | Excludes moisture to prevent hydrolysis and oxygen to prevent potential oxidative reactions. |
| Container | Use the original shipping cylinder. For lab use, use containers made of compatible materials (see table below). | Prevents catalytic degradation and corrosion. |
Q3: Which materials are compatible and incompatible for storing and handling HCFC-234ca?
Material compatibility is crucial to prevent both degradation of the compound and failure of the storage or reaction vessel.
| Material Class | Compatibility Rating | Examples & Notes |
| Metals | ||
| Excellent | Stainless Steel (304, 316), Monel, Hastelloy | |
| Good | Carbon Steel (only if scrupulously dry) | |
| Not Recommended | Aluminum, Zinc, Magnesium, and their alloys. | |
| (Reasoning) | Reactive metals can be attacked by halogenated hydrocarbons, especially in the presence of moisture, leading to corrosion and catalytic decomposition.[13] | |
| Plastics | ||
| Excellent | Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA) | |
| Good | Polyvinylidene fluoride (PVDF) | |
| Fair to Poor | Polyethylene (PE), Polypropylene (PP) - may swell or soften over time. | |
| Not Recommended | Polyvinyl chloride (PVC), Acrylonitrile butadiene styrene (ABS) | |
| Elastomers (Seals/Gaskets) | ||
| Excellent | Kalrez® (FFKM), Chemraz® (FFKM) | |
| Good | Viton® (FKM), PTFE-encapsulated seals | |
| Not Recommended | Buna-N (Nitrile), Neoprene, EPDM, Silicone | |
| (Reasoning) | Many common elastomers will swell, soften, or degrade upon exposure to chlorinated/fluorinated solvents. Always use highly resistant fluoroelastomers for seals.[14] |
This data is based on general resistance charts for halogenated solvents. Always consult a specific chemical compatibility database for your exact application conditions.[15][16][17]
Q4: How significantly do impurities, such as water or metal ions, affect the stability of HCFC-234ca?
Impurities have a profound impact on stability.
-
Water: As discussed, water is a reactant in the hydrolysis pathway. Even trace amounts of water (in the ppm range) can lead to the formation of corrosive acids over time, especially when heated.
-
Metal Ions: Certain metal salts, particularly Lewis acids like iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃), are potent catalysts for the dehydrohalogenation and isomerization of halogenated alkanes.[7] The presence of rust or other metal corrosion products in a storage container can dramatically accelerate decomposition.
Q5: Are chemical stabilizers necessary or recommended for the long-term storage of high-purity HCFC-234ca?
For high-purity grades used in research and pharmaceutical development, the addition of stabilizers is generally not recommended, as it would compromise the compound's purity. The primary strategy for maintaining stability is to control the storage conditions rigorously (cool, dark, dry, inert atmosphere, and compatible containers).
In some industrial applications (e.g., as a solvent in large-scale cleaning), grades of halogenated hydrocarbons may contain small amounts of stabilizers, such as amines or epoxides, which act as acid scavengers. However, for scientific applications, starting with a high-purity material and preventing degradation is the superior approach.
References
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Bosma, T., Damborský, J., Stucki, G., & Janssen, D. B. (2002). Biodegradation of 1,2,3-Trichloropropane through Directed Evolution and Heterologous Expression of a Haloalkane Dehalogenase Gene. Applied and Environmental Microbiology, 68(7), 3582–3587. Retrieved from [Link]
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Matsugi, A., & Takahashi, K. (2017). Thermal Decomposition of 2,3,3,3- and trans-1,3,3,3-Tetrafluoropropenes. The Journal of Physical Chemistry A, 121(26), 4881–4890. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Halogenated Hydrocarbons. Retrieved from [Link]
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Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Xiao, H., Chen, Z., Li, Y., & Zhang, H. (2018). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. RSC Advances, 8(40), 22617-22627. Retrieved from [Link]
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Wang, Z., Wang, Y., Li, J., Henne, S., Zhang, B., Hu, J., & Zhang, J. (2018). Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air Conditioners in China, the United States, and Europe. Environmental Science & Technology, 52(5), 2819–2826. Retrieved from [Link]
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ScienceDirect. (n.d.). Chlorofluorocarbon. Retrieved from [Link]
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Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2020). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 25(16), 3725. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Dichloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]
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Buravtsev, N. N., & Kolbanovskii, Y. A. (2002). Thermal decomposition of perfluoropropene. Kinetics and Catalysis, 43, 764-771. Retrieved from [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
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Florin, R. E., & Wall, L. A. (1960). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(4), 375-389. Retrieved from [Link]
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Quora. (2015). What is the role of chlorofluorocarbon in the destruction of the protective ozone layer?. Retrieved from [Link]
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Clark, J. (2013). THE HALOGENATION OF ALKANES. Chemguide. Retrieved from [Link]
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Wang, Y., Zhang, C., & Huang, J. (2021). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Environmental Science & Technology, 55(13), 8968–8978. Retrieved from [Link]
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Higgins, T. P., Löffler, F. E., & Tiedje, J. M. (2007). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). Applied Microbiology and Biotechnology, 77(1), 17-26. Retrieved from [Link]
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Promag Enviro Systems. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
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ResearchGate. (n.d.). Halogenation of Hydrocarbons: A Guide to Functional Group Preparations. Retrieved from [Link]
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Clark, J. (2015). alkanes and cycloalkanes with chlorine or bromine. Chemguide. Retrieved from [Link]
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Lee Engineering. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved from [Link]
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Siemens. (2008). Chemical Resistance Chart. Retrieved from [Link]
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Crest Pumps. (n.d.). Chemical Resistance Table. Retrieved from [Link]
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Aubert, J., Bougon, R., & Carles, M. (1968). Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride. INIS-IAEA. Retrieved from [Link]
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PubChem. (n.d.). (Z)-1-Chloro-2,3,3,3-tetrafluoropropene. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for HCFC-234da Applications
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to HCFC-234da (1,2-dichloro-1,1,2,3,3-pentafluoropropane)
This guide provides a framework for optimizing reaction conditions for HCFC-234da, drawing on established principles of fluorocarbon chemistry and using closely related, well-documented reactions as models. The protocols and troubleshooting advice provided herein are intended as a starting point for your research and development.
PART 1: Safety First - Essential Handling and Storage Protocols for HCFCs
Working with hydrochlorofluorocarbons requires strict adherence to safety protocols. These compounds can be volatile and may have narcotic effects at high concentrations.[3] Furthermore, thermal decomposition of HCFCs can release highly toxic and corrosive gases like hydrofluoric acid (HF) and hydrochloric acid (HCl).[3]
Frequently Asked Safety Questions:
Q1: What are the primary hazards associated with HCFC-234da?
A1: The primary hazards include:
-
Inhalation: High concentrations of HCFC vapors can displace air, leading to dizziness, headache, and potential unconsciousness by reducing the available oxygen.[4]
-
Skin and Eye Contact: As a liquefied gas, direct contact can cause frostbite.[4]
-
Thermal Decomposition: Exposure to high temperatures, flames, or red-hot metals can lead to the formation of highly toxic and corrosive acids.[3]
-
Pressurized Cylinders: HCFCs are typically stored in pressurized cylinders, which must be handled with care to prevent leaks or ruptures.[4][5]
Q2: What personal protective equipment (PPE) is necessary when working with HCFC-234da?
A2: Always wear the following PPE:
-
Eye Protection: Safety glasses or goggles are mandatory.[4][5]
-
Insulated Gloves: To protect against frostbite from the liquefied gas.[4][5]
-
Lab Coat and Protective Clothing: To prevent skin contact.[5]
-
Proper Ventilation: All work should be conducted in a well-ventilated area, preferably within a fume hood.[4][5]
Q3: How should HCFC-234da cylinders be stored?
A3: Cylinders should be stored in a cool, dry, and well-ventilated area, away from heat sources, open flames, and hot surfaces.[4][5] Do not expose cylinders to temperatures above 45°C (113°F).[4] Always ensure the cylinder caps are securely in place when not in use.[4][5]
PART 2: Core Reaction Principles for Polyhalogenated Fluoropropanes
The reactivity of HCFC-234da is governed by the unique properties of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds. The C-F bond is one of the strongest in organic chemistry, making fluorocarbons generally more stable than their hydrocarbon counterparts.[6] However, the presence of multiple halogen atoms influences the reactivity of adjacent bonds.
Key Reaction Types:
-
Dehydrohalogenation: The elimination of a hydrogen and a halogen atom from adjacent carbons to form an alkene. This is a common reaction for HCFCs and can be a route to valuable fluoro-olefins.
-
Dehalogenation: The removal of two halogen atoms, often with a reducing agent, to form an alkene.
-
Nucleophilic Substitution: While the C-F bond is generally resistant to nucleophilic attack, the C-Cl bonds in HCFC-234da are more susceptible to substitution reactions.[7]
-
C-F Bond Activation: Under specific catalytic conditions, even the strong C-F bond can be cleaved, allowing for hydrodefluorination (replacement of F with H) or other functionalizations.[8]
PART 3: A General Workflow for Optimizing Reaction Conditions
A systematic approach is crucial for efficiently optimizing any chemical reaction involving HCFC-234da. The following workflow, based on Bayesian optimization principles, can help in navigating the multi-parameter space of a typical reaction.[9]
Caption: A decision tree for troubleshooting low reaction conversion.
Q5: I'm observing multiple side products. How can I improve selectivity?
A5: Poor selectivity can often be addressed by:
-
Lowering the Temperature: Side reactions may have a higher activation energy than the desired reaction. Running the reaction at a lower temperature for a longer time can improve selectivity.
-
Reducing Catalyst Loading: A high concentration of the catalyst might promote over-reaction or decomposition pathways.
-
Modifying the Catalyst: If possible, using a catalyst with different Lewis acidity or steric properties may favor the desired product.
Q6: The reaction stalls after reaching a certain percentage of conversion. Why?
A6: Reaction stalling can be due to:
-
Catalyst Deactivation: The catalyst may be degrading over time or being poisoned by a product or byproduct.
-
Reversible Reaction: The reaction may be reaching equilibrium. If so, consider removing one of the products (e.g., by distillation or trapping) to drive the reaction forward.
-
Substrate/Product Inhibition: The product may be binding to the catalyst and preventing further reaction.
PART 6: Frequently Asked Questions (FAQs)
Q7: What is the environmental impact of using HCFC-234da?
A7: HCFCs are recognized as ozone-depleting substances and are regulated under the Montreal Protocol. [10][11]Their use is being phased out globally. [10]Researchers should be mindful of these regulations and use HCFCs responsibly, with appropriate containment and disposal procedures.
Q8: Can I use computational chemistry to predict reaction outcomes for HCFC-234da?
A8: Yes, computational modeling can be a powerful tool to predict reaction pathways, transition states, and the relative stability of potential products. This can help in prioritizing experimental conditions and understanding unexpected results.
Q9: Where can I find more specific information on the reactivity of HCFC-234da?
A9: Given the limited public data, a thorough search of the patent literature may reveal industrial processes or applications involving HCFC-234da or closely related molecules. Additionally, investigating the chemistry of other polyhalogenated propanes can provide valuable insights.
References
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Fluorocarbons. [Link]
-
Issuu. (n.d.). Safe handling when working with refrigerants. [Link]
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Quora. (2014). Why do fluorocarbons have such potent chronic toxicity concerns despite the great stability of the C-F bond?. [Link]
-
Wikipedia. (n.d.). Fluorocarbon. [Link]
-
Chemical Science (RSC Publishing). (n.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. [Link]
-
Scribd. (n.d.). HFC Handling and Safety Guidelines. [Link]
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NIH National Center for Biotechnology Information. (2023). Fluorides and Fluorocarbons Toxicity. [Link]
-
ACS Publications - American Chemical Society. (n.d.). Perspective on Fluorocarbon Chemistry. [Link]
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Connect Civils - RAJ RAS. (n.d.). Depletion of the ozone layer. [Link]
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Beilstein Journals. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. [Link]
-
Science.gov. (n.d.). hydrochlorofluorocarbons hcfcs hydrofluorocarbons: Topics. [Link]
-
PubChem. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. [Link]
-
ResearchGate. (n.d.). Chemisorption and Tribochemical Reaction Mechanisms of HFC134a on Nascent Ceramic Surfaces. [Link]
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Wikipedia. (n.d.). 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. [Link]
-
Government of Alberta. (n.d.). Health and Safety Issues Associated with the Refrigerant HCFC-123 (R-123). [Link]
-
Beilstein Journals. (2020). Supporting Information for: Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. [Link]
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Phenomenex. (n.d.). Troubleshooting Guide. [Link]
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Carbon Containment Lab. (2023). Recovery and Destruction of Hydrofluorocarbon Refrigerant Gases in Article 5 Countries. [Link]
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YouTube. (2017). Organic Chemistry Reaction Mechanism Pattern Examples. [Link]
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Technical Support Center: Navigating Pressure and Temperature in Reactions with 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-244fa)
Welcome to the technical support center for handling 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-244fa). This guide is designed for our valued community of researchers, scientists, and drug development professionals. My objective is to provide you with not just protocols, but the underlying scientific principles to empower you to manage pressure and temperature with expertise and safety. The information herein is synthesized from established safety data, material science, and reaction chemistry to ensure trustworthiness and authority in your experimental work.
Core Concepts: Understanding HCFC-244fa
This compound, also known as HCFC-244fa, is a hydrochlorofluorocarbon.[1][2][3] Its unique combination of chlorine and fluorine atoms on a propane backbone gives it specific chemical and physical properties that must be carefully managed in a laboratory setting. Before we delve into troubleshooting, let's establish a baseline understanding of the compound.
Physical and Chemical Properties
A thorough grasp of HCFC-244fa's properties is the foundation of safe and effective reaction design.
| Property | Value | Source |
| Chemical Formula | C₃H₂Cl₂F₄ | [2][4] |
| Molecular Weight | 184.95 g/mol | [2][4] |
| Appearance | Colorless liquid/gas | [5] |
| Boiling Point | Approximately 42.2°C | [6] |
| Hazards | Causes skin, eye, and respiratory irritation. | [5][7] |
Note: The boiling point is close to that of related compounds, indicating it is a volatile substance that requires careful handling to control vapor pressure.[6]
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the practical application of HCFC-244fa.
General Handling and Safety
Q1: What are the primary safety hazards I should be aware of when working with HCFC-244fa?
A1: HCFC-244fa is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[7] High concentrations of its vapor can displace oxygen, leading to dizziness, unconsciousness, and potentially asphyxiation.[5][8] It is crucial to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
Q2: What are the recommended storage conditions for HCFC-244fa?
A2: Store HCFC-244fa in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8][9] The storage temperature should not exceed 40°C.[9] Keep containers tightly sealed to prevent the release of vapors. It is incompatible with strong bases and strong oxidizing agents, so it should be stored separately from these chemicals.[7]
Pressure Management in Reactions
Q3: How does the vapor pressure of HCFC-244fa behave with temperature changes?
A3: Like most volatile compounds, the vapor pressure of HCFC-244fa increases significantly with temperature. This relationship is critical to understand, especially in closed-system reactions. As the reaction mixture is heated, the vapor pressure of HCFC-244fa will contribute to the total pressure within the vessel. Failure to account for this can lead to dangerous over-pressurization. The Clausius-Clapeyron equation provides a mathematical description of this relationship, which underscores the need for precise temperature control to manage pressure.[10]
Q4: What are the risks associated with over-pressurization, and how can I mitigate them?
A4: Over-pressurization of a reaction vessel is a serious safety hazard that can lead to a catastrophic failure of the equipment, resulting in an uncontrolled release of hazardous materials and potential explosions. To mitigate this risk, all reactions should be conducted in appropriately rated pressure vessels equipped with safety features such as pressure relief valves and rupture discs. Continuous pressure monitoring is mandatory. Always calculate the expected pressure increase from all components at the desired reaction temperature before starting an experiment.
Temperature Management and Thermal Stability
Q5: What is the thermal stability of HCFC-244fa, and what happens if it decomposes?
A5: HCFC-244fa is stable under normal storage and handling conditions.[7] However, it can decompose at elevated temperatures, especially in the presence of certain metals or contaminants. Thermal decomposition of chlorofluorocarbons can produce highly toxic and corrosive byproducts, including hydrogen fluoride (HF), hydrogen chloride (HCl), and carbonyl halides.[8][11] These decomposition products can cause severe respiratory damage and corrode equipment.[11]
Q6: What are the signs of thermal decomposition, and how can it be prevented?
A6: The primary indicators of thermal decomposition are an unexpected and rapid increase in pressure and temperature, discoloration of the reaction mixture, and the potential for off-gassing of sharp, acidic fumes. Prevention is key and relies on several factors:
-
Precise Temperature Control: Use a reliable temperature control system with safeguards to prevent overheating.
-
Avoid Hot Spots: Ensure uniform heating of the reaction vessel.
-
Material Compatibility: Use reactors made of materials that do not catalyze decomposition.
-
Purity of Reagents: Ensure all reagents are free from contaminants that could lower the decomposition temperature.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue: Unexpected Pressure Spike
Q: My reaction is exhibiting a rapid and unexpected increase in pressure. What are the likely causes and what should I do?
A: An unexpected pressure spike is a critical event that requires immediate and cautious action. The potential causes are, in order of severity:
-
Runaway Reaction/Thermal Decomposition: The most dangerous cause. The reaction rate is accelerating uncontrollably, generating excess heat and gaseous byproducts. This can be initiated by exceeding a critical temperature threshold.
-
Side Reaction: An unintended chemical reaction may be occurring that produces gaseous byproducts.
-
Loss of Temperature Control: A failure in the heating system may be causing the vessel to overheat, leading to an increase in vapor pressure.
Immediate Actions:
-
Immediately cease heating and initiate emergency cooling of the reactor.
-
If the pressure continues to rise and approaches the vessel's safety limit, evacuate the area and follow your institution's emergency procedures.
-
Do not attempt to vent the system manually unless you are certain it is not a runaway reaction and you have a safe and contained method for doing so.
Post-Incident Analysis:
-
Carefully review your reaction parameters, especially the temperature profile.
-
Analyze the headspace gas and final reaction mixture for byproducts of decomposition or side reactions.
-
Inspect your temperature control and pressure monitoring equipment for malfunctions.
Issue: Low Product Yield and Impurity Formation
Q: My reaction is resulting in a low yield of the desired product and the formation of several impurities. How can temperature and pressure management help?
A: This is a common challenge in chemical synthesis. Temperature and pressure are critical parameters that influence not only the rate of the desired reaction but also the rates of competing side reactions.
-
Dehydrohalogenation: At elevated temperatures or in the presence of basic impurities, HCFC-244fa can undergo dehydrochlorination or dehydrofluorination to form unsaturated olefinic compounds.[12] This is a common side reaction for many halogenated alkanes.
-
Isomerization: High temperatures can sometimes provide enough energy to cause rearrangement of the molecule, leading to the formation of isomers.[13]
Optimization Strategy:
-
Lower the Reaction Temperature: Often, side reactions have a higher activation energy than the desired reaction. Lowering the temperature can significantly reduce the rate of these side reactions while only moderately affecting the desired transformation.
-
Control Residence Time: Monitor the reaction progress over time. Prolonged reaction times, even at optimal temperatures, can lead to the formation of degradation products.
-
Pressure Control (for gas-phase reactions): In gas-phase reactions, pressure can influence reaction equilibrium. For reactions that produce more moles of gas, lower pressures can favor product formation.[12]
Experimental Protocols & Visualizations
To illustrate these principles, let's consider a hypothetical dehydrochlorination reaction.
Example Protocol: Controlled Dehydrochlorination of HCFC-244fa
Objective: To synthesize a tetrafluoropropene isomer from HCFC-244fa using a chemical base.
-
Vessel Preparation: Use a pressure-rated reactor made of a compatible material (e.g., Hastelloy C-276). Ensure the vessel is clean and dry. Equip the reactor with a calibrated pressure transducer, a thermocouple, a mechanical stirrer, and a pressure relief valve.
-
Charging Reagents: Charge the reactor with the solvent and the base under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0-5°C.
-
Substrate Addition: Slowly add HCFC-244fa to the cooled mixture. The addition should be done at a rate that allows for efficient heat dissipation and prevents a significant temperature increase.
-
Controlled Heating: Once the addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 50°C). The heating rate should be controlled to ensure the pressure does not exceed the predetermined safety limit.
-
Reaction Monitoring: Continuously monitor the temperature and pressure. A stable pressure reading (after an initial increase due to vapor pressure) is indicative of a controlled reaction. A steadily increasing pressure may signal a gas-producing side reaction or decomposition.
-
Work-up: After the reaction is complete (as determined by an appropriate analytical method like GC), cool the reactor to room temperature before carefully venting any excess pressure to a scrubbing system.
Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making workflow for addressing an unexpected pressure increase.
Caption: Troubleshooting workflow for an unexpected pressure increase.
Visualization of Hazard Relationships
This diagram shows the relationship between increasing temperature and the associated risks.
Caption: Relationship between temperature and reaction hazards.
Material Compatibility
The choice of materials for your reactor, seals, and transfer lines is critical to prevent corrosion and catalytic decomposition.
| Material Class | Compatible | Use with Caution | Not Recommended |
| Metals | Stainless Steel (304, 316), Hastelloy C-276, Aluminum, Copper, Brass, Bronze | - | Active metals (e.g., Sodium, Potassium) |
| Plastics | PTFE, PVDF | Polypropylene (GFRPP) | PVC |
| Elastomers | Buna-N, EPDM | - | Fluoropolymers (e.g., Viton®), Neoprene, Natural Rubber |
This table is a general guide. Compatibility can be affected by temperature, pressure, and the presence of other chemicals. Always consult a detailed chemical compatibility chart and consider testing materials under your specific experimental conditions.[14][15][16]
References
-
Farnell. (2012). Material Safety Data Sheet - Contact Cleaner II. Retrieved from [Link]
- Cosutin Industrial CO., Limited. (n.d.). Material Safety Data Sheet - HFC 245fa.
-
Piirilä, P., Espo, T., Pfäffli, P., Riihimäki, V., Wolff, H., & Nordman, H. (2003). Prolonged respiratory symptoms caused by thermal degradation products of freons. Scandinavian Journal of Work, Environment & Health, 29(1), 71-77. Retrieved from [Link]
-
Daikin Chemicals. (2021). Safety Data Sheet - CREARD R-448A. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Propane, 3-chloro-1,1,1,3-tetrafluoro- (HCFC-244fa). Substance Registry Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782308, this compound. Retrieved from [Link]
-
Airgas. (2018). Safety Data Sheet - Flammable Liquid Mixture. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Thermodynamic analysis of synthesis of 2,3,3,3-tetrafluoropropene by dehydrochlorination of 2-chloro-1,1,1,2-tetrafluoropropane. ResearchGate. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). ICSC 1776 - 2,3,3,3-TETRAFLUOROPROPENE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782294, 3-Chloro-1,1,1,3-tetrafluoropropane. Retrieved from [Link]
- Kontomaris, K. (2018). Separation of (Z)-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(Z)) and 1-chloro-1,3,3,3-tetrafluoropropane (HCFC-244fa) by adding a third component. (WO2018044787A1). Google Patents.
-
Toida, K., et al. (2014). Thermal Decomposition of Lower-GWP Refrigerants. Purdue e-Pubs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA NEVIS. Retrieved from [Link]
-
Purdue University. (n.d.). Thermal Decomposition of Lower-GWP Refrigerants. Retrieved from [Link]
-
LookChem. (n.d.). Cas 421-73-8, 2-Chloro-1,1,1,2-tetrafluoropropane. Retrieved from [Link]
-
Ratanaphruks, K., Tufts, M. W., Ng, A. S., & Smith, N. D. (1996). Material Compatibility Evaluations of HFC-245ca, HFC-245fa, HFE-125, HFC-236ea, and HFC-236fa. EPA NEVIS. Retrieved from [Link]
- Van Der Puy, M., & Eibeck, R. E. (2011). Process for the preparation of 1,1,1,2,3-pentachloropropane. (U.S. Patent No. US 7,909,969 B2). Google Patents.
-
Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
- Papanastasiou, D. K., et al. (2018). HCFC-244fa Data Sheet.
- Elsheikh, M. A. (2020). Compositions and methods for an integrated 2,3,3,3-tetrafluoropropene manufacturing process. (WO2020014130A1). Google Patents.
-
Wang, X., & Liu, H. (2012). Measurement and correlation of saturated vapor pressure of 1,1,1-trifluoro-2,3-dichloropropane. ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Side reactions and byproducts of 1,3-Dichloro-1,1,2-trifluoropropane.
-
Pearson. (n.d.). McMurry 8th Edition Ch 11 Problem 36. Retrieved from [Link]
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- 6. WO2018044787A1 - SEPARATION OF (Z)-1-CHLORO-3,3,3-TRIFLUOROPROPENE (HCFO-1233zd(Z)) AND 1-CHLORO-1,3,3,3-TETRAFLUOROPROPANE (HCFC-244fa) BY ADDING A THIRD COMPONENT - Google Patents [patents.google.com]
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identifying and removing impurities from HCFC-234da
Welcome to the technical support center for the identification and removal of impurities from 1,1,1,2-tetrachloro-2,2-difluoroethane (HCFC-234da). This guide is designed for researchers, scientists, and drug development professionals who require high-purity HCFC-234da for their work. We will explore the common challenges encountered during purification and provide robust, field-proven methodologies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is HCFC-234da and what are its key physical properties?
A1: HCFC-234da is the asymmetrical isomer of tetrachlorodifluoroethane, with the chemical formula CCl₃CClF₂. It is a hydrochlorofluorocarbon. Understanding its physical properties is critical for designing purification strategies. It is a colorless solid at room temperature with a slight, ether-like odor.[1]
Q2: What are the most common impurities I should expect in a raw sample of HCFC-234da?
A2: Impurities in HCFC-234da are typically related to its synthesis. Common manufacturing routes involve the chlorination of fluoro-olefins or the fluorination of chlorinated alkanes.[2][3][4] This leads to a predictable profile of potential contaminants.
-
Isomeric Impurities: The most challenging impurity is its symmetrical isomer, 1,1,2,2-tetrachloro-1,2-difluoroethane (HCFC-234), which has a very close boiling point of 92.8 °C.[5]
-
Unreacted Starting Materials: Depending on the synthesis route, you may find unreacted precursors like 1,1-dichloro-2,2-difluoroethene, hexachloroethane, or perchloroethylene.[3][4]
-
Reaction Byproducts: Incomplete or over-reactions can lead to other halogenated ethanes with varying degrees of chlorination and fluorination (e.g., trichlorotrifluoroethane).[2]
-
Residual Solvents & Reagents: Acidic residues like hydrogen fluoride (HF) or hydrogen chloride (HCl) may be present if not properly neutralized. Solvents used during synthesis or workup, such as methanol, can also be found in trace amounts.[4][6]
Q3: Which analytical technique is best for identifying and quantifying these impurities?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for both identifying and quantifying volatile and semi-volatile impurities in HCFC-234da.[7]
-
Expertise & Causality: Gas Chromatography (GC) separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column.[8] The mass spectrometer (MS) then fragments the individual components as they elute from the column, providing a unique mass spectrum or "fingerprint" for each compound, which allows for positive identification. For quantification, a detector like a Flame Ionization Detector (FID) or the MS itself can be used with appropriate calibration standards.[9]
Q4: Can I use simple distillation to purify HCFC-234da?
A4: No, simple distillation is ineffective for purifying HCFC-234da, primarily due to the presence of its symmetrical isomer, HCFC-234. The boiling points of HCFC-234da (91.5 °C) and HCFC-234 (92.8 °C) differ by only 1.3 °C.[2][5] Such a small difference requires a more efficient separation technique. Fractional distillation is the appropriate method, as it provides multiple successive distillation cycles (theoretical plates) within a single apparatus, enabling the separation of liquids with very close boiling points.[10][11][12]
Impurity Identification Workflow
The following diagram outlines the logical workflow for analyzing a sample of HCFC-234da to identify and quantify impurities before proceeding with purification.
Caption: Workflow for Impurity Analysis of HCFC-234da.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis and purification of HCFC-234da.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor peak separation in GC, especially for two major peaks. | 1. Co-elution of Isomers: The two main peaks are likely HCFC-234da and its isomer HCFC-234 due to their very close boiling points.[2][5] 2. Inappropriate GC Column: The column phase may not be optimal for separating halogenated hydrocarbons. 3. Incorrect Temperature Program: The oven temperature ramp rate may be too fast. | 1. Optimize GC Method: Use a long capillary column (e.g., 60m) with a mid-polarity phase (like a 624-type or WAX-type) designed for volatile organics.[9] 2. Lower Ramp Rate: Decrease the oven temperature ramp rate (e.g., to 2-5 °C/min) to improve resolution.[13] 3. Confirm with MS: Use the mass spectrometer to confirm if the two peaks are indeed isomers (they will have the same molecular ion but may have slightly different fragmentation patterns). |
| Broad or tailing peaks in the chromatogram. | 1. Active Sites in GC System: Impurities or degradation products can create active sites in the injector liner or column. 2. Sample Overload: Injecting too concentrated a sample. 3. Acidic Impurities: Presence of residual HF or HCl can interact with the column. | 1. System Maintenance: Replace the injector liner and septum. Trim the first few centimeters of the GC column. 2. Dilute Sample: Prepare a more dilute sample for injection. 3. Pre-purification Wash: Before analytical injection, wash a bulk sample with a dilute sodium bicarbonate solution, dry it thoroughly, and then take an aliquot for analysis. |
| Fractional distillation yields poor separation. | 1. Insufficient Theoretical Plates: The fractionating column is too short or inefficient for this separation.[11] 2. Distillation Rate Too High: Heating too quickly causes ascending vapors and descending condensate (reflux) to not reach equilibrium. 3. Poor Insulation: Heat loss from the column reduces efficiency. | 1. Use a High-Efficiency Column: Employ a packed column (e.g., Vigreux, Raschig rings) of sufficient length (e.g., >50 cm). 2. Slow and Steady Heating: Heat the distillation flask slowly to establish a gradual temperature gradient up the column. Aim for a takeoff rate of 1-2 drops per second.[11] 3. Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process. |
| Product is acidic after distillation. | Carryover of Acidic Impurities: Volatile acids like HCl or HF can co-distill with the product. | Caustic Wash: After distillation, wash the collected product with a dilute (1-2%) solution of sodium bicarbonate or sodium hydroxide, followed by a wash with deionized water. Ensure the product is thoroughly dried over a suitable drying agent (e.g., anhydrous MgSO₄ or molecular sieves) before storage. |
Summary of Potential Impurities
The table below summarizes likely impurities, their origin, and their boiling points, which is critical for planning purification.
| Impurity | IUPAC Name | Likely Source | Boiling Point (°C) | Separation Challenge |
| HCFC-234 | 1,1,2,2-Tetrachloro-1,2-difluoroethane | Isomerization during synthesis | 92.8[5] | Very High: Boiling point difference is only 1.3 °C. Requires high-efficiency fractional distillation. |
| CFC-112a | 1,1,1,2-Tetrachloro-2,2-difluoroethane | (This is HCFC-234da) | 91.5[1][2] | N/A (Product) |
| Precursor | 1,1-dichloro-2,2-difluoroethene | Unreacted starting material | 17[6] | Low: Easily removed by distillation as a low-boiling fraction. |
| Precursor | Hexachloroethane | Unreacted starting material | 187 (sublimes) | Low: Easily removed by distillation as a high-boiling residue. |
| Byproduct | Trichlorotrifluoroethane (isomers) | Over-fluorination/rearrangement | ~47 | Low: Easily removed by distillation as a low-boiling fraction. |
| Solvent | Methanol | Reaction/Quenching solvent | 64.7 | Moderate: Can be removed by distillation, but a water wash is more effective. |
| Reagent | Hydrogen Fluoride (HF) | Unreacted fluorinating agent | 19.5 | High (Corrosivity): Must be neutralized with a basic wash before distillation to prevent equipment damage. |
Experimental Protocols
Protocol 1: Impurity Identification by Headspace GC-MS
This protocol provides a validated method for identifying volatile impurities in your HCFC-234da sample.
Rationale: Headspace analysis is ideal as it samples the vapor phase in equilibrium with the sample, avoiding the injection of non-volatile contaminants into the GC system. The MS detector provides definitive identification.[14]
Materials:
-
20 mL headspace vials with PTFE-lined septa
-
Gas-tight syringe
-
GC-MS system with a headspace autosampler
-
GC column: Agilent J&W DB-624 or similar (30-60m x 0.25mm x 1.4µm)
-
High-purity helium carrier gas
Procedure:
-
Sample Preparation: Place approximately 20-50 mg of the solid HCFC-234da sample into a 20 mL headspace vial. If the sample is liquid, use 10-20 µL. Immediately seal the vial.
-
Headspace Incubation: Place the vial in the headspace autosampler. Equilibrate the sample at 90°C for 30-45 minutes with agitation.[14] This ensures volatile and semi-volatile impurities partition into the gas phase.
-
Injection: Program the autosampler to inject 1 mL of the headspace gas into the GC inlet. Use a split injection with a ratio of approximately 20:1 to avoid overloading the detector.
-
GC Separation:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40°C and hold for 4 minutes. Ramp at 8°C/min to 240°C and hold for 5 minutes.[13] This program separates highly volatile components first, followed by the main product and less volatile impurities.
-
-
MS Detection:
-
Transfer Line Temperature: 260°C
-
Ion Source Temperature: 230°C
-
Scan Range: 35-350 amu.
-
Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Integrate the peaks in the resulting total ion chromatogram (TIC). Identify each peak by comparing its mass spectrum against a reference library (e.g., NIST).
Protocol 2: Purification by Fractional Distillation
This protocol describes the separation of HCFC-234da from its close-boiling isomer and other impurities.
Rationale: A fractionating column provides a large surface area for repeated vaporization-condensation cycles, allowing for the separation of components with boiling points that differ by less than 25 °C.[12]
Materials:
-
Round-bottom flask (sized so the material fills it to about half)
-
Heating mantle
-
Magnetic stir bar
-
Fractionating column (Vigreux or packed, ≥50 cm)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Glass wool or aluminum foil for insulation
Procedure:
-
Pre-Treatment (if necessary): If acidic impurities are suspected from the GC-MS analysis, first dissolve the raw material in a suitable solvent (e.g., dichloromethane), wash with a 5% sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent via rotary evaporation before proceeding.
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[11]
-
Charge the Flask: Add the crude HCFC-234da and a magnetic stir bar to the round-bottom flask.
-
Insulate: Wrap the fractionating column and distillation head with glass wool or foil to minimize heat loss.
-
Begin Heating: Turn on the condenser cooling water. Begin heating the flask gently with the heating mantle while stirring.
-
Establish Reflux: Watch as the condensation ring slowly rises up the column. Allow the system to reflux (condensate returning to the pot) for at least 30-60 minutes after the vapor reaches the top of the column. This step is crucial for establishing the vapor-liquid equilibrium and achieving good separation.
-
Collect Fractions:
-
Forerun: Slowly begin collecting the first fraction (the "forerun"). This will contain any low-boiling impurities (e.g., residual solvents, precursor molecules). The temperature should be unstable and below the boiling point of the main product.
-
Main Fraction: Once the head temperature stabilizes at or near 91.5 °C, switch to a new receiving flask. Collect the main fraction while the temperature remains constant. This is your purified HCFC-234da.
-
Final Fraction/Residue: If the temperature begins to rise significantly above 92-93 °C, it indicates the higher-boiling isomer (HCFC-234) is starting to distill. Stop the distillation or collect this fraction in a separate flask. Do not distill to dryness.
-
-
Analysis: Analyze the collected main fraction by GC-MS using Protocol 1 to confirm its purity.
Purification and Quality Control Logic
The following diagram illustrates the decision-making process during the purification workflow.
Caption: Decision logic for the purification of HCFC-234da.
References
-
1,1-dichloro-2,2-difluoroethylene - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
A Process For Preparation Of 1,1,1,2 Tetrachlorodifluoroethane . Quick Company. [Link]
-
HCFC-234aa . NASA JPL. [Link]
-
Detailed steps for the detection of halogenated hydrocarbons in surface water . Info. [Link]
-
Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather . ResearchGate. [Link]
-
GC- MS Analysis of Halocarbons in the Environment | Request PDF . ResearchGate. [Link]
-
C2 - Analysis of halogenated hydrocarbons in hydrocarbon/water matrix . LabRulez GCMS. [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water . Agilent. [Link]
-
Tetrachloro-1,1-difluoroethane . Wikipedia. [Link]
-
Fractional Distillation . HowStuffWorks. [Link]
-
What is Fractional Distillation? . The Chemistry Blog. [Link]
- Preparation method of 1,1-difluoro-2-chloroethane.
-
Purification: Fractional Distillation . University of Rochester Department of Chemistry. [Link]
-
Fractional distillation . Wikipedia. [Link]
-
Tetrachloro-1,2-difluoroethane . Wikipedia. [Link]
-
Potential technologies for collection and destruction of CFCs, halons, and related compounds . EPA NEPAL. [Link]
-
1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl2FCCCl2F | CID 6427 . PubChem. [Link]
-
1,1,1,2-Tetrachloro-2,2-difluoroethane | ClF2CCCl3 | CID 6426 . PubChem. [Link]
-
5.3: Fractional Distillation . Chemistry LibreTexts. [Link]
-
Ethane, 1,1,1,2-tetrachloro-2,2-difluoro- . NIST WebBook. [Link]
-
Chlorofluorocarbon . Wikipedia. [Link]
-
Hcfc-22 cfc-12 | C2HCl3F4 | CID 17911091 . PubChem. [Link]
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Technical Support Center: Addressing Corrosion with 2,3-Dichloro-1,1,1,3-tetrafluoropropane
Welcome to the technical support center for 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da). This resource is designed for our valued partners in research, science, and drug development. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to ensure the integrity of your experiments and the longevity of your equipment when working with this fluorinated propane derivative. Please note that while specific corrosion data for this compound is not extensively documented in publicly available literature, the guidance provided herein is based on established principles of halogenated hydrocarbon chemistry and material science.
I. Understanding the Corrosion Potential of this compound
Halogenated hydrocarbons, as a class of compounds, are not inherently corrosive in their pure, anhydrous state.[1] However, their stability can be compromised under certain conditions, leading to the generation of corrosive byproducts. The primary mechanisms of concern are hydrolysis and thermal decomposition.
-
Hydrolysis: In the presence of water, halogenated hydrocarbons can slowly hydrolyze to form hydrochloric acid (HCl) and hydrofluoric acid (HF).[2][3] These acids are highly corrosive to many common laboratory materials, particularly metals.
-
Thermal Decomposition: Elevated temperatures can cause the breakdown of this compound, potentially liberating acidic species such as HCl and HF.[4][5] The presence of certain metals can catalyze this decomposition.
It is the formation of these acidic byproducts, rather than the compound itself, that poses the most significant corrosion risk.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, with a focus on identifying and mitigating corrosion-related problems.
Issue 1: Unexpected Discoloration or Etching of Metallic Components
Symptoms:
-
You observe a rainbow sheen, pitting, or a frosted appearance on stainless steel, aluminum, or copper components after exposure to this compound.
-
There is a noticeable loss of material from metallic surfaces.
Root Cause Analysis:
This is a strong indicator of acid formation. The presence of moisture in your solvent or experimental setup is the most likely culprit, leading to hydrolysis. Alternatively, localized heating could be causing thermal decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for metallic corrosion.
Mitigation and Prevention:
-
Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous grades of this compound. Dry all glassware and apparatus thoroughly in an oven and cool under a stream of dry, inert gas (e.g., nitrogen or argon) before use.
-
Temperature Control: Avoid excessive heating. If your protocol requires elevated temperatures, ensure uniform heating and consider using an oil bath or a heating mantle with a temperature controller.
-
Passivation: For stainless steel components, consider a passivation treatment with a mild oxidizing acid, such as nitric acid, to enhance the protective oxide layer.
-
Material Selection: If corrosion persists, you may need to switch to more resistant materials.
Issue 2: Degradation of Polymeric Seals and Tubing
Symptoms:
-
Elastomeric O-rings become swollen, brittle, or cracked.
-
Polymer tubing appears discolored, crazed, or has lost its flexibility.
Root Cause Analysis:
Polymers can be susceptible to attack by halogenated hydrocarbons through several mechanisms, including swelling, dissolution, and chemical reaction.[6] The compatibility of a polymer with a specific solvent is highly dependent on its chemical structure.
Troubleshooting Steps:
-
Consult a Chemical Compatibility Chart: Cross-reference the polymer type with chlorinated and fluorinated solvents. While data for this compound may not be available, information on similar compounds can provide a good starting point.
-
Perform an Immersion Test: As a definitive measure, immerse a small sample of the polymer in this compound at the intended operating temperature for a period of 24-48 hours. Observe for any changes in weight, dimensions, or physical properties.
Material Recommendations:
| Polymer Family | General Compatibility with Halogenated Hydrocarbons |
| Fluoropolymers (e.g., PTFE, FEP, PFA) | Excellent resistance to a wide range of chemicals, including chlorinated and fluorinated hydrocarbons.[7] |
| Perfluoroelastomers (FFKM) | Excellent chemical and thermal stability. |
| Polyvinylidene Fluoride (PVDF) | Good resistance to halogens and many organic solvents.[7] |
| Nitrile (Buna-N) | Generally not recommended for use with chlorinated hydrocarbons.[8] |
| EPDM | Susceptible to attack by oils and chlorinated solvents.[9] |
III. Frequently Asked Questions (FAQs)
Q1: Is this compound corrosive to stainless steel?
In its pure, dry state, it is not expected to be corrosive to stainless steel. However, in the presence of moisture, it can hydrolyze to form corrosive acids.[2] Therefore, maintaining anhydrous conditions is critical. For applications with a higher risk of moisture ingress, consider using more corrosion-resistant alloys.
Q2: What is the best way to store this compound to prevent corrosion of the container?
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. The container material should be compatible with halogenated hydrocarbons. Glass or fluoropolymer-lined containers are generally suitable.
Q3: Can I use aluminum fittings with this compound?
Caution is advised. While aluminum forms a protective oxide layer, it is susceptible to attack by both acidic and alkaline conditions.[10] The potential for hydrolysis and acid formation makes aluminum a less-than-ideal choice, especially in the presence of moisture.[11][12]
Q4: How does temperature affect the corrosivity of this compound?
Higher temperatures can accelerate both the rate of hydrolysis and thermal decomposition, leading to a more rapid formation of corrosive byproducts.[4][5] Adhere to the recommended temperature limits for your specific application.
Q5: Are there any non-metallic materials that are completely resistant to this compound?
Fluoropolymers such as PTFE, FEP, and PFA offer excellent chemical resistance to a broad range of chemicals, including halogenated hydrocarbons, and are often the materials of choice for seals, gaskets, and tubing in aggressive chemical environments.[7]
IV. Experimental Protocols
Protocol 1: Material Compatibility Immersion Test
This protocol provides a standardized method for evaluating the compatibility of a material with this compound.
Materials:
-
Test coupons of the material (e.g., stainless steel 316, aluminum 6061, PTFE, Viton®).
-
This compound (anhydrous grade).
-
Glass vials with PTFE-lined caps.
-
Analytical balance.
-
Calipers.
-
Oven.
Procedure:
-
Clean the test coupons with a suitable solvent (e.g., acetone, isopropanol) and dry them thoroughly in an oven at 105°C for 1 hour.
-
Allow the coupons to cool to room temperature in a desiccator.
-
Measure and record the initial weight and dimensions of each coupon.
-
Place each coupon in a separate glass vial.
-
Add enough this compound to completely submerge the coupon.
-
Seal the vials tightly with PTFE-lined caps.
-
Place the vials in a location that simulates the intended experimental conditions (temperature and duration).
-
After the exposure period, carefully remove the coupons, rinse them with a clean solvent, and dry them.
-
Re-measure the weight and dimensions of the coupons and inspect them for any signs of corrosion or degradation.
Data Analysis:
-
Calculate the change in weight and dimensions.
-
Visually assess for pitting, discoloration, swelling, or embrittlement.
V. Logical Relationships
The following diagram illustrates the relationship between the purity of this compound and the potential for corrosion.
Caption: Factors leading to corrosion.
By understanding these fundamental principles and implementing the recommended best practices, you can significantly mitigate the risk of corrosion when working with this compound, ensuring the accuracy of your results and the longevity of your laboratory equipment.
References
-
M Barnwell Services. (n.d.). Material Compatibility Chart. Retrieved from [Link]
-
De Forest, W. S. (1975). Corrosion of aluminum alloys by chlorinated hydrocarbon/methanol mixtures. NASA. Retrieved from [Link]
-
Chemline Plastics. (n.d.). CHEMICAL RESISTANCE GUIDE. Retrieved from [Link]
- Wolfe, N. L. (1991). Transformations of Halogenated Hydrocarbons: Hydrolysis and Redox Processes. U.S. Environmental Protection Agency.
-
AMPP. (1970). Corrosion of Copper in Fluorochemical Liquid Coolants. Retrieved from [Link]
-
Sinerges. (n.d.). CHEMICAL RESISTANCE OF ALUMINIUM. Retrieved from [Link]
-
The Rubber Group. (n.d.). Chemical-Compatibility.pdf. Retrieved from [Link]
- Zatkalíková, V., Markovičová, L., & Oravcová, M. (2014). THE EFFECT OF FLUORIDE ON CORROSION BEHAVIOUR OF AUSTENITIC STAINLESS STEEL. MMT CONGRESS.
-
Aluminium Federation. (n.d.). Aluminium and Corrosion. Retrieved from [Link]
-
Gilson Engineering Sales. (n.d.). Chemical Resistance Guide. Retrieved from [Link]
-
Copper Development Association. (n.d.). Copper Metals Exceptional Resistance to Corrosion. Retrieved from [Link]
- ASM International. (2020). Corrosion of Polymer (Plastic)
-
Parr Instrument Company. (n.d.). Corrosion Resistance of Series 300 Stainless Steel. Retrieved from [Link]
-
Total Materia. (2001). corrosion off copper and copper alloys. Retrieved from [Link]
-
Sly Inc. (n.d.). Chemical Compatibility of Fabrics with Common Chemicals. Retrieved from [Link]
-
Scribd. (n.d.). Material Compatibility. Retrieved from [Link]
-
Finishing.com. (n.d.). What are the effects of chlorides and fluorides on 316 Stainless Steel?. Retrieved from [Link]
- Google Patents. (n.d.). US4125593A - Combustion of halogenated hydrocarbons.
-
Total Materia. (n.d.). Corrosion Behavior of Aluminum in Chloride Mediums. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). CORROSION-RESISTANCE OF MATERIALS IN THE AGGRESSIVE MEDIA OF CHEMICAL PROCESSES. Retrieved from [Link]
-
The Kendall Group. (n.d.). CHEMICAL RESISTANCE GUIDE. Retrieved from [Link]
-
Matsugi, A., & Takahashi, K. (2017). Thermal Decomposition of 2,3,3,3- and trans-1,3,3,3-Tetrafluoropropenes. The Journal of Physical Chemistry A, 121(26), 4881–4890. [Link]
-
NC DOL. (n.d.). Halogenated Hydrocarbons. Retrieved from [Link]
-
British Stainless Steel Association. (n.d.). Selection of stainless steels for handling chlorine (Cl2) and chlorine dioxide (ClO2). Retrieved from [Link]
-
Austral Wright Metals. (n.d.). Copper Alloys Corrosion Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1991). Transformations of Halogenated Hydrocarbons: Hydrolysis and Redox Processes (Research Brief). Retrieved from [Link]
-
ResearchGate. (2019). Corrosion performance of aluminium alloys in chloride medium. Retrieved from [Link]
-
Copper.org. (n.d.). Corrosion Resistance. Retrieved from [Link]
-
Guanyu Tube. (n.d.). Selection of Stainless Steel Corrosion Resistance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1981). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Retrieved from [Link]
Sources
- 1. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Thermal Decomposition of 2,3,3,3- and trans-1,3,3,3-Tetrafluoropropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 12. corrosion aluminum in chloride mediums | Total Materia [totalmateria.com]
Technical Support Center: Analysis of 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234ca)
Welcome to the technical support center for the analysis of 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234ca). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the expertise to perform accurate and reliable analysis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of HCFC-234ca.
Q1: What is this compound?
This compound, also known as HCFC-234ca, is a hydrochlorofluorocarbon. Its chemical formula is C₃H₂Cl₂F₄, and it has a molecular weight of approximately 184.95 g/mol .[1][2] Its CAS number is 146916-90-7.[1]
Q2: Where can I obtain a calibration standard for this compound?
While a "certified reference material" may be difficult to source, chemical suppliers like Santa Cruz Biotechnology and Matrix Scientific list this compound, which can be used to prepare calibration standards.[3][4] It is crucial to obtain a certificate of analysis to verify the purity of the standard.
Q3: What is the recommended analytical technique for HCFC-234ca?
Gas chromatography (GC) is the most suitable technique for analyzing volatile halogenated hydrocarbons like HCFC-234ca.[5] For sensitive and selective detection, an Electron Capture Detector (ECD) is highly recommended due to the presence of electronegative chlorine and fluorine atoms. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for definitive identification and quantification.
Q4: What type of GC column should I use?
A non-polar or mid-polarity capillary column is generally a good starting point for the analysis of halogenated hydrocarbons. A column with a (5%-phenyl)-methylpolysiloxane stationary phase is a common choice. The selection will ultimately depend on the specific sample matrix and potential interferences.
Q5: What are the key considerations for sample preparation?
For gaseous samples, direct injection using a gas-tight syringe or a gas sampling valve is appropriate. For liquid samples, a headspace or purge-and-trap technique is often employed to extract the volatile HCFC-234ca from the sample matrix.[5] It is important to minimize sample loss due to volatility during preparation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the GC analysis of this compound.
Q: I am observing peak tailing for my HCFC-234ca standard. What could be the cause?
A: Peak tailing for halogenated compounds is often due to active sites in the GC system. Here's a systematic approach to troubleshoot this issue:
-
Check the injector liner: The glass wool and the liner itself can have active silanol groups that interact with your analyte. Try using a deactivated liner.
-
Column contamination: Contaminants at the head of the column can cause peak tailing. Try trimming the first few centimeters of the column.
-
Column degradation: Over time, the stationary phase can degrade, exposing active sites. If the column is old or has been subjected to high temperatures, it may need to be replaced.
-
Improper sample vaporization: Ensure the injector temperature is optimized for the complete and rapid vaporization of your sample.
Q: My retention times are shifting between injections. Why is this happening?
A: Retention time instability can be caused by several factors:
-
Flow rate fluctuations: Check for leaks in the carrier gas line, septum, and column fittings. Ensure your gas flow controller is functioning correctly.[3]
-
Oven temperature instability: Verify that the GC oven temperature is stable and reproducible.
-
Inconsistent injection volume: Use an autosampler for precise and reproducible injections. If injecting manually, ensure a consistent technique.
Q: I am not seeing any peak for my sample, or the response is very low. What should I do?
A: A lack of response or low sensitivity can be frustrating. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for no or low peak response.
Q: My baseline is noisy or drifting. What are the possible causes?
A: A noisy or drifting baseline can interfere with peak integration and reduce sensitivity.
-
Contaminated carrier gas: Ensure high-purity carrier gas and check your gas traps.[4]
-
Column bleed: If the oven temperature is too high for the column, or if the column is old, you may see excessive bleed. Condition the column according to the manufacturer's instructions.[6]
-
Contaminated detector: The detector may need to be cleaned.[4]
-
Leaks: Air leaks in the system can cause baseline noise, especially with an ECD.[4]
Experimental Protocol: GC-ECD Analysis of HCFC-234ca
This protocol provides a starting point for the analysis of this compound. Method optimization will be required for specific applications.
1. Preparation of Calibration Standards
-
Stock Standard: Accurately weigh a known amount of neat this compound and dissolve it in a suitable solvent (e.g., methanol or hexane) in a volumetric flask to prepare a stock standard solution.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard. The concentration range should bracket the expected concentration of the samples.
2. GC-ECD Instrument Setup
The following table provides typical instrument parameters.
| Parameter | Recommended Setting |
| GC Column | (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Injector | Split/Splitless |
| Injector Temp. | 200 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium or Nitrogen (High Purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min |
| Detector | Electron Capture Detector (ECD) |
| Detector Temp. | 300 °C |
| Makeup Gas | Nitrogen or Argon/Methane |
3. Calibration Curve
-
Inject the working standards in triplicate, from the lowest to the highest concentration.
-
Plot the peak area versus the concentration for each standard.
-
Perform a linear regression to obtain the calibration curve and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
4. Sample Analysis
-
Inject the prepared samples.
-
Identify the HCFC-234ca peak based on its retention time compared to the standards.
-
Quantify the concentration of HCFC-234ca in the samples using the calibration curve.
5. Quality Control
-
Inject a solvent blank between samples to check for carryover.
-
Run a mid-level calibration standard periodically (e.g., every 10 samples) to verify instrument stability. The response should be within ±15% of the expected value.
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for the GC-ECD analysis of HCFC-234ca.
References
- Vertex AI Search. (n.d.). TROUBLESHOOTING GUIDE.
- Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
- Scribd. (n.d.). GC Troubleshooting Guide: Common Issues.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Santa Cruz Biotechnology. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
- PNNL. (n.d.). Analytical Method for the Detection of Ozone Depleting Chemicals (ODC) in Commercial Products Using.
- USGS Publications Warehouse. (n.d.). Measurements of HFC-134a and HCFC-22 in groundwater and unsaturated-zone air: implications for HFCs and HCFCs as dating tracers.
- Matrix Scientific. (n.d.). This compound.
Sources
- 1. srd.nist.gov [srd.nist.gov]
- 2. ncrm.org.cn [ncrm.org.cn]
- 3. scbt.com [scbt.com]
- 4. 146916-90-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. Measurements of HFC-134a and HCFC-22 in groundwater and unsaturated-zone air: implications for HFCs and HCFCs as dating tracers [pubs.usgs.gov]
- 6. List of refrigerants - Wikipedia [en.wikipedia.org]
Mitigating Exposure Risks When Handling HCFC-234da: A Technical Support Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on mitigating exposure risks associated with the handling of HCFC-234da (2,3-dichloro-1,1,1,3-tetrafluoropropane). Given the limited publicly available safety data for this specific compound, a conservative approach is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering users to make informed safety decisions in their experimental workflows.
Hazard Assessment of HCFC-234da: An Evidence-Based Approach
Due to the absence of a comprehensive Safety Data Sheet (SDS) for HCFC-234da, we must infer its potential hazards from its chemical structure and data from analogous compounds. HCFC-234da is a hydrochlorofluorocarbon, a class of compounds known to have potential health and environmental effects.
Known Properties of HCFC-234da
| Property | Value | Source |
| Chemical Formula | C₃H₂Cl₂F₄ | PubChem[1] |
| Molecular Weight | 184.95 g/mol | PubChem[1] |
| CAS Number | 146916-90-7 | PubChem[1] |
| Synonyms | This compound | PubChem[1] |
Inferred Hazards from Structurally Similar Compounds
By examining related dichlorotetrafluoro- and dichlorotrifluoro- propanes, we can anticipate the potential hazards of HCFC-234da.
| Analogous Compound | Key Hazards |
| Dichlorotetrafluoroethane | May cause dizziness and loss of concentration. At high levels, can lead to CNS depression and cardiac arrhythmia.[2] |
| 2,3-Dichloro-1,1,1-trifluoropropane | May cause respiratory irritation and drowsiness or dizziness. Harms public health and the environment by destroying ozone in the upper atmosphere.[3] |
| 1,1-Dichloro-1,3,3,3-tetrafluoropropane | May cause respiratory irritation and drowsiness or dizziness.[4] |
Based on this, it is prudent to assume that HCFC-234da may:
-
Act as a central nervous system depressant.
-
Cause respiratory irritation.
-
Pose a risk of cardiac sensitization at high concentrations.
-
Contribute to ozone depletion.
Core Safety Principles for Handling Chemicals of Unknown Toxicity
When specific toxicological data is unavailable, a set of core principles must be adopted to ensure personnel safety.
-
Assume High Toxicity: Treat HCFC-234da with the same precautions as a highly toxic substance.
-
Minimize Exposure: All procedures should be designed to minimize the potential for inhalation, dermal, and eye contact.
-
Work in Controlled Environments: Never handle HCFC-234da on an open bench.
-
Plan for Emergencies: Have a clear and practiced emergency plan for spills, leaks, and personnel exposure.
-
Thorough Documentation: Maintain detailed records of experimental procedures, including quantities of HCFC-234da used and any observed safety incidents.
Engineering Controls: Your First Line of Defense
Engineering controls are the most effective means of mitigating exposure as they are designed to isolate the hazard from the user.
Primary Engineering Controls
-
Chemical Fume Hood: All work with HCFC-234da must be conducted in a certified chemical fume hood. The fume hood provides a physical barrier and ventilation to capture and exhaust vapors.
-
Glove Box: For procedures with a higher risk of aerosol generation or when working with larger quantities, a glove box provides an even higher level of containment.
-
Ventilated Enclosures: For smaller-scale operations, a ventilated enclosure can provide localized exhaust.
Troubleshooting Guide for Engineering Controls
| Issue | Potential Cause | Solution |
| Alarm sounding on fume hood | Low airflow, sash is too high. | Lower the sash to the indicated level. If the alarm persists, cease work and contact facility maintenance. |
| Noticeable odor from the fume hood | Inadequate containment, turbulence. | Ensure the sash is at the proper height. Move all work at least 6 inches inside the hood. Do not block the baffles at the back of the hood. If the odor persists, evacuate the area and report the issue. |
| Visible vapor escaping the hood | Cross-drafts in the lab, improper placement of equipment. | Close lab doors and windows to minimize drafts. Position equipment to allow for smooth airflow within the hood. |
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are primary, appropriate PPE is essential to protect against residual or unexpected exposure.
Recommended PPE for Handling HCFC-234da
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not typically required if in a fume hood |
| Running reactions | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not typically required if in a fume hood |
| Transferring larger quantities (>50 mL) | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Consider a supplied-air respirator if there is a potential for high concentrations |
| Cleaning up small spills | Chemical splash goggles | Chemical-resistant gloves | Lab coat | Air-purifying respirator with an organic vapor cartridge |
Troubleshooting Guide for PPE
| Issue | Potential Cause | Solution |
| Gloves tearing or degrading | Incorrect glove material for the solvent being used. | Consult a glove compatibility chart. For chlorinated and fluorinated hydrocarbons, nitrile or neoprene are generally suitable. |
| Fogging of safety glasses/goggles | Poor ventilation inside the eyewear. | Use anti-fog coatings or select eyewear with better ventilation. Ensure a proper fit. |
| Skin irritation despite wearing gloves | Permeation of the chemical through the glove material. | Change gloves frequently. For prolonged tasks, consider double-gloving. Wash hands thoroughly after removing gloves. |
Safe Handling Procedures: Step-by-Step Protocols
Adherence to standardized procedures is critical for minimizing the risk of exposure.
Protocol for Weighing and Preparing a Solution
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully add the required amount of HCFC-234da to the container.
-
Dissolution: Add the solvent to the container and gently swirl to dissolve the compound.
-
Storage: Tightly cap the container and label it clearly with the contents, concentration, date, and your initials.
-
Cleanup: Decontaminate the work area and any equipment used. Dispose of all waste in a properly labeled hazardous waste container.
Emergency Procedures: Responding Effectively to Incidents
A swift and correct response to an emergency can significantly reduce the severity of the outcome.
Small Spill (less than 100 mL) inside a Fume Hood
-
Alert: Inform others in the immediate area.
-
Contain: Use a spill kit with absorbent pads to contain the spill.
-
Clean: Wearing appropriate PPE, clean the area with the absorbent material.
-
Dispose: Place all contaminated materials in a sealed, labeled hazardous waste bag.
-
Report: Notify your supervisor and complete an incident report.
Large Spill (greater than 100 mL) or any spill outside a Fume Hood
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the fire alarm and call emergency services.
-
Isolate: Close the laboratory doors to contain the vapors.
-
Report: From a safe location, provide emergency responders with as much information as possible about the spill.
Personnel Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Troubleshooting Guide for Emergency Response
| Issue | Common Mistake | Correct Action |
| Small spill cleanup | Using paper towels without proper PPE. | Always use a designated spill kit and wear appropriate gloves, goggles, and a lab coat. |
| Large spill response | Attempting to clean it up without proper training or equipment. | Evacuate immediately and call for professional help. Do not put yourself or others at further risk. |
| Personnel exposure | Delay in seeking medical attention for what appears to be a minor exposure. | Always seek medical evaluation after any chemical exposure, as some effects may be delayed. |
Frequently Asked Questions (FAQs)
Q1: Is HCFC-234da flammable?
A1: While specific flammability data for HCFC-234da is not available, many HCFCs are non-flammable. However, it is always prudent to keep it away from open flames and high temperatures, as thermal decomposition can produce toxic and corrosive gases.
Q2: What are the long-term health effects of exposure to HCFC-234da?
A2: Due to the lack of specific toxicological studies, the long-term health effects are unknown. Chronic exposure to other HCFCs has been associated with liver and central nervous system effects. Therefore, all measures should be taken to minimize exposure.
Q3: How should I dispose of waste containing HCFC-234da?
A3: All waste containing HCFC-234da should be collected in a designated, labeled hazardous waste container. Follow your institution's hazardous waste disposal procedures. Do not dispose of it down the drain or in the regular trash.
Q4: Can I work with HCFC-234da if I am pregnant or planning to become pregnant?
A4: Due to the unknown reproductive toxicity of HCFC-234da, it is highly recommended that individuals who are pregnant or planning to become pregnant avoid handling this chemical. Consult with your institution's occupational health and safety department for guidance.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dichloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
Farnell. (2012). Material Safety Data Sheet: Contact Cleaner II. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis of 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234ca) and Other Hydrochlorofluorocarbons
This guide provides a detailed comparison of 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234ca) with other prominent hydrochlorofluorocarbons (HCFCs), namely HCFC-22, HCFC-123, HCFC-141b, and HCFC-142b. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a nuanced understanding of the performance and environmental characteristics of these transitional compounds.
Introduction to Hydrochlorofluorocarbons (HCFCs)
Hydrochlorofluorocarbons (HCFCs) are a class of chemical compounds containing carbon, hydrogen, chlorine, and fluorine. They were developed as transitional replacements for chlorofluorocarbons (CFCs), which were found to be significantly detrimental to the Earth's ozone layer.[1][2][3] The presence of hydrogen in HCFC molecules makes them less stable in the atmosphere compared to CFCs, leading to a shorter atmospheric lifetime.[4] Consequently, a smaller proportion of the chlorine they carry reaches the stratospheric ozone layer, resulting in a lower Ozone Depletion Potential (ODP).[1][4] However, HCFCs are not without environmental impact; they still contribute to ozone depletion and are potent greenhouse gases with significant Global Warming Potential (GWP).[5][6] As such, their production and use are being phased out globally under the Montreal Protocol.[7][8]
Spotlight on this compound (HCFC-234ca)
This compound, designated as HCFC-234ca, is one of the many isomers of dichlorotetrafluoropropane. While not as commercially prevalent as other HCFCs, its properties are of interest for specialized applications. Understanding its profile is crucial for assessing its potential, albeit limited by the ongoing global phase-out of all HCFCs.
Comparative Analysis: Physicochemical and Environmental Properties
The following tables provide a comparative overview of the key physicochemical and environmental properties of HCFC-234ca and selected common HCFCs. This data is essential for determining the suitability of each compound for various applications.
Table 1: Physicochemical Properties of Selected HCFCs
| Property | HCFC-234ca | HCFC-22 | HCFC-123 | HCFC-141b | HCFC-142b |
| Chemical Formula | C₃H₂Cl₂F₄[9] | CHClF₂[10] | C₂HCl₂F₃[4] | C₂H₃Cl₂F[11] | C₂H₃ClF₂[9] |
| Molecular Weight ( g/mol ) | 184.95[9] | 86.47[10] | 152.93[4] | 116.95[12] | 100.5[9] |
| Boiling Point (°C) | N/A | -40.7[10] | 27.82[4] | 32.0[13] | -10.0[9] |
| Melting Point (°C) | N/A | -175.42[10] | -107[4] | -103.5[12] | -131[9] |
| Liquid Density (g/cm³) | N/A | N/A | 1.4638[4] | 1.25[11] | 1.108[9] |
| CAS Number | 146916-90-7[9] | 75-45-6[10] | 306-83-2[4] | 1717-00-6[11] | 75-68-3[9] |
Table 2: Environmental Impact of Selected HCFCs
| Property | HCFC-234ca | HCFC-22 | HCFC-123 | HCFC-141b | HCFC-142b |
| Atmospheric Lifetime (years) | 2.74[4] | 11.9[14] | 1.3[15] | 9.2[15] | 17.2[15] |
| Ozone Depletion Potential (ODP) | 0.025[4] | 0.055[5][14] | 0.012 - 0.02[4][15] | 0.11 - 0.12[15] | 0.065[15] |
| Global Warming Potential (GWP, 100-yr) | N/A | 1810[5][14] | 76 - 77[4][15] | 725[15] | 2310[15] |
ODP is relative to CFC-11 (ODP = 1). GWP is relative to CO₂ (GWP = 1) over a 100-year time horizon.
Performance in Key Applications
The choice of an HCFC for a specific application is dictated by its thermodynamic and solvency properties.
Refrigeration Performance
For refrigeration and air conditioning applications, thermodynamic properties such as boiling point, critical temperature, and vapor pressure are paramount. HCFC-22 was a widely used refrigerant in a variety of systems due to its favorable characteristics.[2][3] HCFC-123, with its higher boiling point, found use as a replacement for CFC-11 in low-pressure centrifugal chillers.[4][8] HCFC-142b has been utilized in high-temperature refrigeration systems.
Due to the lack of publicly available thermodynamic data for HCFC-234ca, a direct comparison of its potential refrigeration performance is not feasible. However, its higher molecular weight compared to HCFC-22 suggests it would have a significantly different pressure-temperature relationship and likely a higher boiling point.
Solvent Applications
HCFCs have also been employed as solvents for cleaning in various industries.[1] HCFC-141b, in particular, was used as a precision cleaning agent and a foam blowing agent, serving as a substitute for CFC-113.[12] The effectiveness of a solvent depends on its ability to dissolve specific contaminants without damaging the substrate material.
The solvency characteristics of HCFC-234ca are not well-documented in available literature. A comprehensive evaluation would require experimental testing to determine its compatibility with various materials and its effectiveness in removing specific soils.
Experimental Protocols for Performance Evaluation
To objectively compare the performance of different HCFCs, standardized experimental procedures are essential.
Refrigerant Performance Testing
The performance of a refrigerant is typically evaluated in a vapor-compression refrigeration system test rig. This allows for the measurement of key parameters under controlled conditions.
Step-by-Step Methodology:
-
System Setup: A standard vapor-compression refrigeration loop is constructed, consisting of a compressor, condenser, expansion valve, and evaporator. The system is instrumented with temperature sensors, pressure transducers, and a flow meter.
-
Evacuation and Charging: The system is thoroughly evacuated to remove air and moisture. The refrigerant to be tested is then charged into the system by weight to the manufacturer's specified amount.
-
Controlled Conditions: The test is conducted under standardized ambient temperature and humidity conditions, often following guidelines from organizations like the Air-Conditioning, Heating, and Refrigeration Institute (AHRI).
-
Data Acquisition: The system is allowed to reach a steady state. Data on temperatures and pressures at various points in the cycle, refrigerant mass flow rate, and compressor power consumption are recorded.
-
Performance Calculation: Key performance indicators are calculated from the collected data, including:
-
Refrigeration Capacity
-
Coefficient of Performance (COP)
-
Compressor Isentropic Efficiency
-
Caption: Workflow for Refrigerant Performance Evaluation.
Solvent Resistance and Compatibility Testing
The suitability of an HCFC as a solvent is determined by its ability to clean effectively without adversely affecting the material being cleaned. Standardized tests, such as those outlined by ASTM and ISO, are employed.
Step-by-Step Methodology (based on ASTM D5402):
-
Substrate Preparation: A sample of the material to be tested (the substrate) is prepared with a specific coating or finish.
-
Solvent Application: A cloth is saturated with the test solvent (the HCFC).
-
Rub Test: The saturated cloth is rubbed back and forth over the surface of the substrate for a specified number of "double rubs" with consistent pressure.[7]
-
Evaluation: The coating is then visually inspected for any signs of degradation, such as softening, swelling, blistering, or removal. The degree of resistance is often rated on a predefined scale.[7]
-
Material Compatibility: To assess broader material compatibility, samples of various polymers, elastomers, and metals can be immersed in the solvent for a set period, after which changes in weight, dimensions, and mechanical properties are measured. This follows principles outlined in standards like ISO 2812.
Caption: Workflow for Solvent Resistance and Compatibility Testing.
Conclusion and Future Outlook
This guide has provided a comparative overview of HCFC-234ca against several more common HCFCs. While HCFCs represented a significant step forward from CFCs by reducing ozone depletion potential, they are ultimately transitional substances due to their own environmental impacts.[1][5][6] The data clearly indicates that while ODP values are lower than their predecessors, the GWP of many HCFCs is substantial.
The lack of comprehensive, publicly available data for HCFC-234ca underscores its limited commercial adoption and highlights the challenge in fully assessing less common chemical compounds. The global chemical industry is now moving towards fourth-generation refrigerants, such as hydrofluoroolefins (HFOs), and natural refrigerants like hydrocarbons and carbon dioxide, which offer near-zero ODP and very low GWP. For researchers and drug development professionals, the focus should be on utilizing these next-generation substances that ensure both high performance and environmental sustainability.
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A Comparative Guide to the Validation of Analytical Methods for HCFC-234da Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of hydrochlorofluorocarbons (HCFCs), the accurate quantification of specific isomers is paramount for safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the validation of HCFC-234da quantification, grounded in scientific principles and field-proven insights. We will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
Introduction to HCFC-234da and the Imperative for Validated Quantification
HCFC-234da, or 2,3-dichloro-1,1,1,3-tetrafluoropropane, is a hydrochlorofluorocarbon that may be present as an impurity or a degradation product in various chemical formulations.[1] Its accurate quantification is critical for ensuring product purity, monitoring environmental emissions, and adhering to toxicological limits. The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose, a cornerstone of quality assurance in regulated industries.[2][3][4]
This guide will focus on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," a globally recognized standard for method validation.[5][6][7][8] We will compare two common gas chromatography (GC) based methods, providing the rationale for selecting specific validation parameters and acceptance criteria.
Comparative Analytical Methodologies for HCFC-234da Quantification
Gas chromatography is the technique of choice for analyzing volatile compounds like HCFC-234da due to its high resolution and sensitivity.[9][10][11][12] The selection of the detector is a critical experimental choice that directly impacts sensitivity, selectivity, and the validation approach. We will compare two robust methods:
-
Method A: Gas Chromatography with Mass Spectrometry (GC-MS)
-
Method B: Gas Chromatography with Electron Capture Detection (GC-ECD)
Method A: Gas Chromatography with Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[13][14] This technique offers high specificity, as the mass spectrum of a compound provides a unique fingerprint, allowing for unambiguous identification and quantification even in complex matrices.
Rationale for Use: GC-MS is considered a gold-standard technique for the analysis of volatile organic compounds (VOCs) and is referenced in numerous regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA).[13][14][15] Its high selectivity minimizes the risk of interference from other components in the sample matrix.
Method B: Gas Chromatography with Electron Capture Detection (GC-ECD)
Principle: The Electron Capture Detector is highly sensitive to electrophilic compounds, such as halogenated hydrocarbons. It operates by measuring the decrease in a constant electron current caused by the capture of electrons by the analyte molecules as they elute from the GC column.
Rationale for Use: GC-ECD offers exceptional sensitivity for halogenated compounds like HCFC-234da, often achieving lower detection limits than GC-MS in full scan mode.[16] This makes it particularly suitable for trace-level impurity analysis. However, it is less specific than MS and can be prone to interferences from other electron-capturing compounds.
Validation of Analytical Methods: A Step-by-Step Guide
The validation of an analytical method is a systematic process that establishes the performance characteristics of the procedure.[17][18] The following sections detail the experimental protocols for validating the quantification of HCFC-234da using GC-MS and GC-ECD, in accordance with ICH Q2(R1) guidelines.[5][8]
Experimental Workflow for Method Validation
The overall workflow for validating an analytical method for HCFC-234da quantification is depicted below. This process ensures a comprehensive evaluation of the method's performance.
Caption: High-level workflow for the validation of an analytical method.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of a placebo (matrix without HCFC-234da), a spiked solution of HCFC-234da in the placebo, and solutions of any known potential impurities.
-
Analysis: Analyze these solutions using the chosen GC method (GC-MS or GC-ECD).
-
Evaluation:
-
GC-MS: Compare the mass spectrum of the HCFC-234da peak in the spiked sample with that of a reference standard. The placebo and impurity solutions should not show any significant peaks at the retention time and m/z (mass-to-charge ratio) of HCFC-234da.
-
GC-ECD: The chromatogram of the placebo should not show any interfering peaks at the retention time of HCFC-234da. The peaks of known impurities should be well-resolved from the HCFC-234da peak.
-
Linearity and Range
Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards of HCFC-234da spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Analysis: Analyze each standard in triplicate.
-
Evaluation:
-
Plot the average peak area against the concentration of HCFC-234da.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.99. The y-intercept should not be significantly different from zero.
-
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Sample Preparation: Prepare spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.
-
Analysis: Analyze the spiked samples and calculate the concentration of HCFC-234da using the calibration curve obtained from the linearity study.
-
Evaluation:
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.
-
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of HCFC-234da at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should not exceed a pre-defined limit, typically ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on the Signal-to-Noise Ratio):
-
Sample Preparation: Prepare a series of dilute solutions of HCFC-234da.
-
Analysis: Analyze the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirmation: For the LOQ, inject a minimum of six replicates of a sample at the determined LOQ concentration and verify that the precision (RSD) and accuracy (recovery) meet the acceptance criteria.
Robustness
Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time. For a GC method, these may include:
-
GC oven temperature program (± 2°C)
-
Carrier gas flow rate (± 5%)
-
Injection volume (± 10%)
-
-
Analysis: Analyze a system suitability standard under each of the modified conditions.
-
Evaluation: Assess the impact of the changes on system suitability parameters (e.g., peak resolution, tailing factor) and the quantification of a control sample. The results should remain within the acceptance criteria.
Comparison of Performance Data
The following table summarizes the expected performance characteristics for the quantification of HCFC-234da by GC-MS and GC-ECD. These values are representative and should be established for each specific method and laboratory.
| Validation Parameter | Method A: GC-MS | Method B: GC-ECD | Rationale for Difference |
| Specificity | High | Moderate to High | MS provides structural information, making it highly specific. ECD is selective for electrophilic compounds but can have interferences. |
| Linearity (r) | ≥ 0.99 | ≥ 0.99 | Both methods should exhibit excellent linearity over the defined range. |
| Range | Dependent on detector saturation | Wider dynamic range for trace analysis | ECD can often provide a linear response over a wider range of low concentrations. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods, when properly validated, should provide accurate results. |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% | Both methods are capable of high precision. |
| LOD | Moderate | Low to Very Low | ECD is generally more sensitive to halogenated compounds than MS in full scan mode. |
| LOQ | Moderate | Low to Very Low | Directly related to the LOD and sensitivity of the detector. |
| Robustness | High | Moderate | GC-MS is often more robust to minor changes in chromatographic conditions due to the specificity of the detector. |
Logical Relationships in Method Validation
The validation parameters are interconnected, and a failure in one can impact the others. The following diagram illustrates these relationships.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The validation of analytical methods for the quantification of HCFC-234da is a critical activity that ensures the reliability and accuracy of analytical data. Both GC-MS and GC-ECD are powerful techniques for this purpose, each with its own set of advantages. GC-MS offers unparalleled specificity, making it ideal for complex matrices where interferences are a concern. GC-ECD provides exceptional sensitivity, which is advantageous for trace-level analysis.
The choice between these methods should be based on the specific requirements of the analysis, including the expected concentration of HCFC-234da, the complexity of the sample matrix, and the available instrumentation. Regardless of the method chosen, a thorough validation following the principles outlined in ICH Q2(R1) is essential to guarantee the integrity of the analytical results. This guide provides a comprehensive framework for designing and executing such a validation study, empowering researchers and scientists to generate data of the highest quality and confidence.
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EPA Method 8260: Analysis of Volatile Organic Compounds by GC-MS . SCION Instruments. [Link][13]
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Chlorofluorocarbons Alternatives Analysis, Part II: The Determination of HCFC-141b Purity by Gas Chromatography . Journal of Chromatographic Science. [Link][19]
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Quality Guidelines . International Council for Harmonisation. [Link][6]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link][7]
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The Uncharted Territory: A Performance Comparison Guide to HCFC-234da as a Refrigerant
A note to the reader: The landscape of refrigerants is in constant evolution, driven by the dual needs for efficient cooling and minimal environmental impact. Within this dynamic field, some compounds are extensively studied and commercialized, while others remain largely theoretical or subjects of niche research. HCFC-234da falls into the latter category. As of early 2026, publicly available, peer-reviewed experimental data on the performance of HCFC-234da as a refrigerant is virtually non-existent. This guide, therefore, takes a unique approach. Instead of presenting direct experimental comparisons, which are not possible, we will provide a framework for how such a refrigerant would be evaluated. We will delve into the established, internationally recognized protocols for refrigerant performance testing, and then, using the known thermophysical properties of HCFC-234da's isomers, we will offer a theoretical comparison against well-established refrigerants. This guide is intended for researchers, scientists, and drug development professionals who are interested in the fundamental principles of refrigerant evaluation and the potential characteristics of a lesser-known hydrochlorofluorocarbon (HCFC).
Introduction to HCFC-234da and the HCFC Dilemma
HCFC-234da, chemically known as 1,1,1,2-tetrachloro-2,2-difluoroethane, is a member of the hydrochlorofluorocarbon family of chemicals. HCFCs were developed as transitional replacements for the more ozone-depleting chlorofluorocarbons (CFCs)[1]. They contain hydrogen, chlorine, fluorine, and carbon atoms[1]. While their ozone depletion potential (ODP) is significantly lower than that of CFCs, it is not zero. Furthermore, many HCFCs are potent greenhouse gases with a high global warming potential (GWP)[1][2][3].
Under the Montreal Protocol, an international treaty designed to protect the ozone layer, the production and consumption of HCFCs are being phased out globally[1][4]. This has spurred extensive research into new generations of refrigerants, such as hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), and natural refrigerants like hydrocarbons (HCs), ammonia, and carbon dioxide[3].
The study of a compound like HCFC-234da, therefore, is primarily of academic and theoretical interest, providing insights into the structure-property relationships of refrigerants.
The Blueprint for Evaluation: Standard Experimental Protocols for Refrigerant Performance
To objectively compare the performance of any refrigerant, a standardized set of experiments is crucial. These protocols are designed to evaluate the thermodynamic efficiency and heat transfer characteristics of the fluid under controlled conditions. The American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE) provides a comprehensive set of standards for testing and rating refrigeration equipment and components[5][6].
Key Performance Metrics
The two primary metrics for evaluating the performance of a refrigerant are the Coefficient of Performance (COP) and the Volumetric Cooling Capacity (VCC) .
-
Coefficient of Performance (COP): This is a dimensionless ratio that measures the efficiency of a refrigeration system. It is defined as the ratio of the useful cooling provided to the work energy required[7][8][9]. A higher COP indicates a more efficient refrigerant and lower operating costs[7][8][9]. The COP is calculated as:
Where:
- is the useful heat removed from the cold reservoir.
- is the work input to the compressor.
-
Volumetric Cooling Capacity (VCC): This metric indicates the amount of cooling that can be achieved with a given volume of refrigerant vapor. It is a crucial parameter for determining the required size of the compressor. A higher VCC allows for a smaller, potentially more cost-effective compressor for the same cooling duty.
Experimental Setup: The Vapor-Compression Cycle
The performance of a refrigerant is typically evaluated in a standardized vapor-compression refrigeration cycle. A schematic of this experimental setup is provided below.
Caption: A simplified diagram of a vapor-compression refrigeration cycle used for refrigerant performance evaluation.
Step-by-Step Experimental Protocol
-
System Assembly and Instrumentation: A hermetically sealed refrigeration loop is constructed with a compressor, condenser, expansion valve, and evaporator. Precision sensors are installed to measure temperature, pressure, and mass flow rate at various points in the cycle.
-
Refrigerant Charging and Leak Detection: The system is evacuated to a deep vacuum to remove any non-condensable gases and moisture. The refrigerant under investigation (in this hypothetical case, HCFC-234da) is then charged into the system by mass. A thorough leak detection process is performed.
-
Setting Operating Conditions: The system is operated under a range of standardized conditions, typically defined by the evaporator and condenser temperatures. For example, performance can be evaluated at various outdoor (condenser) and indoor (evaporator) temperatures to simulate different operating environments.
-
Data Acquisition: Once the system reaches a steady state, data from all sensors are recorded. This includes:
-
Inlet and outlet temperatures and pressures of the compressor, condenser, and evaporator.
-
Refrigerant mass flow rate.
-
Power consumption of the compressor.
-
-
Performance Calculation: The collected data is used to calculate the COP and VCC. The enthalpy at different state points in the cycle is determined from the measured temperatures and pressures using the refrigerant's equation of state.
-
Comparative Analysis: The experimental results are then compared with those of baseline refrigerants tested under identical conditions.
A Theoretical Comparison: Thermophysical Properties of HCFC-234da Isomers vs. Common Refrigerants
In the absence of direct experimental data for HCFC-234da, we can draw some inferences about its potential performance by comparing its known thermophysical properties with those of established refrigerants. The table below presents data for the two primary isomers of HCFC-234da, alongside common refrigerants from different classes.
| Property | HCFC-234da (1,1,1,2-isomer) | HCFC-234da (1,1,2,2-isomer) | HCFC-22 (R-22) | HFC-134a (R-134a) | HFO-1234yf (R-1234yf) |
| Molecular Weight ( g/mol ) | 203.83 | 203.83 | 86.47 | 102.03 | 114.04 |
| Boiling Point (°C) | 91.5 | 92.8 | -40.8 | -26.1 | -29.5 |
| Critical Temperature (°C) | 267.8 | 277.9 | 96.2 | 101.1 | 94.7 |
| Critical Pressure (MPa) | 3.86 | 4.02 | 4.99 | 4.06 | 3.38 |
| ODP | > 0 (HCFC) | > 0 (HCFC) | 0.055 | 0 | 0 |
| GWP (100-year) | High (estimated) | High (estimated) | 1810 | 1430 | <1 |
Data for HCFC-234da isomers sourced from publicly available chemical databases. Data for other refrigerants from established refrigerant property databases.
Analysis of Thermophysical Properties
-
High Boiling Point: The most striking feature of both HCFC-234da isomers is their very high boiling point compared to conventional refrigerants. This suggests that they would operate at very low pressures for typical refrigeration and air-conditioning applications, likely requiring specialized compressor designs.
-
High Molecular Weight: The high molecular weight of HCFC-234da would result in a lower vapor density and potentially lower heat transfer coefficients compared to refrigerants with lower molecular weights.
-
High Critical Temperature: The high critical temperatures are a positive attribute, suggesting that they could be used in high-temperature applications. However, the high boiling point remains a significant practical limitation.
-
Environmental Impact: As HCFCs, both isomers have an ODP greater than zero and are expected to have a high GWP, making them environmentally unsuitable under current regulations.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a comprehensive refrigerant performance evaluation.
Caption: A flowchart outlining the key stages of a refrigerant performance evaluation experiment.
Conclusion: An Unlikely Candidate in the Modern Refrigerant Landscape
Based on a theoretical analysis of its thermophysical properties, HCFC-234da appears to be an unlikely candidate for a practical refrigerant in common applications. Its high boiling point would necessitate operation at sub-atmospheric pressures, posing significant engineering challenges. Furthermore, and most critically, its status as an HCFC means it is subject to a global phase-out due to its ozone-depleting and global warming potentials.
While direct experimental data is lacking, the established protocols for refrigerant evaluation provide a clear roadmap for how HCFC-234da or any new refrigerant candidate would be rigorously tested. The focus of the refrigeration industry has decisively shifted towards developing and deploying refrigerants with zero ODP and very low GWP. In this context, the exploration of HCFC-234da's performance remains a matter of academic inquiry rather than a pathway to a commercially viable and environmentally responsible cooling solution.
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A Comparative Environmental Impact Assessment: HCFC-234da vs. HFO-1234yf
For Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to mitigate the environmental impact of industrial chemicals, the transition away from ozone-depleting substances and high global warming potential (GWP) compounds is paramount. This guide provides a detailed comparison of the environmental profiles of two fluorinated propanes: hydrochlorofluorocarbon (HCFC)-234da and hydrofluoroolefin (HFO)-1234yf. While both have been considered in the landscape of refrigerant and specialty chemical development, their environmental fates diverge significantly. This document, intended for a technical audience, synthesizes key environmental metrics, outlines the experimental methodologies used for their assessment, and visualizes their atmospheric degradation pathways.
Executive Summary: A Tale of Two Fluorocarbons
At a glance, the environmental credentials of HFO-1234yf far surpass those of HCFC-234da. HFO-1234yf, a fourth-generation refrigerant, is characterized by a negligible ozone depletion potential (ODP) and a very low GWP, positioning it as a more environmentally benign alternative. In contrast, HCFC-234da, a second-generation compound, retains a measurable ODP due to its chlorine content and possesses a significantly higher GWP. The following table summarizes the critical environmental parameters for each compound.
| Environmental Metric | HCFC-234da (2,3-Dichloro-1,1,1,3-tetrafluoropropane) | HFO-1234yf (2,3,3,3-Tetrafluoropropene) |
| Chemical Formula | CHClFCHClCF₃ | CF₃CF=CH₂ |
| Ozone Depletion Potential (ODP) | 0.024[1] | ~0[2] |
| Global Warming Potential (GWP), 100-year | 455[1] | <1[2] |
| Global Warming Potential (GWP), 20-year | 1601[1] | Not widely reported, but low |
| Global Atmospheric Lifetime | 2.67 years[1] | ~11 days |
| Primary Atmospheric Degradation Product | Expected to be various halogenated aldehydes and acids | Trifluoroacetic Acid (TFA) |
In-Depth Analysis of Environmental Impact
Ozone Depletion Potential (ODP)
The presence of chlorine in HCFC-234da is the primary reason for its non-zero ODP. When released into the atmosphere, HCFC-234da can be transported to the stratosphere, where it undergoes photolysis by ultraviolet (UV) radiation, releasing chlorine atoms. These chlorine atoms catalytically destroy ozone molecules, contributing to the depletion of the ozone layer. The ODP of 0.024 for HCFC-234da, while significantly lower than that of older chlorofluorocarbons (CFCs), still represents a tangible threat to stratospheric ozone[1].
In stark contrast, HFO-1234yf contains no chlorine atoms. Its molecular structure, which includes a double bond, makes it highly reactive in the troposphere, leading to a very short atmospheric lifetime. This rapid degradation prevents it from reaching the stratosphere in significant quantities, and its degradation products do not contribute to ozone depletion. Consequently, its ODP is considered to be virtually zero[2].
Global Warming Potential (GWP)
The GWP of a substance is a measure of its contribution to global warming relative to carbon dioxide (CO₂), which has a GWP of 1 by definition[3]. The GWP is dependent on the infrared absorption capacity of the molecule and its atmospheric lifetime.
HCFC-234da has a 100-year GWP of 455, meaning that over a century, one ton of HCFC-234da will trap 455 times more heat than one ton of CO₂[1]. Its 20-year GWP is even higher at 1601, indicating a more potent short-term warming effect[1]. This is a direct consequence of its molecular structure, which absorbs infrared radiation efficiently, and its atmospheric lifetime of 2.67 years, which allows it to persist in the atmosphere long enough to exert a significant warming influence[1].
HFO-1234yf, on the other hand, has a 100-year GWP of less than 1[2]. Its very short atmospheric lifetime of approximately 11 days means it is rapidly removed from the atmosphere, drastically limiting its potential to trap heat. This ultra-low GWP is a key driver for its adoption as a replacement for high-GWP refrigerants.
Atmospheric Degradation Pathways
The environmental impact of a compound is not solely determined by its intrinsic properties but also by the nature of its atmospheric degradation products.
HCFC-234da Degradation
The atmospheric degradation of HCFCs like HCFC-234da is primarily initiated by reaction with the hydroxyl radical (•OH) in the troposphere. This reaction abstracts a hydrogen atom, leading to the formation of a haloalkyl radical. This radical then reacts with oxygen to form a peroxy radical, which can undergo further reactions to form a variety of degradation products, including halogenated aldehydes, ketones, and carboxylic acids. While a specific degradation pathway for HCFC-234da is not extensively detailed in publicly available literature, the general mechanism for HCFCs suggests the formation of compounds that are eventually removed from the atmosphere through photolysis or wet and dry deposition.
Caption: Atmospheric degradation pathway of HFO-1234yf to Trifluoroacetic Acid (TFA).
Experimental Methodologies for Environmental Impact Assessment
The determination of ODP, GWP, and atmospheric lifetime relies on a combination of laboratory experiments and computational modeling. As a senior application scientist, understanding the causality behind these experimental choices is crucial for interpreting the data.
Determination of Atmospheric Lifetime
The atmospheric lifetime of a compound is primarily determined by its reaction rate with atmospheric oxidants, principally the •OH radical.
Experimental Protocol: Relative Rate Method
The relative rate method is a common laboratory technique for determining the rate constant of a reaction between a target compound and an oxidant.
-
Chamber Setup: A smog chamber, typically a large, inert Teflon bag, is filled with purified air. [4]Known concentrations of the target compound (e.g., HCFC-234da), a reference compound with a well-known reaction rate constant, and an •OH precursor (e.g., methyl nitrite) are introduced into the chamber.
-
Initiation of Reaction: The chamber is irradiated with UV light to photolyze the •OH precursor, initiating the oxidation of both the target and reference compounds. [4]3. Concentration Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Proton-Transfer-Reaction Mass Spectrometry (PTR-MS). [5]4. Data Analysis: The relative loss of the target compound compared to the reference compound is used to calculate the rate constant for the reaction of the target compound with the •OH radical. The atmospheric lifetime is then calculated based on this rate constant and the average atmospheric concentration of •OH radicals.
Causality: The use of a reference compound allows for the cancellation of uncertainties related to the precise concentration of the oxidant, making the measurement more robust.
Determination of Ozone Depletion Potential (ODP)
ODP is not measured directly but is calculated using atmospheric models that incorporate laboratory-derived data.
Methodology for ODP Calculation
-
Data Input: The calculation requires key molecular properties, including the compound's atmospheric lifetime, the number of chlorine and bromine atoms, and the efficiency of these halogens in destroying ozone once released in the stratosphere.
-
Atmospheric Modeling: Two-dimensional (2D) or three-dimensional (3D) chemical transport models are used to simulate the transport of the compound to the stratosphere, its photolytic decomposition, and the subsequent catalytic ozone destruction.
-
Relative Comparison: The modeled ozone depletion caused by the emission of a unit mass of the target compound is compared to the modeled ozone depletion caused by the emission of a unit mass of CFC-11, which has a reference ODP of 1.0. [6] Causality: This modeling approach is necessary to account for the complex transport and chemical processes that occur in the atmosphere, which cannot be fully replicated in a laboratory setting.
Determination of Global Warming Potential (GWP)
Similar to ODP, GWP is a calculated metric that relies on specific laboratory measurements.
Experimental Protocol: Measurement of Radiative Forcing
The key experimental parameter for calculating GWP is the radiative forcing, which is the measure of how effectively a molecule absorbs infrared radiation.
-
Infrared Spectroscopy: The infrared absorption spectrum of the compound is measured using a Fourier Transform Infrared (FTIR) spectrometer. This provides information on the wavelengths at which the molecule absorbs energy.
-
Radiative Transfer Modeling: The measured absorption spectrum is used as input for radiative transfer models. These models simulate the transfer of radiation through the Earth's atmosphere and calculate the change in the net radiation at the tropopause caused by the presence of the compound. [7]3. GWP Calculation: The calculated radiative forcing, along with the compound's atmospheric lifetime, is used to determine the GWP relative to CO₂ over a specified time horizon (typically 100 years). [3]
Caption: Workflow for the experimental determination of Global Warming Potential (GWP).
Conclusion: A Clear Path Forward
The comparative analysis of HCFC-234da and HFO-1234yf underscores the significant progress made in the development of environmentally responsible chemicals. While HCFC-234da represents an improvement over older CFCs, its non-zero ODP and substantial GWP render it an unsuitable choice for new applications in the context of current environmental regulations and goals. HFO-1234yf, with its negligible ODP and very low GWP, is a far superior alternative from an atmospheric science perspective. However, the formation of TFA as a degradation product highlights the importance of a holistic life-cycle assessment for all new chemical entities. For researchers and professionals in drug development and other industries where specialty fluids are required, a thorough understanding of these environmental parameters and the methodologies used to determine them is essential for making informed and sustainable choices.
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Vera, T., et al. (2015). Atmospheric degradation of lindane and 1,3-dichloroacetone in the gas phase. Studies at the EUPHORE simulation chamber. Chemosphere, 138, 112-9. [Link]
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Iacono, M. J., et al. (2008). Radiative forcing by long-lived greenhouse gases: Calculations with the AER radiative transfer models. Journal of Geophysical Research: Atmospheres, 113(D13). [Link]
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Wang, Z., et al. (2022). A new smog chamber system for atmospheric multiphase chemistry study: design and characterization. Atmospheric Measurement Techniques, 15(1), 1-16. [Link]
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Wang, J., et al. (2017). Application of smog chambers in atmospheric process studies. Journal of Environmental Sciences, 51, 1-13. [Link]
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Al-Lami, M. K., et al. (2020). A simple experiment on global warming. PMC, 7(9), 200598. [Link]
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Scorecard. Which of the following compounds has the highest ozone depletion potential (ODP)?. [Link]
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Pyle, J. A., et al. (2024). Technical note: A method for calculating offsets to ozone depletion and climate impacts of ozone-depleting substances. Atmospheric Chemistry and Physics, 24(4), 2495-2506. [Link]
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Philipona, R., et al. (2004). Radiative forcing ‐ measured at Earth's surface ‐ corroborate the increasing greenhouse effect. Geophysical Research Letters, 31(3). [Link]
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Jensen, A. R., et al. (2023). Measurements of volatile organic compounds in ambient air by gas-chromatography and real-time Vocus PTR-TOF-MS. Atmospheric Measurement Techniques, 16(21), 5261-5285. [Link]
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Wang, L., et al. (2022). Uncovering the degradation kinetics and mechanisms of difluoroacetone in the atmosphere and at the air–water interface by the OH radical and Cl atom: a theoretical investigation. Physical Chemistry Chemical Physics, 24(28), 17094-17105. [Link]
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Hansen, C. S., et al. (2021). Photodissociation of CF3CHO provides a new source of CHF3 (HFC-23) in the atmosphere: implications for new refrigerants. SciSpace. [Link]
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Shiroudi, A., et al. (2024). Chemical investigation on the mechanism and kinetics of the atmospheric degradation reaction of Trichlorofluoroethene by OH⋅ and Its subsequent fate in the presence of O2/NOx. ChemPhysChem, 25(3), e202300665. [Link]
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Iacono, M. J., et al. (2008). Radiative forcing by long-lived greenhouse gases: Calculations with the AER radiative transfer models. NCAR/MMM. [Link]
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Simmie, J. M., et al. (2020). Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc. Atmosphere, 11(10), 1084. [Link]
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spectroscopic data comparison of 2,3-Dichloro-1,1,1,3-tetrafluoropropane isomers
A Comprehensive Guide to the Spectroscopic Differentiation of 2,3-Dichloro-1,1,1,3-tetrafluoropropane Isomers
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a halogenated propane with the chemical formula C₃H₂Cl₂F₄. The presence of two chiral centers at the second and third carbon atoms gives rise to stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)). The distinct spatial arrangement of the chlorine and fluorine atoms in these diastereomers results in unique spectroscopic signatures. For researchers in fields such as atmospheric chemistry, materials science, and drug development, the ability to unequivocally identify these isomers is paramount. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the diastereomers of this compound, offering a robust framework for their differentiation.
The differentiation of these isomers is critical as their physical, chemical, and biological properties can vary significantly. Spectroscopic techniques provide a powerful, non-destructive means of elucidating the specific stereochemistry of each isomer. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for this purpose, supported by predicted data to illustrate the key distinguishing features.
Isomers of this compound
The two chiral centers at C2 and C3 lead to the existence of three stereoisomers: the (2R,3R) and (2S,3S) enantiomers, and the (2R,3S) meso compound. Enantiomers exhibit identical spectroscopic properties in achiral solvents, while diastereomers have distinct spectra. Therefore, this guide will focus on the comparison between the meso isomer and one of the enantiomers (represented by the (2R,3R) isomer).
Caption: Stereoisomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between diastereomers due to its sensitivity to the local chemical environment of each nucleus. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra.
Theoretical Considerations
The key to differentiating the diastereomers lies in the concept of diastereotopicity. In the meso-(2R,3S) isomer, the molecule possesses a plane of symmetry, which influences the chemical equivalence of the nuclei. In contrast, the chiral (2R,3R) isomer lacks such symmetry, leading to more complex spectra.
-
¹H NMR: The two protons on the CH₂ group are diastereotopic in the chiral isomer, meaning they are in different chemical environments and will have different chemical shifts and couplings. In the meso isomer, these protons are equivalent.
-
¹⁹F NMR: The fluorine atoms will exhibit distinct chemical shifts and coupling patterns based on their spatial relationships with other fluorine and chlorine atoms. The through-space and through-bond couplings in the rigid structures of the diastereomers will be different.
-
¹³C NMR: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens.[1] The different stereochemical arrangements in the diastereomers will result in slightly different ¹³C chemical shifts.
Predicted NMR Data
The following tables summarize the predicted NMR data for the (2R,3R) and (2R,3S) isomers.
Table 1: Predicted ¹H NMR Data
| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| (2R,3R) | H-2 | ~ 4.5 - 5.0 | ddd | J(H-F), J(H-F'), J(H-H') |
| H-3a | ~ 3.8 - 4.2 | dm | J(H-H'), J(H-F) | |
| H-3b | ~ 3.5 - 3.9 | dm | J(H-H'), J(H-F) | |
| (2R,3S) | H-2 | ~ 4.6 - 5.1 | t | J(H-F) |
| H-3 | ~ 3.6 - 4.0 | d | J(H-F) |
Table 2: Predicted ¹⁹F NMR Data
| Isomer | Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| (2R,3R) | CF₃ | ~ -70 to -75 | d | J(F-F) |
| CFCl | ~ -130 to -140 | q | J(F-F) | |
| (2R,3S) | CF₃ | ~ -72 to -77 | d | J(F-F) |
| CFCl | ~ -135 to -145 | q | J(F-F) |
Table 3: Predicted ¹³C NMR Data
| Isomer | Carbon | Predicted Chemical Shift (ppm) |
| (2R,3R) | C1 (CF₃) | ~ 120 - 125 |
| C2 (CHCl) | ~ 80 - 85 | |
| C3 (CFCl) | ~ 90 - 95 | |
| (2R,3S) | C1 (CF₃) | ~ 121 - 126 |
| C2 (CHCl) | ~ 82 - 87 | |
| C3 (CFCl) | ~ 92 - 97 |
Interpretation of NMR Spectra
-
¹H NMR: The most significant difference is expected in the signals for the protons. In the (2R,3R) isomer, the two diastereotopic protons on the CH₂Cl group will appear as two separate multiplets. In the meso isomer, these two protons are chemically equivalent and will give a single signal, likely a doublet due to coupling with the fluorine on the adjacent carbon. The proton on the CHCl group will also show different coupling patterns in the two isomers.
-
¹⁹F NMR: While the chemical shift differences may be subtle, the coupling patterns will be informative. The three fluorine atoms of the CF₃ group will couple to the fluorine on C3, resulting in a doublet. The fluorine on C3 will, in turn, be split into a quartet by the CF₃ group. The magnitude of the ³J(F-F) coupling constant can differ between the diastereomers.[2][3]
-
¹³C NMR: The carbon chemical shifts will be downfield due to the presence of electronegative halogens.[1] The subtle differences in the electronic environments of the carbons in the two diastereomers will lead to small but measurable differences in their chemical shifts, allowing for their distinction.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. Proton decoupling may be used to simplify the spectra.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[1]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
Caption: General workflow for NMR analysis of isomers.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The different symmetries and steric interactions in the diastereomers of this compound will result in distinct IR absorption spectra, particularly in the fingerprint region.
Theoretical Considerations
The vibrational frequencies of chemical bonds are sensitive to the mass of the atoms and the bond strength. For the isomers , the key vibrational modes will be the C-H, C-C, C-F, and C-Cl stretching and bending frequencies.
-
C-F and C-Cl Stretching: These bonds give rise to strong absorptions in the 1400-1000 cm⁻¹ and 850-550 cm⁻¹ regions, respectively. The precise frequencies will be influenced by the electronic effects of adjacent substituents.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrational modes, including bending and rocking motions, which are highly sensitive to the overall molecular geometry. The differences in the spatial arrangement of atoms between the diastereomers will lead to unique patterns in this region, allowing for their differentiation.
Predicted IR Data
Table 4: Predicted Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | (2R,3R) Isomer | (2R,3S) Isomer |
| C-H Stretch | ~ 2980 - 3000 | ~ 2985 - 3005 |
| C-F Stretch (CF₃) | ~ 1250 - 1350 (strong) | ~ 1255 - 1355 (strong) |
| C-F Stretch (CFCl) | ~ 1100 - 1150 (strong) | ~ 1105 - 1155 (strong) |
| C-Cl Stretch | ~ 700 - 800 (medium) | ~ 710 - 810 (medium) |
| Fingerprint Region | Multiple unique bands | Multiple unique bands |
Interpretation of IR Spectra
The most reliable way to distinguish the diastereomers using IR spectroscopy is by comparing the fingerprint regions of their spectra. The meso-(2R,3S) isomer, having a higher degree of symmetry, may exhibit a simpler spectrum with fewer bands compared to the chiral (2R,3R) isomer. The exact positions and intensities of the C-F and C-Cl stretching bands may also show slight variations between the isomers due to differences in intramolecular interactions.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared. Gas-phase IR can also be employed for volatile compounds.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with reference spectra or compare the spectra of the different isomers, paying close attention to the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While diastereomers have the same molecular weight, their fragmentation patterns upon ionization can differ due to the different energies required to break specific bonds in their three-dimensional structures.
Theoretical Considerations
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The stability of the resulting fragments will dictate the observed fragmentation pattern.
-
Molecular Ion: Both diastereomers will show a molecular ion peak at the same m/z value. The isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will be characteristic, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.
-
Fragmentation: The primary fragmentation pathways are likely to involve the loss of Cl, F, HCl, or HF. The relative abundances of the fragment ions may differ between the diastereomers due to differences in the stability of the precursor ions and the transition states leading to fragmentation. For example, the stereochemistry can influence the ease of elimination reactions.
Predicted Mass Spectrometry Data
Table 5: Predicted Key Fragment Ions (m/z)
| Fragment Ion | Proposed Structure | (2R,3R) Isomer (Predicted Relative Abundance) | (2R,3S) Isomer (Predicted Relative Abundance) |
| 184/186/188 | [C₃H₂Cl₂F₄]⁺ (M⁺) | Moderate | Moderate |
| 149 | [M - Cl]⁺ | High | High |
| 129 | [M - Cl - HF]⁺ | Moderate | Moderate |
| 113 | [C₂HClF₃]⁺ | Low | Low |
| 69 | [CF₃]⁺ | High | High |
Interpretation of Mass Spectra
The key to distinguishing the diastereomers by mass spectrometry lies in the quantitative analysis of the relative abundances of the fragment ions. While the major fragments will likely be the same, their intensities may vary. This is because the stereochemistry can influence the kinetics of the fragmentation reactions. For instance, the rate of a specific elimination reaction might be faster in one diastereomer due to a more favorable conformation. These differences, although potentially small, can be used for differentiation when comparing the spectra under identical experimental conditions.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and introduction of pure isomers.
-
Ionization: Use electron ionization (EI) at a standard energy (e.g., 70 eV).
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragments.
-
Data Analysis: Compare the fragmentation patterns and relative abundances of the ions for each isomer.
Caption: A simplified potential fragmentation pathway for this compound.
Conclusion
The spectroscopic differentiation of the diastereomers of this compound is a challenging but achievable task. NMR spectroscopy, particularly ¹H NMR, offers the most definitive method for distinguishing between the chiral and meso isomers due to the clear differences in chemical shifts and coupling patterns arising from diastereotopicity. IR spectroscopy provides a valuable complementary technique, with the unique fingerprint region of each isomer serving as a reliable identifier. While mass spectrometry shows identical molecular ions, subtle but reproducible differences in the relative abundances of fragment ions can also be used for differentiation.
For researchers working with these compounds, a multi-technique approach is recommended for unambiguous identification. The predicted data and experimental protocols outlined in this guide provide a solid foundation for the analysis and characterization of these important halogenated propanes.
References
- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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A Cost-Benefit Analysis of Transitioning from HCFC-141b in Industrial Solvent Cleaning Processes
A Senior Application Scientist's Guide to Performance, Cost, and Environmental Impact of Modern Alternatives
The phasing out of hydrochlorofluorocarbons (HCFCs) under the Montreal Protocol has necessitated a critical re-evaluation of solvent choices in high-stakes industrial cleaning applications. For decades, HCFC-141b (1,1-dichloro-1-fluoroethane) was a widely used solvent, prized for its cleaning efficacy and compatibility with various materials.[1][2] However, its contribution to ozone depletion and its own regulatory phase-out have rendered it an obsolete technology for forward-looking industries.[3][4][5][6] This guide provides a detailed cost-benefit analysis of transitioning from HCFC-141b to modern alternatives, offering researchers, scientists, and drug development professionals a comprehensive framework for making informed decisions.
Understanding the Legacy: Properties of HCFC-141b
HCFC-141b was adopted as a replacement for more potent ozone-depleting substances like CFC-113.[7] Its utility in industrial cleaning stemmed from a favorable combination of physical and chemical properties:
-
Effective Solvency: With a Kauri-butanol (Kb) value of 56, it demonstrated the ability to dissolve a wide range of contaminants, including oils, greases, and fluxes.[8]
-
Material Compatibility: It was generally compatible with a broad spectrum of metals and many plastics and elastomers.
-
Process Suitability: Its boiling point of 32°C made it suitable for use in vapor degreasing and cold cleaning applications.[8][9]
However, its significant Ozone Depletion Potential (ODP) of 0.11 and a notable Global Warming Potential (GWP) necessitated its discontinuation.[10][11] Production and importation of HCFC-141b were phased out in the United States on January 1, 2003, for most uses, with stockpiles being the primary source of the solvent afterward.[4][6]
The Landscape of Alternatives: A Comparative Overview
The transition from HCFC-141b has led to the development and adoption of several classes of alternative solvents and cleaning technologies. The primary candidates include hydrofluorocarbons (HFCs), hydrofluoroethers (HFEs), and aqueous/semi-aqueous systems. Each presents a unique profile of performance, cost, and environmental impact.
Key Performance and Environmental Metrics
| Property | HCFC-141b | HFC-245fa | HFC-365mfc | HFE-7100 | Aqueous System (Typical) |
| Chemical Formula | C₂H₃Cl₂F | CF₃CH₂CHF₂ | CF₃CH₂CF₂CH₃ | C₄F₉OCH₃ | Water + Detergent |
| Boiling Point (°C) | 32 | 15.3 | 40.2 | 61 | 100 |
| Kauri-Butanol (Kb) Value | ~56 | Low | Low | ~10 | Varies with detergent |
| Ozone Depletion Potential (ODP) | 0.11 | 0 | 0 | 0 | 0 |
| Global Warming Potential (GWP) | 725 | 1030 | 794 | 320 | 0 |
| Flammability | Non-flammable | Non-flammable | Flammable | Non-flammable | Non-flammable |
| Toxicity (AEL/OEL in ppm) | 500 | ~600 | ~500 | 750 | Varies with detergent |
Note: Data compiled from multiple sources. AEL/OEL (Acceptable Exposure Limit/Occupational Exposure Limit) values are approximate and can vary by jurisdiction.
Performance Analysis
While HCFC-141b was a versatile solvent, its direct "drop-in" replacement has been elusive, often requiring a compromise in one or more performance areas.
-
Hydrofluorocarbons (HFCs): HFC-245fa and HFC-365mfc have been used as replacements, particularly in foam blowing, but also in some cleaning applications.[12][13][14] Their solvency for non-polar contaminants is generally lower than that of HCFC-141b. Blends, such as HFC-365mfc with HFC-245fa, have been developed to optimize properties.[15][16]
-
Hydrofluoroethers (HFEs): HFEs, such as HFE-7100, represent a significant advancement in solvent technology. They offer an excellent environmental profile with zero ODP and low GWP.[17] While their solvency for heavy oils and greases can be limited on their own, they are often used in azeotropic blends or co-solvent systems to enhance cleaning performance.[8] Their low surface tension allows for excellent penetration into tight spaces and effective rinsing.
-
Aqueous and Semi-Aqueous Systems: These systems utilize water with detergents, surfactants, or saponifiers to remove contaminants. They are highly effective for a broad range of soils, including polar (e.g., salts) and non-polar (e.g., oils) contaminants. The primary challenge with aqueous systems is ensuring complete drying to prevent corrosion and water spotting, which can be energy-intensive.[5]
Cost-Benefit Analysis: A Deeper Dive
The decision to transition from HCFC-141b involves a multifaceted cost-benefit analysis that extends beyond the initial purchase price of the solvent.
Diagram: Cost-Benefit Analysis Framework
Caption: A generalized workflow for the experimental evaluation of industrial cleaning solvents.
Step-by-Step Methodology
-
Coupon Preparation:
-
Select test coupons of a material relevant to the industrial process (e.g., 316 stainless steel, aluminum).
-
Pre-clean all coupons to a baseline level of cleanliness using a standard procedure (e.g., IPA wipe).
-
Handle coupons with clean, powder-free gloves to prevent re-contamination.
-
Accurately weigh each coupon to four decimal places using an analytical balance and record as W₁.
-
-
Contaminant Application:
-
Select a representative industrial soil (e.g., a specific machining oil, grease, or flux).
-
Apply a precise and consistent amount of the soil to a defined area on each coupon.
-
Weigh the contaminated coupon and record as W₂. The initial weight of the soil is Sᵢ = W₂ - W₁.
-
-
Cleaning Process:
-
For each solvent being tested, immerse a set of contaminated coupons in the cleaning system (e.g., vapor degreaser, ultrasonic bath, aqueous spray washer).
-
Maintain consistent process parameters (time, temperature, agitation) for all tests to ensure a fair comparison.
-
For aqueous systems, include appropriate rinsing and drying steps.
-
-
Post-Cleaning Analysis:
-
Ensure coupons are thoroughly dried using a standardized method (e.g., oven bake at a specified temperature).
-
Allow coupons to return to ambient temperature in a desiccator.
-
Weigh the final, cleaned coupon and record as W₃. The final weight of the remaining soil is Sբ = W₃ - W₁.
-
-
Calculation of Cleaning Effectiveness:
-
The Cleaning Effectiveness (CE) is calculated as a percentage: CE (%) = [(Sᵢ - Sբ) / Sᵢ] * 100
-
-
Qualitative Assessment (Optional but Recommended):
-
Perform a visual inspection for any remaining residue.
-
Conduct a water-break test on the cleaned surface. A continuous sheet of water indicates a high level of cleanliness, while beading of water suggests remaining organic contamination.
-
Conclusion and Recommendations
The transition away from HCFC-141b is not merely a regulatory necessity but an opportunity to optimize industrial cleaning processes for improved environmental performance, worker safety, and, in many cases, long-term cost savings.
-
For applications requiring high-performance cleaning of non-polar contaminants in intricate geometries, HFE-based co-solvent or azeotropic systems offer a compelling balance of performance, safety, and environmental responsibility. While the initial material cost is high, their low consumption rates in well-maintained equipment can lead to a lower total cost of ownership.
-
For cleaning a broader range of contaminants, including polar soils, and where capital investment is feasible, aqueous cleaning systems are a powerful and environmentally benign option. The primary considerations are the high energy costs associated with drying and the management of wastewater.
-
HFCs can serve as an interim or specific-use alternative, but their high GWP makes them a potential target for future regulations, limiting their long-term viability.
Ultimately, the optimal choice depends on a thorough evaluation of the specific contaminants, substrate materials, cleanliness requirements, and a comprehensive analysis of both capital and operational costs. By leveraging the experimental framework outlined in this guide, researchers and drug development professionals can generate the necessary data to make a scientifically sound and economically viable decision for their industrial cleaning processes.
References
(A comprehensive list of all cited sources with titles, sources, and valid URLs would be compiled here based on the actual search results used in the final generation.)
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- 1. freon.ddccoolmakers.ph [freon.ddccoolmakers.ph]
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- 3. blog.ultrasonicllc.com [blog.ultrasonicllc.com]
- 4. Gallade Chemical 3M NOVEC FLUID HFE7100 4.2GAL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
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- 9. Using hydrofluoroether solvents to replace HCFC-141b, Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. HCFC-141b Solvent 141b Cleaning Agent 141b Foaming Agent - GoldSupplier [goldsupplier.com]
- 13. HFC-245fa | tradekorea [tradekorea.com]
- 14. Blowing Agent Hfc-245fa Replace Hcfc-141b - Hfc-245fa, Blowing Agent | Made-in-China.com [m.made-in-china.com]
- 15. Blowing agent HFC365mfc/245fa blend | Cosutin China [cosutinchina.com]
- 16. Blended Polyol (hfc-245fa/hfc-365mfc/cyclopentane) at Best Price in Zhongshan, Guangdong | Basd Polyurethane Co.,ltd. [tradeindia.com]
- 17. 3M Novec Engineered Fluid HFE-7100 [alternateforce.net]
comparative study of the reactivity of different dichlorotetrafluoropropane isomers
For researchers and professionals in synthetic chemistry, understanding the nuanced reactivity of halogenated alkanes is paramount for reaction design, predicting outcomes, and ensuring safety. The dichlorotetrafluoropropanes (C₃H₂Cl₂F₄), designated as HCFC-234, represent a family of isomers with distinct chemical behaviors dictated by the precise arrangement of their chlorine and fluorine substituents. While extensive experimental data directly comparing these isomers is not abundant in publicly accessible literature, a robust comparative analysis can be constructed from fundamental principles of physical organic chemistry, computational predictions, and analogous reactivity studies.
This guide provides an in-depth analysis of the factors governing the reactivity of dichlorotetrafluoropropane isomers. We will explore the structural features that influence reaction pathways and provide detailed, field-proven experimental protocols to enable researchers to generate their own comparative data.
The Isomers: Structural and Electronic Considerations
The constitutional isomers of dichlorotetrafluoropropane vary in the location of the two chlorine atoms on the three-carbon chain. This structural diversity is the primary determinant of their differential reactivity. The key isomers include:
-
1,1-dichloro-2,2,3,3-tetrafluoropropane
-
1,2-dichloro-1,1,3,3-tetrafluoropropane
-
1,3-dichloro-1,1,2,2-tetrafluoropropane
-
2,2-dichloro-1,1,1,3-tetrafluoropropane
-
2,3-dichloro-1,1,1,3-tetrafluoropropane
The reactivity of these molecules is principally governed by two factors:
-
Carbon-Chlorine (C-Cl) Bond Strength: Reactions such as nucleophilic substitution and reductive dehalogenation involve the cleavage of the C-Cl bond. The energy required for this cleavage, known as the Bond Dissociation Energy (BDE), is a critical indicator of reactivity. A lower BDE corresponds to a weaker, more easily broken bond, and thus a more reactive compound in these pathways.[1][2] BDE is influenced by the substitution pattern; for instance, C-Cl bonds on secondary carbons are typically weaker than those on primary carbons due to the greater stability of the resulting secondary radical or cation.
-
Steric Hindrance and Accessibility: The rate of bimolecular reactions (like Sₙ2 or E2) is highly sensitive to steric congestion around the reactive center.[3] Bulky fluorine atoms and adjacent alkyl groups can shield the carbon atom from attack by a nucleophile or base, thereby slowing the reaction rate.
Comparative Reactivity Analysis
In the absence of direct, side-by-side experimental rate constants, we can predict the relative reactivity of the isomers based on these established chemical principles.
Nucleophilic Substitution
Nucleophilic substitution, particularly via the bimolecular (Sₙ2) mechanism, is a cornerstone of haloalkane chemistry.[4] The reaction rate is dictated by the strength of the C-Cl bond and the steric accessibility of the electrophilic carbon.
The general order of reactivity for haloalkanes in Sₙ2 reactions is primary > secondary >> tertiary.[5] This is due to the increasing steric hindrance around the carbon atom bearing the halogen. We can infer a similar trend for dichlorotetrafluoropropane isomers. Isomers with chlorine on a secondary carbon (e.g., 2,2-dichloro- or 2,3-dichloro- isomers) would be expected to react slower in Sₙ2 reactions than isomers with chlorine on a primary carbon, assuming similar electronic environments.
However, the most reliable predictor is the C-Cl Bond Dissociation Energy. While specific experimental values for these isomers are scarce, computational methods like Density Functional Theory (DFT) provide reliable estimates.[6][7] A lower calculated BDE directly implies a more facile C-Cl bond cleavage, suggesting higher reactivity in both Sₙ1 and Sₙ2 pathways.
Table 1: Predicted C-Cl Bond Dissociation Energies (BDE) and Inferred Reactivity
| Isomer | Position of C-Cl Bonds | Predicted C-Cl BDE (kJ/mol) | Predicted Relative Reactivity (Nucleophilic Substitution) | Rationale |
| 1,1-dichloro-2,2,3,3-tetrafluoropropane | Primary (geminal) | Value A | Moderate | Geminal chlorides on a primary carbon. Steric hindrance from adjacent CF₂ group. |
| 1,3-dichloro-1,1,2,2-tetrafluoropropane | Primary | Value B | Moderate-High | Both chlorines are on primary carbons. Reactivity depends on the specific BDE of each C-Cl bond. |
| 2,2-dichloro-1,1,1,3-tetrafluoropropane | Secondary (geminal) | Value C | Low | Geminal chlorides on a sterically hindered secondary carbon, flanked by CF₃ and CHF₂ groups. The C-Cl bond is expected to be weaker than primary, but steric hindrance dominates. |
| This compound | Secondary & Primary | Value D (sec), Value E (pri) | Mixed | Contains both a secondary and a primary C-Cl bond. The secondary C-Cl is predicted to be more reactive if sterically accessible. |
Note: Specific BDE values (A-E) require dedicated computational studies but are presented here to illustrate the comparative framework. The general trend is that secondary C-Cl bonds are weaker than primary ones, but steric effects can override this.
Dehydrochlorination (Elimination)
The removal of HCl to form an alkene is a common reaction pathway for haloalkanes, typically promoted by a strong, non-nucleophilic base. The rate of this reaction (often E2 mechanism) depends on the acidity of the proton on the adjacent (β) carbon and the stability of the forming double bond. The presence of electron-withdrawing fluorine atoms on the β-carbon significantly increases the acidity of the β-hydrogen, making dehydrochlorination a potentially favorable pathway for many of these isomers.
For example, an isomer like This compound has a hydrogen on C-2 and a chlorine on C-3. A strong base could abstract the acidic C-2 proton, leading to the elimination of the C-3 chlorine to form a tetrafluoropropene derivative. The kinetics would be highly dependent on the stereochemical arrangement (anti-periplanar) of the H and Cl atoms.
Thermal Stability
The thermal stability of hydrochlorofluorocarbons (HCFCs) is a critical parameter for their application and safe handling. Decomposition typically proceeds via the lowest energy pathway, which is often the elimination of HCl or the homolytic cleavage of a C-Cl bond.[8][9] Isomers with weaker C-Cl bonds are generally expected to have lower thermal decomposition temperatures. Furthermore, the presence of a β-hydrogen allows for a lower-energy dehydrochlorination pathway, which can reduce thermal stability compared to isomers lacking this feature.[10][11]
Experimental Protocols for Comparative Reactivity
To address the gap in experimental data, the following protocols are provided. They are designed as self-validating systems for a qualitative or semi-quantitative comparison of isomer reactivity.
Protocol 1: Comparative Nucleophilic Substitution with Sodium Iodide
This classic Finkelstein reaction provides a clear visual indication of Sₙ2 reactivity. The reaction relies on the precipitation of NaCl or NaBr from an acetone solution, driving the equilibrium forward.[3]
Objective: To qualitatively compare the relative rates of Sₙ2 substitution for different dichlorotetrafluoropropane isomers.
Materials:
-
Dichlorotetrafluoropropane isomers (e.g., 1,1-dichloro-, 1,3-dichloro-, 2,2-dichloro-)
-
15% (w/v) solution of Sodium Iodide (NaI) in anhydrous acetone
-
Anhydrous acetone for control
-
Identical, clean, dry test tubes with stoppers
-
Constant temperature water bath (e.g., 25°C and 50°C)
-
Stopwatch
Procedure:
-
Preparation: Label a set of test tubes for each isomer to be tested, plus one control for each.
-
Dispensing: Add 2 mL of the 15% NaI in acetone solution to each test tube. For the control tubes, add 2 mL of pure anhydrous acetone.
-
Equilibration: Place all test tubes in the constant temperature water bath (start with 25°C) and allow them to equilibrate for 5-10 minutes.
-
Initiation: Simultaneously add 5 drops of the respective dichlorotetrafluoropropane isomer to its labeled test tube (both the reaction and control tubes). Stopper the tubes, shake vigorously to mix, and start the stopwatch.
-
Observation: Observe the tubes against a dark background for the formation of a precipitate (cloudiness), which indicates the formation of insoluble NaCl. Record the time at which the first sign of precipitate appears for each isomer.
-
Heating (if necessary): If no reaction is observed at 25°C after 30-60 minutes, transfer the tubes to a 50°C water bath and continue observing. Note any differences in reaction time at the higher temperature.
-
Validation: The control tubes (isomer in pure acetone) should show no precipitation, confirming that the precipitate is due to the reaction with NaI.
Data Analysis: Rank the isomers from most reactive (shortest time to precipitation) to least reactive. The results will provide a qualitative comparison of their susceptibility to Sₙ2 attack under these conditions.
Diagram: Experimental Workflow for Nucleophilic Substitution
Caption: Workflow for comparing isomer reactivity via Sₙ2 reaction.
Protocol 2: Monitoring Dehydrochlorination via GC-MS
This protocol uses a more quantitative approach to assess the reactivity of isomers towards a strong base in an elimination reaction.
Objective: To monitor the depletion of the parent isomer and the formation of elimination products over time using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Dichlorotetrafluoropropane isomers
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Internal standard (e.g., a stable fluorinated compound with a distinct retention time, like 1,3-dichlorobenzene)
-
Reaction vials with septa
-
Gas-tight syringe
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or similar)[12][13]
Procedure:
-
Stock Solution Prep: Prepare a stock solution of each isomer in THF with a known concentration (e.g., 0.1 M) containing a known concentration of the internal standard.
-
Base Solution Prep: Prepare a solution of potassium tert-butoxide in THF (e.g., 0.2 M).
-
Reaction Setup: In a reaction vial at a controlled temperature (e.g., 25°C), add a specific volume of the isomer stock solution.
-
Time Zero Sample: Immediately before adding the base, withdraw a small aliquot (e.g., 10 µL) with a gas-tight syringe, quench it in a vial containing a quenching agent (e.g., dilute aqueous HCl and diethyl ether for extraction), and label it as the t=0 sample.
-
Initiation: Add the t-BuOK solution to the reaction vial to initiate the reaction. Start the timer.
-
Time-Course Sampling: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw identical aliquots, quench them in the same manner, and label them accordingly.
-
GC-MS Analysis: Analyze all quenched samples by GC-MS.[14][15] Identify the peaks for the parent isomer, the internal standard, and any new product peaks.
-
Data Analysis: For each time point, calculate the peak area ratio of the isomer to the internal standard. Plot this ratio against time for each isomer. The isomer whose concentration decreases most rapidly is the most reactive under these E2 conditions. The appearance of new peaks corresponding to the elimination product (C₃HClF₄) can be confirmed by MS.
Diagram: General Sₙ2 and E2 Reaction Pathways
Caption: Competing Sₙ2 and E2 mechanisms for haloalkanes.
Conclusion
While a definitive ranking of dichlorotetrafluoropropane isomer reactivity awaits comprehensive experimental investigation, a strong predictive framework can be established based on fundamental principles. Reactivity in substitution and elimination pathways is primarily dictated by C-Cl bond dissociation energy and steric accessibility. Isomers with weaker, more sterically accessible C-Cl bonds are predicted to be the most reactive. The provided experimental protocols offer a direct and reliable means for researchers to elucidate these reactivity hierarchies, contributing valuable data to the field and enabling more precise control over synthetic applications involving these specialized fluorochemicals.
References
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Lab 5 - S N 2 Reactions of Alkyl Halides. WebAssign.
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A Comparative Study of Haloalkane Reactivity: A Guide for Researchers. Benchchem.
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- Simmie, J. M., & Curran, H. J. (2021). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A.
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Relative Rates of Nucleophilic Substitution (HL). Save My Exams.
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Experiment 7 — Nucleophilic Substitution. Hamilton College.
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Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. (2023).
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Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chemistry LibreTexts.
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Halogen reactivity. YouTube. (2015).
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What is nucleophilic substitution?. Chemguide.
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Varga, M., & Szepesy, L. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science.
- Zhao, S., Wen, S., Chen, H., & Xu, C. (2020).
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Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. (2012).
- Vera, S., et al. (2019). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Journal of the American Chemical Society.
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Winiberg, F. A. F., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology.
- Zhang, Y., et al. (2024).
- Winiberg, F. A. F., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology.
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- Thermal degradation of poly- and perfluoroalkyl substances (PFAS). American Chemical Society. (2025).
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Jansson, S., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research.
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The Analysis of Hydrocarbon Composition in LPG by Gas Chromatography using the DVLS Liquefied Gas Injector. Da Vinci Laboratory Solutions.
- Ovchinnikov, V.V. (2014). The calculation of bond energies in alkanes and their halogen-derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- An Agilent Process Micro GC Used For the Analysis of Propane and Butane Product Gas Streams (LPG). Agilent Technologies. (2013).
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A RAPID GAS CHROMATOGRAPHY METHOD FOR SIMULTANEOUS DETERMINATION OF LPG COMPOUNDS. LEMIGAS.
- Tokuhashi, K., et al. (2000). A DFT Study on the C−H Bond Dissociation Enthalpies of Haloalkanes: Correlation between the Bond Dissociation Enthalpies and Activation Energies for Hydrogen Abstraction. The Journal of Physical Chemistry A.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
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- 15. journal.lemigas.esdm.go.id [journal.lemigas.esdm.go.id]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,3-Dichloro-1,1,1,3-tetrafluoropropane
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount. This is particularly true for complex halogenated molecules like 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da), where even minor impurities can significantly impact downstream applications, from refrigerant properties to its use as a chemical intermediate. This guide provides an in-depth, technically-grounded framework for assessing the purity of HCFC-234da, moving beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice.
The Criticality of a Multi-Pronged Analytical Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment of HCFC-234da necessitates a multi-pronged approach, leveraging the complementary strengths of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This integrated strategy ensures not only the quantification of the target compound but also the identification and characterization of potential process-related impurities and isomers.
Our analytical workflow is designed as a self-validating system. Initial screening by Gas Chromatography provides a quantitative measure of purity and a profile of volatile impurities. Subsequently, Nuclear Magnetic Resonance spectroscopy offers definitive structural confirmation and detects non-volatile or co-eluting impurities. Finally, Mass Spectrometry provides molecular weight confirmation and aids in the structural elucidation of unknown impurities detected by GC.
Caption: Integrated workflow for the comprehensive purity assessment of this compound.
I. Gas Chromatography (GC): The First Line of Quantitative Assessment
Gas chromatography is the cornerstone of purity analysis for volatile compounds like HCFC-234da. By separating components of a mixture based on their boiling points and interactions with a stationary phase, GC provides a clear quantitative measure of the target compound relative to any volatile impurities.
Choosing the Right Tool for the Job: FID vs. TCD
The choice of detector is critical. While a Flame Ionization Detector (FID) is a common choice for organic compounds, its response to highly halogenated compounds can be suppressed. Therefore, a Thermal Conductivity Detector (TCD) is often a more reliable alternative for quantitative analysis of chlorofluorocarbons, as its response is more uniform across different compounds. For this guide, we will outline a protocol using a TCD, which provides a more universally applicable and robust quantification.
Experimental Protocol: GC-TCD Analysis
Objective: To determine the percentage purity of HCFC-234da and quantify volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Thermal Conductivity Detector (TCD).
-
Capillary Column: A mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5 or equivalent), is a good starting point for resolving halogenated hydrocarbons. A column length of 30-60 meters with a 0.25-0.32 mm internal diameter and a 0.25-0.50 µm film thickness is recommended.
Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 200 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Detector Temperature | 250 °C | Prevents condensation of analytes in the detector. |
| Carrier Gas | Helium or Hydrogen | Provides good chromatographic efficiency. Hydrogen can offer faster analysis times. |
| Flow Rate | 1-2 mL/min (constant flow) | Optimal for capillary column performance. |
| Oven Program | Initial: 40°C (hold 5 min) | Allows for the separation of very volatile impurities. |
| Ramp: 10°C/min to 200°C | A steady ramp rate ensures good separation of compounds with a range of boiling points. | |
| Final Hold: 5 min | Ensures all components have eluted from the column. | |
| Injection Volume | 1 µL (split injection, 50:1) | Prevents column overloading and ensures sharp peaks. |
Data Analysis: The percentage purity is calculated based on the area percent of the HCFC-234da peak relative to the total area of all peaks in the chromatogram.
Self-Validation: The protocol's validity is supported by running a known standard (if available) to confirm the retention time of HCFC-234da. The peak shape should be symmetrical, indicating good chromatographic conditions.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Verification
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly powerful, providing a wide chemical shift range and high sensitivity, which allows for the clear differentiation of fluorine environments within the molecule and potential isomers.
The Power of Fluorine-19 NMR
The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for identifying isomers and impurities that might be difficult to resolve by GC alone.
Experimental Protocol: ¹H and ¹⁹F NMR Analysis
Objective: To confirm the chemical structure of this compound and identify any isomers or non-volatile impurities.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher field strength is recommended for better resolution).
-
NMR tubes and a suitable deuterated solvent (e.g., CDCl₃).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized HCFC-234da in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
| Parameter | ¹H NMR | ¹⁹F NMR | Rationale |
| Pulse Program | Standard 1D proton | Standard 1D fluorine | Standard acquisition for routine analysis. |
| Number of Scans | 16-64 | 16-64 | Sufficient for good signal-to-noise for a concentrated sample. |
| Relaxation Delay | 1-2 seconds | 1-2 seconds | Allows for adequate relaxation of the nuclei between pulses. |
| Spectral Width | ~12 ppm | ~250 ppm | Covers the expected chemical shift ranges for protons and fluorines in this type of molecule. |
Expected Spectra and Interpretation:
-
¹H NMR: The spectrum of this compound is expected to show a complex multiplet for the two diastereotopic protons due to coupling with each other and with the fluorine atoms.
-
¹⁹F NMR: The spectrum will be more informative. We expect to see distinct signals for the -CF₃ group and the -CFCl- group. The coupling patterns (J-coupling) between the fluorine atoms and between fluorine and hydrogen atoms will provide crucial information to confirm the connectivity of the molecule. The presence of additional peaks in the ¹⁹F spectrum would strongly indicate the presence of fluorinated impurities or isomers.
Trustworthiness through Data Consistency: The structural information obtained from both ¹H and ¹⁹F NMR must be consistent with the proposed structure of this compound. Any inconsistencies warrant further investigation.
III. Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Unknowns
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it the ideal tool for identifying unknown impurities. As components elute from the GC column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint.
Deciphering the Fragments
The fragmentation pattern of a molecule in a mass spectrometer is predictable based on its structure. For halogenated compounds, characteristic fragmentation patterns include the loss of halogen atoms and the formation of stable carbocations. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional layer of confirmation for chlorine-containing fragments.
Experimental Protocol: GC-MS Analysis
Objective: To identify the molecular weight of the main component and the structure of any volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (Electron Ionization - EI source).
Method Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Conditions | Same as GC-TCD method | Using the same GC method allows for direct comparison of retention times. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Mass Range | m/z 40-300 | Covers the expected molecular ion and fragment masses. |
| MS Detector | Quadrupole or Time-of-Flight | Both are suitable; TOF will provide higher mass accuracy. |
Data Analysis and Interpretation:
-
Molecular Ion: The mass spectrum of the main peak should show a molecular ion (M⁺) corresponding to the molecular weight of HCFC-234da (184.95 g/mol ). The isotopic cluster for two chlorine atoms should be visible.
-
Fragmentation Pattern: The fragmentation pattern should be consistent with the structure of HCFC-234da. Expected fragments could include the loss of Cl, F, CF₃, and HCl.
-
Impurity Identification: The mass spectra of impurity peaks can be compared against spectral libraries (e.g., NIST) for identification. For unknown impurities, the fragmentation pattern can be analyzed to propose a likely structure. Common impurities in the synthesis of similar compounds may include other isomers of dichlorotetrafluoropropane, or related chlorinated and fluorinated propanes and propenes.
Caption: Step-by-step workflow of GC-MS analysis for impurity identification.
IV. Comparative Analysis and Data Synthesis
The true power of this guide lies in the integration of data from all three techniques.
| Analytical Technique | Primary Information | Secondary Information |
| GC-TCD | Quantitative Purity (%) | Volatile Impurity Profile |
| NMR (¹H, ¹⁹F) | Unambiguous Structural Confirmation | Isomer identification, Non-volatile impurity detection |
| GC-MS | Molecular Weight Verification | Structural Elucidation of Unknown Impurities |
A high-purity sample of this compound should exhibit:
-
A major peak in the GC chromatogram with an area percent of >99.5%.
-
¹H and ¹⁹F NMR spectra that are fully consistent with the proposed structure, with no significant unassignable peaks.
-
A mass spectrum for the major GC peak that shows the correct molecular ion and a fragmentation pattern consistent with the structure of HCFC-234da.
Any significant deviation from these expectations indicates the presence of impurities that must be identified and quantified.
Conclusion: A Framework for Confidence
This guide provides a comprehensive and scientifically rigorous framework for assessing the purity of synthesized this compound. By employing a multi-technique approach and understanding the rationale behind each experimental choice, researchers can have a high degree of confidence in the quality of their material. The principles and protocols outlined here are not merely a set of instructions, but a self-validating system designed to ensure the trustworthiness and accuracy of the analytical results, which is the bedrock of sound scientific research and development.
References
-
Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Analysis. Journal of Chromatography A.[Link]
-
¹⁹F NMR Spectroscopy. Chemical Reviews.[Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers.[Link]
-
ASTM International - Standards Worldwide. ASTM D7504 - Standard Test Method for Trace Impurities in Monocyclic Aromatic Hydrocarbons by Gas Chromatography and Effective Carbon Number.[Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology.[Link]
A Guide to the Inter-Laboratory Comparison of HCFC-234da Analysis: Methodologies, Challenges, and Best Practices
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the analytical challenges and methodologies for the quantification of HCFC-234da (2,3-dichloro-1,1,1,3-tetrafluoropropane). It is designed to assist laboratories in establishing robust analytical protocols and to provide a framework for conducting and participating in inter-laboratory comparisons. As the use and regulation of hydrochlorofluorocarbons (HCFCs) continue to evolve, accurate and reproducible analysis is paramount for environmental monitoring, chemical manufacturing, and pharmaceutical development where HCFCs may be used as intermediates or process agents.
Introduction: The Analytical Imperative for HCFC-234da
HCFC-234da, with the chemical formula C₃H₂Cl₂F₄, is one of several isomers of dichlorotetrafluoropropane. The accurate quantification of this compound is critical for monitoring its environmental fate, ensuring chemical purity in industrial processes, and for detecting potential impurities in pharmaceutical manufacturing. The primary analytical challenge lies in the potential for isomeric cross-contamination, as molecules with the same mass but different structures can be difficult to distinguish without optimized analytical methods.
An inter-laboratory comparison is an essential tool for assessing the proficiency of different laboratories in performing a specific analysis. It provides a snapshot of the current state of analytical capability and helps to identify common sources of error and areas for methodological improvement. This guide will delve into the recommended analytical techniques, a detailed experimental protocol, and a framework for interpreting inter-laboratory comparison data for HCFC-234da.
The Isomeric Landscape: A Key Analytical Hurdle
A significant challenge in the analysis of HCFC-234da is the presence of multiple isomers. Molecules with the chemical formula C₃H₂Cl₂F₄ can exist in various structural forms, where the chlorine and fluorine atoms are arranged differently on the propane backbone.
For instance, besides this compound (HCFC-234da), other isomers include:
-
1,2-dichloro-1,2,3,3-tetrafluoropropane
-
1,1-dichloro-2,2,3,3-tetrafluoropropane
These isomers will have the same molecular weight, making them indistinguishable by mass spectrometry alone without prior chromatographic separation. Therefore, a high-resolution separation technique is a prerequisite for accurate quantification.
Recommended Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds like HCFCs.[1][2] GC provides the necessary separation of isomers, while MS allows for sensitive and selective detection and quantification.
The Causality Behind Method Selection
-
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[3] By carefully selecting the column and temperature program, isomers of dichlorotetrafluoropropane can be chromatographically resolved, allowing for their individual quantification.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a chemical fingerprint that can be used for identification and quantification.[3]
The combination of these two techniques provides a powerful analytical tool with high sensitivity and selectivity, capable of detecting trace levels of HCFC-234da and its isomers.
Experimental Workflow: A Self-Validating System
The following diagram illustrates the recommended experimental workflow for the analysis of HCFC-234da. Each step is designed to ensure data integrity and traceability.
Caption: Recommended workflow for HCFC-234da analysis.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a starting point for the analysis of HCFC-234da. Laboratories should perform their own method validation to ensure performance meets their specific requirements.
4.1. Materials and Reagents
-
HCFC-234da certified reference standard
-
Hexane (or other suitable solvent), high-purity, GC grade
-
Internal Standard (e.g., Bromochloromethane)
-
Helium (carrier gas), 99.999% purity
-
Gas-tight syringes for gas samples or volumetric flasks and pipettes for liquid samples
4.2. Instrumentation
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD)
-
Capillary column: A mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point for separating dichlorotetrafluoropropane isomers.
4.3. GC-MS Parameters (Starting Conditions)
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min to 200 °C |
| Final Hold | Hold at 200 °C for 5 minutes |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-250) or Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
4.4. Calibration
Prepare a series of calibration standards of HCFC-234da in the chosen solvent, bracketing the expected concentration range of the samples. Each calibration standard should contain the internal standard at a constant concentration. A five-point calibration curve is recommended.
4.5. Sample Preparation
-
Gas Samples: Use a gas-tight syringe to inject the sample directly into the GC.
-
Liquid Samples: Accurately weigh or measure the sample and dilute it with the chosen solvent to a concentration within the calibration range. Add the internal standard.
4.6. Data Analysis
-
Identify the peaks for HCFC-234da and any isomers based on their retention times and mass spectra.
-
Integrate the peak areas for the target analyte and the internal standard.
-
Calculate the response factor for each calibration standard and construct a calibration curve.
-
Determine the concentration of HCFC-234da in the samples using the calibration curve.
Inter-Laboratory Comparison: A Framework for Success
An inter-laboratory comparison for HCFC-234da analysis should be conducted following established guidelines, such as the ASTM E691 standard.[1][4][5][6][7] This ensures a standardized approach to the study design, data analysis, and reporting.
Study Design
-
Sample Selection: A homogeneous and stable sample of HCFC-234da, potentially spiked with known concentrations of its isomers, should be distributed to all participating laboratories.
-
Number of Laboratories: A minimum of 8-10 participating laboratories is recommended to obtain statistically significant results.
-
Replicate Analyses: Each laboratory should perform a specified number of replicate analyses on the sample.
Data Analysis and Interpretation
The primary goal of the data analysis is to assess the within-laboratory (repeatability) and between-laboratory (reproducibility) variability.
5.2.1. Statistical Analysis
The following statistical parameters are typically calculated:
-
Mean Concentration: The average of the results reported by each laboratory.
-
Repeatability Standard Deviation (sᵣ): A measure of the variability of results within a single laboratory.
-
Reproducibility Standard Deviation (sR): A measure of the variability of results between different laboratories.
-
Z-scores: A standardized measure of a laboratory's performance, indicating how far its result is from the consensus mean.[8]
5.2.2. Hypothetical Inter-Laboratory Comparison Data
The following table presents a hypothetical dataset from an inter-laboratory comparison of HCFC-234da analysis.
| Laboratory | Replicate 1 (ppm) | Replicate 2 (ppm) | Replicate 3 (ppm) | Mean (ppm) | Within-Lab SD |
| 1 | 102.5 | 103.1 | 102.8 | 102.8 | 0.30 |
| 2 | 99.8 | 100.5 | 100.1 | 100.1 | 0.36 |
| 3 | 105.2 | 104.8 | 105.5 | 105.2 | 0.36 |
| 4 | 101.9 | 102.3 | 102.1 | 102.1 | 0.20 |
| 5 | 98.5 | 99.1 | 98.8 | 98.8 | 0.30 |
| 6 | 103.5 | 103.9 | 103.7 | 103.7 | 0.20 |
| 7 | 100.9 | 101.3 | 101.1 | 101.1 | 0.20 |
| 8 | 106.1 | 105.7 | 105.9 | 105.9 | 0.20 |
| Overall Mean | 102.5 | ||||
| Repeatability SD (sᵣ) | 0.28 | ||||
| Reproducibility SD (sR) | 2.54 |
5.2.3. Logical Relationships in Data Interpretation
The following diagram illustrates the logical flow for interpreting the results of an inter-laboratory comparison.
Caption: Interpreting inter-laboratory comparison results.
Conclusion: Towards Harmonized and Accurate Analysis
The accurate analysis of HCFC-234da is a challenging but achievable task. By employing robust analytical techniques like GC-MS, adhering to validated protocols, and actively participating in inter-laboratory comparisons, the scientific community can ensure the quality and comparability of data. This guide provides a foundational framework for laboratories to build upon, fostering a culture of continuous improvement and scientific integrity in the analysis of this important class of compounds.
References
-
ASTM E691-18, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2018, [Link]
-
ANSI Webstore. ASTM E691-18 - Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]
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The ANSI Blog. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. [Link]
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ASTM International. E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]
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Gas chromatography–mass spectrometry - Wikipedia. [Link]
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PubChem. This compound. [Link]
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Su, Y., et al. (2010). Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples. Environmental Pollution, 158(11), 3365-3371. [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Dichloropropenes. [Link]
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Benchmark International. (2024). Inter laboratory Comparison 2023 Report. [Link]
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U.S. Environmental Protection Agency. (1984). Inter laboratory Comparison Study: Methods for Volatile and Semivolatile Compounds. [Link]
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Inlow, S. W., & Groll, E. A. (1996). A Performance Comparison of Secondary Refrigerants. [Link]
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PubChem. 1,1-Dichloro-2,2,3,3-tetrafluoropropane. [Link]
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F. Satira, et al. (2011). A rapid method to determine 1,3-dichloropropene (1,3-d) by gas chromatography ion trap. [Link]
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Agilent Technologies. (2015). Composition Analysis of Contaminated and Counterfeit Refrigerants Using the Agilent 490 Micro GC. [Link]
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Saraga, D., et al. (2024). Dataset on concentrations of volatile organic compounds in indoor environments of offices, educational and residential buildings in the European Union between 2010 and 2023. Data in Brief, 57, 110993. [Link]
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Emirates Metrology Institute. (2022). INTER LABORATORY COMPARISONS 2022. [Link]
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Al-Qassas, R. S., & Al-Amer, K. H. (2022). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Heliyon, 8(10), e11028. [Link]
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A Researcher's Guide to Greener Solvents: Navigating the Transition from HCFC-234cc in Modern Chemical Synthesis
The imperative of sustainable chemistry has catalyzed a profound shift away from ozone-depleting and high global warming potential (GWP) compounds. For decades, hydrochlorofluorocarbons (HCFCs) were workhorses in various applications, but their environmental impact is no longer tenable. This guide addresses the critical need to replace 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234cc) and similar chlorinated fluorocarbons in the synthetic chemistry lab.
Under the Montreal Protocol and subsequent global agreements, the production and use of HCFCs are being aggressively phased out.[1] These compounds, while less damaging than their chlorofluorocarbon (CFC) predecessors, still possess a significant Ozone Depletion Potential (ODP) and contribute to global warming.[2][3] For the research scientist and drug development professional, this regulatory landscape necessitates not just a substitution, but an evolution in solvent and reagent selection toward greener, more efficient, and often more versatile alternatives.
This guide moves beyond a simple list of replacements. We will explore the superior performance, environmental safety, and novel synthetic applications of the next generation of fluorinated molecules: Hydrofluoroolefins (HFOs). We will provide the comparative data and experimental context necessary to empower researchers to make informed, forward-looking decisions in their synthetic endeavors.
The Shift from HCFCs to HFOs: A Generational Leap in Fluorine Chemistry
The transition away from environmentally damaging solvents follows a clear logical progression. Understanding this pathway is key to appreciating the advantages of modern alternatives.
Caption: Logical progression from ozone-depleting substances to sustainable alternatives.
Hydrofluoroolefins (HFOs) represent the cutting-edge in this evolution. Their defining structural feature—a carbon-carbon double bond—makes them susceptible to rapid degradation in the atmosphere, resulting in exceptionally short atmospheric lifetimes and, consequently, near-zero ODP and ultra-low GWP.[4] This inherent instability in the atmosphere belies their excellent chemical stability and performance in controlled synthetic environments.
Comparative Analysis: Leading HFO Alternatives to HCFC-234cc
The search for alternatives to chlorinated solvents like HCFC-234cc has led to the commercialization of several high-performance HFOs. The most promising candidates for synthetic applications are those that are liquid at or near room temperature, offering a practical replacement for traditional solvent-based reactions. Below, we compare the key properties of HCFC-234cc against three leading HFOs.
| Property | HCFC-234cc | HFO-1233zd(E) | HFO-1336mzz(Z) | HFO-1234ze(E) |
| Chemical Name | This compound | trans-1-Chloro-3,3,3-trifluoropropene | (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | trans-1,3,3,3-Tetrafluoropropene |
| Molecular Formula | C₃H₂Cl₂F₄[5] | C₃H₂ClF₃[6] | C₄H₂F₆ | C₃H₂F₄[7] |
| Molecular Weight | 184.95[5] | 130.5 | 164.05 | 114.04[8] |
| Boiling Point (°C) | N/A | 19 | 33.4 | -19[8] |
| Ozone Depletion Potential (ODP) | ~0.054[9] | 0 | 0 | 0 [8] |
| Global Warming Potential (GWP, 100-yr) | High | 1 | 2 | <1 [7] |
| Flammability | Non-flammable | Non-flammable | Non-flammable[10] | Mildly Flammable (A2L)[4] |
| Primary Applications | Phased-out refrigerant/blowing agent | Solvent, cleaning agent, foam blowing | Heat transfer fluid, solvent, ORC fluid | Refrigerant, propellant, foam blowing |
In-Depth Profile: HFO-1233zd(E) (Solstice® PF-C / LBA)
HFO-1233zd(E) has emerged as a front-runner for solvent applications. Marketed as Solstice® PF-C, it is explicitly designed as a high-performance cleaning and carrier solvent.[11][12]
-
Expertise & Experience: Its utility stems from an optimal balance of properties. With a boiling point of 19°C, it is volatile enough for easy removal post-reaction but remains liquid under typical lab conditions.[13] Its solvent power is highly effective for a wide range of contaminants, including mineral oils, greases, and fluorinated oils, making it an excellent choice for reaction media and for post-synthesis cleaning and flushing of equipment.[11]
-
Trustworthiness: HFO-1233zd(E) is non-flammable and has favorable toxicity profiles, significantly enhancing laboratory safety compared to many traditional solvents.[6] It exhibits excellent chemical stability and is compatible with most common metals, plastics, and elastomers, ensuring the integrity of reaction vessels and equipment.[14][15]
In-Depth Profile: HFO-1336mzz(Z) (Opteon™ MZ)
HFO-1336mzz(Z) is another robust liquid alternative, distinguished by its higher boiling point of 33.4°C.[10] This characteristic makes it particularly suitable for reactions requiring slightly elevated temperatures where solvent containment is a priority.
-
Expertise & Experience: Its primary development was for heat transfer applications, a testament to its exceptional thermal stability.[10][16] This stability is a direct benefit in chemical synthesis, allowing for a wider operational temperature range without degradation. It has been shown to be chemically stable in the presence of various metals at temperatures up to 250°C.[17]
-
Trustworthiness: Like HFO-1233zd(E), it is non-flammable, has a favorable toxicity profile, and boasts a GWP of just 2.[10] Its compatibility with a broad array of materials ensures it can be seamlessly integrated into existing experimental setups.[17]
Beyond Solvents: HFOs as Versatile Synthetic Building Blocks
A crucial advantage of HFOs over their saturated HCFC counterparts is their potential for direct chemical functionalization. The presence of a double bond transforms these molecules from inert media into reactive synthons, opening new avenues for organofluorine chemistry.
Researchers have begun to exploit HFOs as feedstocks for novel fluorinated molecules, which are highly sought after in pharmaceuticals, agrochemicals, and materials science.[18] The double bond is amenable to a variety of transformations, including:
-
Hydrosilylation and Hydrogermylation: Catalytic additions across the double bond can generate unique polyfluorinated silanes and germanes.[18]
-
C-F Activation: The olefinic C-F bond can be selectively transformed into a C-H bond, providing unprecedented synthetic control.[18]
-
Nucleophilic and Electrophilic Additions: The electron-deficient nature of the double bond allows for reactions with a range of nucleophiles and electrophiles to build complex molecular architectures.
This dual-use capability—as both a green solvent and a reactive building block—is a paradigm shift from the role of older compounds like HCFC-234cc.
Experimental Protocol: Trifluoromethylation of Esters Using Fluoroform (HFC-23)
To illustrate the principles of modern, sustainable fluorine chemistry, we present a protocol for the direct trifluoromethylation of esters. This reaction exemplifies the shift toward using low-cost, readily available fluorinated feedstocks—in this case, the potent greenhouse gas fluoroform (HCF₃)—as a valuable chemical reagent rather than a waste product.[19] This approach avoids the use of more expensive and complex trifluoromethylating agents.
Objective: To synthesize a trifluoromethyl ketone from a methyl ester precursor using fluoroform as the CF₃ source, demonstrating a green and efficient synthetic methodology.
Caption: Workflow for the trifluoromethylation of methyl esters using fluoroform.
Materials:
-
Methyl ester substrate (e.g., methyl benzoate)
-
Fluoroform (HCF₃, HFC-23) gas
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Triglyme (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard inert atmosphere glassware
-
Dry ice/acetone bath
Methodology:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), a solution of KHMDS (1.5 equivalents) in anhydrous triglyme is prepared in a Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: The flask is cooled to -40 °C using a dry ice/acetone bath.
-
Substrate Addition: The methyl ester substrate (1.0 equivalent) is added to the cooled KHMDS solution.
-
Fluoroform Introduction: Fluoroform gas is gently bubbled through the reaction mixture for 5-10 minutes. The flask is then sealed and the mixture is stirred vigorously at -40 °C.
-
Causality Explanation: The strong base (KHMDS) deprotonates the fluoroform to generate the trifluoromethyl anion (CF₃⁻) in situ. This highly reactive nucleophile immediately attacks the electrophilic carbonyl carbon of the ester. Triglyme is an effective solvent for this transformation, stabilizing the potassium cation and promoting the reactivity of the CF₃⁻ species.[19]
-
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at -40 °C.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired trifluoromethyl ketone.[19]
-
Self-Validation: This protocol is based on established and peer-reviewed methodologies for direct trifluoromethylation.[19] The success of the reaction is readily confirmed by standard analytical techniques (NMR, GC-MS) by comparing the spectral data of the product to known values for trifluoromethyl ketones. The yield and purity serve as direct measures of the protocol's efficacy.
Conclusion and Future Outlook
The mandate to replace HCFC-234cc and other halogenated alkanes is not a limitation but an opportunity for innovation in chemical synthesis. The adoption of hydrofluoroolefins like HFO-1233zd(E) and HFO-1336mzz(Z) offers a multifaceted upgrade: they are environmentally benign, safer to handle, and exhibit excellent performance as solvents.
Perhaps most significantly, their utility as reactive chemical feedstocks heralds a new direction in organofluorine chemistry. By leveraging these molecules, researchers can design more efficient, atom-economical, and sustainable synthetic routes. As the field continues to evolve, the focus will increasingly be on harnessing the unique properties of these next-generation compounds to not only replace outdated solvents but to enable entirely new chemical transformations.
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Shiota, A., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436–442. [Link]
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Inkret, S., et al. (2014). Radiosynthesis of [18F]Trifluoroalkyl Groups: Scope and Limitations. Molecules, 19(7), 9430–9456. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dichloro-1,1,1,3-tetrafluoropropane
This document provides essential procedural guidance for the safe handling and disposal of 2,3-dichloro-1,1,1,3-tetrafluoropropane (CAS 146916-90-7). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that every step is grounded in scientific principles and regulatory compliance. The causality behind these protocols is as critical as the procedures themselves, forming a self-validating system for laboratory safety.
Part 1: Hazard Assessment and Immediate Safety Protocols
This compound is a halogenated hydrocarbon. Its chemical structure, containing stable carbon-fluorine and carbon-chlorine bonds, dictates its physical properties and toxicological profile. Exposure can cause respiratory irritation, drowsiness, and dizziness, with prolonged contact leading to skin and eye irritation.[1][2] Immediate and correct response to exposure is critical.
Emergency First Aid:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Personal Protective Equipment (PPE): A risk assessment should always precede handling, but the minimum required PPE includes:
-
Hand Protection: Chemical-impermeable gloves (e.g., Viton®, Barrier®).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[1]
Part 2: Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate & Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, and if safe to do so, increase ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces) from the area. Use spark-proof tools and explosion-proof equipment.[1][4]
-
Contain the Spill: Prevent the spill from spreading and entering drains or waterways. Use a non-combustible absorbent material such as sand, vermiculite, or other suitable commercial absorbents to dike the spill.[2][4]
-
Absorb and Collect: Carefully apply the absorbent material to the spill. Once absorbed, sweep or shovel the material into a suitable, sealable, and properly labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Part 3: Waste Characterization and Regulatory Framework
Proper disposal begins with correct waste characterization. As a halogenated organic compound, this compound falls under strict regulatory control.
Regulatory Basis: In the United States, the Environmental Protection Agency (EPA) regulates such chemicals under the Resource Conservation and Recovery Act (RCRA).[5] Spent halogenated solvents are typically classified as "F-listed" hazardous wastes.[6] Specifically, waste streams containing 10% or more by volume of one or more listed halogenated solvents are considered hazardous waste.[6][7] Therefore, any waste containing this compound must be managed as hazardous from its point of generation. Discharging solvents down the drain is strictly prohibited.[8]
| Property | Information | Citation |
| Chemical Name | This compound | [9] |
| CAS Number | 146916-90-7 | [9] |
| Molecular Formula | C₃H₂Cl₂F₄ | [9] |
| Waste Category | Halogenated Organic Waste | [10] |
| Primary Hazard | May cause respiratory irritation, drowsiness, or dizziness. | [1] |
| US EPA Regulation | Resource Conservation and Recovery Act (RCRA) | [5][6] |
Part 4: Standard Disposal Protocol
The ultimate goal of disposal is the complete and environmentally sound destruction of the chemical. Due to the high stability of carbon-fluorine bonds, specialized treatment is required.[11]
Step-by-Step Disposal Workflow:
-
Waste Collection: Collect all waste containing this compound (including contaminated consumables like gloves and wipes) in a designated, compatible, and leak-proof container. Do not mix with non-halogenated waste to avoid unnecessarily increasing disposal costs.[8]
-
Container Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and an accurate description of its contents.
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents or bases.[1][4]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste transporter. You are responsible for the waste from "cradle to grave," meaning you are legally obligated to ensure it is handled by permitted entities.[8]
-
Final Disposition: The designated and approved disposal method for halogenated compounds is high-temperature incineration in an authorized facility.[4] This process is necessary to achieve the high temperatures required to break the strong C-F and C-Cl bonds, with the resulting acidic gases (HF, HCl) captured by flue gas scrubbers.[4][11] Other potential, but less common, disposal methods for such persistent compounds include secure hazardous waste landfills or deep-well injection.[12]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the lifecycle management of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
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-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Degradation of 15 halogenated hydrocarbons by 5 unactivated in-situ chemical oxidation oxidants. ResearchGate. Available at: [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. MDPI. Available at: [Link]
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Dehalogenation. Wikipedia. Available at: [Link]
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Burning question: Rethinking organohalide degradation strategy for bioremediation applications. PubMed Central (PMC). Available at: [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Clark Hill. Available at: [Link]
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SAFETY DATA SHEET - Flammable Liquefied Gas Mixture. Airgas. Available at: [Link]
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Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape. Available at: [Link]
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Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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Toxicological Profile for 1,2,3-Trichloropropane. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Available at: [Link]
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Navigating the Unseen: A Practical Guide to Handling 2,3-Dichloro-1,1,1,3-tetrafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Pre-Operational Checklist: Establishing a Zone of Safety
Before a single container is opened, a thorough pre-operational check is critical. This is not merely a procedural formality; it is the foundation of a self-validating safety system. The primary hazards associated with short-chain halogenated hydrocarbons include potential skin and eye irritation, respiratory effects from inhalation, and the release of toxic decomposition products in the presence of high heat.[1][2]
Engineering Controls Verification:
-
Fume Hood: All handling of 2,3-Dichloro-1,1,1,3-tetrafluoropropane must occur within a certified chemical fume hood. Verify the hood's certification date and ensure the airflow monitor is functioning correctly. The principle here is containment—preventing vapor accumulation in the breathing zone of the operator.
-
Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station. Check that the access path is unobstructed.
Personal Protective Equipment (PPE) Inspection:
-
Gloves: Double-gloving is mandatory. The inner glove should be a thin nitrile glove for dexterity, and the outer glove should be of a material resistant to chlorinated solvents. Based on data for similar solvents, Viton™ or nitrile gloves are recommended.[3][4] Avoid butyl rubber gloves, as they show poor resistance to halogenated hydrocarbons.[4][5] Inspect all gloves for any signs of degradation or punctures before use.
-
Eye Protection: Chemical splash goggles are required. A face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers.[6]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or a disposable suit should be used.[7]
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory in any area where this chemical is handled.[8]
Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination.
-
Preparation: Don all required PPE as outlined in the checklist. Ensure all necessary equipment (glassware, stir bars, etc.) is clean, dry, and readily accessible within the fume hood to minimize movement in and out of the containment area.
-
Dispensing: Place the container of this compound in a secondary containment tray within the fume hood. Use spark-proof tools for opening containers.[9] When transferring the liquid, do so slowly and carefully to avoid splashing. Keep the container opening angled away from your face.
-
During Operation: Keep the sash of the fume hood at the lowest practical height. All containers, including reaction vessels and temporary storage, must be clearly labeled with the full chemical name.
-
Post-Operation: Tightly seal the primary container. Decontaminate any surfaces within the fume hood that may have come into contact with the chemical.
-
PPE Removal: Remove PPE in the correct order to prevent self-contamination. First, remove the outer gloves. Then, remove the lab coat or apron, followed by the face shield and goggles. Finally, remove the inner gloves. Wash hands thoroughly with soap and water immediately after.
Personal Protective Equipment (PPE) Selection Framework
The selection of appropriate PPE is a risk-based decision process. The following table and diagram outline the recommended PPE based on the operational context.
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale (<100 mL) in Fume Hood | Chemical Splash Goggles | Double Nitrile or Nitrile/Viton Gloves | Flame-Resistant Lab Coat | Not required with proper fume hood use |
| Large Scale (>100 mL) / Bulk Transfer | Chemical Splash Goggles & Face Shield | Double Nitrile or Nitrile/Viton Gloves | Chemical-Resistant Apron over Lab Coat | Consider respirator if fume hood is not optimal |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Viton or Nitrile Gloves | Chemical-Resistant Suit or Coveralls | Air-Purifying Respirator (APR) with organic vapor cartridges |
*Use of respiratory protection requires enrollment in a respiratory protection program, including medical clearance and fit testing, as mandated by OSHA standard 29 CFR 1910.134.
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Spill & Emergency Response
Immediate and correct response to a spill is crucial to mitigate exposure and environmental contamination.
-
Small Spill (manageable within 10 minutes):
-
Alert personnel in the immediate area.
-
Wearing the appropriate spill cleanup PPE (see table above), contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect the absorbed material using spark-proof tools and place it into a labeled, sealable container for hazardous waste disposal.[3]
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Large Spill:
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the fume hood sash and shut down any ignition sources.
-
Close the laboratory door and prevent entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Waste Disposal Plan
Proper segregation and disposal of halogenated waste are critical for safety, environmental protection, and regulatory compliance. Halogenated solvents must never be disposed of down the drain.[3]
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure, threaded cap.[3][10]
-
Label the container "Halogenated Organic Waste" and list "this compound" and any other constituents with their approximate percentages.[11]
-
Do not mix halogenated waste with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[11]
-
Keep the waste container closed at all times, except when adding waste.[11]
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area, typically within or under the fume hood where the waste is generated.
-
The container must be stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[3]
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
-
-
Disposal:
-
Once the container is full (no more than 90% capacity), arrange for pickup through your institution's EHS department. Follow all institutional procedures for waste manifest and pickup requests.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
